Deforolimus
Description
Structure
2D Structure
Properties
Molecular Formula |
C53H84NO14P |
|---|---|
Molecular Weight |
990.2 g/mol |
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40?,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1 |
InChI Key |
BUROJSBIWGDYCN-KMXFESHVSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Isomeric SMILES |
C[C@@H]1CCC2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Pictograms |
Health Hazard; Environmental Hazard |
Synonyms |
AP-23573 AP23573 deforolimus MK 8669 MK-8669 MK8669 ridaforolimus |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Deforolimus in mTOR Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deforolimus (also known as ridaforolimus, AP23573, and MK-8669) is a potent and selective, non-prodrug analog of rapamycin that functions as an inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a critical regulator of cell growth, proliferation, metabolism, and survival, mTOR is a key therapeutic target in oncology.[3][4] this compound exhibits its antitumor activity by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[4][5][6] This inhibition disrupts downstream signaling pathways, primarily through the dephosphorylation of key effector proteins p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in cell cycle arrest and suppression of tumor growth.[7][8] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on mTOR signaling, quantitative data on its inhibitory activity, and detailed protocols for key experimental procedures used to characterize its function.
The mTOR Signaling Pathway and the Role of this compound
The mTOR signaling pathway is a crucial cellular cascade that integrates signals from growth factors, nutrients, and cellular energy status to regulate essential processes such as protein synthesis, cell growth, and proliferation.[3][4] mTOR exists in two distinct multiprotein complexes: mTORC1 and mTORC2. This compound, like other rapamycin analogs, primarily targets mTORC1.
Mechanism of Action:
-
Complex Formation: this compound readily enters the cell and binds to the immunophilin FK506-binding protein 12 (FKBP12).[5][6]
-
Allosteric Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FRB domain of mTOR within the mTORC1 complex.[4] This binding does not directly inhibit the catalytic activity of mTOR but rather acts allosterically to prevent the interaction of mTORC1 with its downstream substrates.
-
Inhibition of Downstream Signaling: The primary downstream effectors of mTORC1 are p70S6K and 4E-BP1.[7][8] By inhibiting mTORC1, this compound prevents the phosphorylation of these proteins.
-
p70S6K: Dephosphorylation of p70S6K leads to a decrease in protein synthesis by reducing the translation of mRNAs with a 5'-terminal oligopyrimidine tract (5'TOP).
-
4E-BP1: Hypophosphorylated 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for the initiation of cap-dependent translation. This leads to a general suppression of protein synthesis.
-
The net effect of these actions is a G1 cell cycle arrest and a reduction in cell proliferation and tumor growth.[7]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | HT-1080 (Fibrosarcoma) | 0.2 nM | [5][8] |
| IC50 (p-S6 Phosphorylation) | HT-1080 (Fibrosarcoma) | 0.2 nM | [8] |
| IC50 (p-4E-BP1 Phosphorylation) | HT-1080 (Fibrosarcoma) | 5.6 nM | [8] |
| EC50 (Cell Proliferation) | Sarcoma & Endometrial Cancer Cell Lines | 0.1 - 1.0 nM | [7] |
| Tissue | Biomarker | Effect | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | p-4E-BP1 | >90% inhibition sustained during dosing | [9][10] |
| Skin | pS6 | Inhibition observed at all dose levels | [9][10] |
| Tumor Biopsies | p-4E-BP1 / pS6 | Inhibition of mTOR detected | [9][10] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the proliferation of cancer cell lines by measuring ATP levels, which are indicative of metabolically active cells.[11][12]
Materials:
-
Cancer cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound (Ridaforolimus)
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis of mTORC1 Substrate Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of the mTORC1 downstream targets, p70S6K and 4E-BP1, following treatment with this compound.[13]
Materials:
-
Cancer cell lines
-
This compound (Ridaforolimus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Ser65 or Thr37/46)
-
Total 4E-BP1
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Clarify lysates by centrifugation and determine protein concentration.
-
Sample Preparation: Denature protein samples by boiling in Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and add chemiluminescent substrate.
-
Visualization and Quantification: Visualize protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.
In Vitro mTORC1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of immunoprecipitated mTORC1.
Materials:
-
HEK293T cells
-
This compound (Ridaforolimus)
-
Lysis Buffer (e.g., CHAPS-based)
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation)
-
Protein A/G Sepharose beads
-
Kinase Assay Buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂)
-
Recombinant GST-4E-BP1 (substrate)
-
ATP
-
SDS-PAGE and Western blot reagents
-
Anti-phospho-4E-BP1 (Thr37/46) antibody
Procedure:
-
Cell Lysis: Lyse HEK293T cells in CHAPS lysis buffer.
-
Immunoprecipitation of mTORC1:
-
Incubate cell lysates with an anti-Raptor antibody for 1-2 hours at 4°C.
-
Add Protein A/G Sepharose beads and incubate for another hour.
-
Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing recombinant GST-4E-BP1.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by Western blotting using an anti-phospho-4E-BP1 (Thr37/46) antibody to detect the phosphorylation of the substrate.
-
Conclusion
This compound is a well-characterized mTOR inhibitor with a clear mechanism of action involving the allosteric inhibition of mTORC1. Its potent inhibitory effects on downstream signaling pathways lead to the suppression of cell proliferation and tumor growth. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other mTOR inhibitors in various cancer models. The consistent demonstration of target engagement in both preclinical and clinical settings underscores the robustness of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
The Role of Deforolimus in PI3K/AKT/mTOR Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deforolimus (also known as ridaforolimus, AP23573, MK-8669) is a potent, non-prodrug analog of rapamycin that acts as a highly specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2] As a critical downstream effector of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, mTOR is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, metabolism, and survival.[3][4] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][6] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and presents visual diagrams of the signaling pathway and experimental workflows.
Introduction to the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a crucial intracellular pathway that responds to a variety of extracellular signals, including growth factors and nutrients, to orchestrate cellular processes essential for normal cell function and development.[3] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase-1 (PDK1). This colocalization at the plasma membrane leads to the phosphorylation and activation of AKT by PDK1 and mTOR Complex 2 (mTORC2).
Once activated, AKT phosphorylates a multitude of downstream substrates, including the tuberous sclerosis complex (TSC), a key negative regulator of mTOR. Phosphorylation of TSC2 by AKT inhibits its function, leading to the activation of the small GTPase Rheb, a potent activator of mTOR Complex 1 (mTORC1).[7] mTORC1, the primary target of this compound, subsequently phosphorylates its downstream effectors, the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1), to promote protein synthesis, cell growth, and proliferation.[3][8]
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the PI3K/AKT/mTOR pathway by specifically targeting mTORC1.[9] Similar to its parent compound rapamycin, this compound first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP-12).[7][8] This this compound-FKBP-12 complex then binds directly to the FKBP12-rapamycin binding (FRB) domain of mTOR within the mTORC1 complex.[10] This interaction allosterically inhibits the kinase activity of mTORC1, preventing the phosphorylation of its downstream targets, 4E-BP1 and S6K1.[3][8] The inhibition of mTORC1 signaling leads to a G1 phase cell cycle arrest and a reduction in cell proliferation.[9]
Quantitative Data on this compound Activity
Preclinical In Vitro and In Vivo Activity
Preclinical studies have demonstrated the potent anti-proliferative effects of this compound across a range of cancer cell lines. In a panel of 11 sarcoma and 6 endometrial cancer cell lines, this compound exhibited a half-maximal effective concentration (EC50) for proliferation inhibition of approximately 1 nM.[11] The maximal degree of inhibition in these cell lines ranged from 20-60%.[11]
In a leiomyosarcoma xenograft model, intraperitoneal administration of this compound once daily for 5 consecutive days every other week resulted in dose-dependent tumor growth inhibition, with 67% inhibition observed at the highest dose of 10 mg/kg.[11] This anti-tumor activity correlated with the inhibition of mTOR signaling in the tumors, as measured by decreased levels of phosphorylated 4E-BP1.[11]
| Parameter | Value | Model System | Reference |
| EC50 (Proliferation Inhibition) | ~1 nM | Sarcoma and Endometrial Cancer Cell Lines | [11] |
| Maximal Inhibition (Proliferation) | 20-60% | Sarcoma and Endometrial Cancer Cell Lines | [11] |
| Tumor Growth Inhibition | 67% | Leiomyosarcoma Xenograft (10 mg/kg) | [11] |
Table 1: Summary of Preclinical Activity of this compound.
Clinical Trial Data
Phase 1 and 2 clinical trials have evaluated the safety and efficacy of this compound in patients with advanced malignancies.
A Phase 1 study in patients with advanced solid malignancies established a maximum tolerated dose (MTD) of 18.75 mg/day when administered intravenously for 5 consecutive days every 2 weeks.[12] In this study, 4 out of 32 patients experienced confirmed partial responses.[12]
A Phase 2 trial investigated single-agent this compound in 55 heavily pretreated patients with relapsed or refractory hematologic malignancies.[8] The overall response rate was 10% (5 partial responses), with a 33% response rate observed in patients with mantle cell lymphoma (MCL).[8] Additionally, 39% of patients achieved stable disease.[8] Pharmacodynamic analyses in peripheral blood cells from patients with acute myelogenous leukemia (AML) demonstrated mTOR inhibition, as evidenced by reduced phosphorylation of 4E-BP1.[8]
| Clinical Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference |
| Phase 1 | Advanced Solid Malignancies | 3-28 mg/day IV, 5 days every 2 weeks | MTD: 18.75 mg/day; 4 partial responses | [12] |
| Phase 2 | Relapsed/Refractory Hematologic Malignancies | 12.5 mg IV, 5 days every 2 weeks | 10% Partial Response (PR); 39% Stable Disease (SD); 33% PR in Mantle Cell Lymphoma | [8] |
Table 2: Summary of this compound Clinical Trial Data.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures to assess the effect of this compound on cancer cell proliferation.[9][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader (490-500 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.1 nM to 1000 nM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490-500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for mTOR Pathway Inhibition
This protocol outlines the steps to assess the phosphorylation status of mTORC1 downstream targets, such as S6K1, as a measure of this compound activity.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total S6K1 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Conclusion
This compound is a potent and specific inhibitor of mTORC1, a key node in the PI3K/AKT signaling pathway. Its mechanism of action, involving the formation of a complex with FKBP-12 to allosterically inhibit mTOR kinase activity, has been well-characterized. Preclinical and clinical data have demonstrated its anti-proliferative and anti-tumor effects in a variety of cancer models and patient populations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the activity and efficacy of this compound and other mTOR inhibitors. Continued research into the nuances of mTOR signaling and the development of predictive biomarkers will be crucial for optimizing the clinical application of this class of targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Deforolimus (Ridaforolimus): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deforolimus (also known as Ridaforolimus, AP23573, and MK-8669) is a potent, selective, and non-prodrug analog of rapamycin developed as a small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development timeline of this compound. It details the mechanism of action, key experimental methodologies, and quantitative data from seminal studies. The document is intended to serve as a resource for researchers and professionals in the field of oncology and drug development, offering insights into the scientific journey of a targeted cancer therapeutic.
Introduction: The Rationale for an mTOR Inhibitor
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a pivotal role in regulating cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from various upstream pathways, including the PI3K/AKT pathway, making it a critical node in cancer cell signaling.[1] Dysregulation of the mTOR pathway is a common feature in many human malignancies, making it an attractive target for cancer therapy.[3]
Rapamycin, the first discovered mTOR inhibitor, demonstrated significant antiproliferative activity. However, its poor aqueous solubility and chemical instability limited its clinical development as an anticancer agent.[2] This necessitated the development of rapamycin analogs (rapalogs) with improved pharmaceutical properties. This compound was designed by ARIAD Pharmaceuticals to be a potent, non-prodrug mTOR inhibitor with enhanced stability and solubility.[2][4]
Discovery and Preclinical Development
Lead Optimization and Chemical Synthesis
This compound was developed through a computer-aided drug design (CADD) approach, which identified the C40 position of the rapamycin structure as an ideal site for chemical modification.[4] This position is distant from the binding sites of FKBP12 and mTOR, allowing for modifications that improve physicochemical properties without compromising target affinity. The introduction of a dimethylphosphinate group at the C40-hydroxyl position of rapamycin resulted in this compound, a non-prodrug rapalog with superior aqueous solubility and stability compared to its parent compound.[4]
Mechanism of Action
This compound exerts its antiproliferative effects by inhibiting the mTOR kinase.[1] Like other rapalogs, it first forms a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[5] Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6] This leads to the suppression of protein synthesis and ultimately, cell cycle arrest and inhibition of cell proliferation.[1]
Signaling Pathway of this compound Action
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
In Vitro and In Vivo Preclinical Studies
Preclinical studies demonstrated the potent and broad antitumor activity of this compound.
2.3.1. In Vitro Potency
This compound showed potent inhibition of mTOR signaling and cell proliferation in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (p-S6) | HT-1080 | 0.2 nM | [7] |
| EC50 (VEGF) | - | 0.1 nM | [6] |
2.3.2. In Vivo Efficacy
In mouse xenograft models of human cancers, this compound demonstrated significant tumor growth inhibition.[3] Intermittent dosing schedules were found to be effective and were associated with less immunosuppression compared to daily dosing.[3]
Clinical Development
This compound progressed through a comprehensive clinical trial program, initially showing promise in various solid tumors, particularly sarcomas.
Phase I Clinical Trials
Phase I studies were conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of both intravenous and oral formulations of this compound.
A key Phase I trial in patients with advanced solid malignancies established the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[8] The study demonstrated that this compound was generally well-tolerated, with stomatitis being the most common dose-limiting toxicity (DLT).[8][9] Pharmacodynamic analyses in peripheral blood mononuclear cells (PBMCs), skin, and tumor tissues confirmed potent and sustained mTOR inhibition.[10]
| Trial Identifier | Formulation | Key Findings | Reference |
| NCT00112372 | Oral | MTD established; stomatitis as DLT; antitumor activity observed. | [8][9] |
| Phase I (Mita et al., 2008) | Intravenous | MTD of 18.75 mg/d; RP2D of 12.5 mg/d; antitumor activity in various tumors. | [4] |
Phase II Clinical Trials
Phase II trials evaluated the efficacy of this compound in specific cancer types. A notable single-arm study in patients with advanced bone and soft tissue sarcomas showed a clinical benefit response (CBR) rate of 28.8%, with a median progression-free survival (PFS) of 15.3 weeks.[11][12] These encouraging results provided the rationale for a pivotal Phase III trial.
Phase III SUCCEED Trial
The SUCCEED (Sarcoma Multi-Center Clinical Evaluation of the Efficacy of Ridaforolimus) trial was a large, randomized, double-blind, placebo-controlled Phase III study.[1][13] It evaluated the efficacy of oral this compound as maintenance therapy in patients with metastatic soft-tissue or bone sarcomas who had previously responded to chemotherapy.[1][13]
The trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival (PFS) for patients treated with this compound compared to placebo.[13][14][15]
| Parameter | This compound Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| Median PFS | 17.7 weeks | 14.6 weeks | 0.72 (0.61-0.85) | 0.0001 | [13][14][15] |
| Median OS | 93.3 weeks | 83.4 weeks | 0.88 (0.72-1.08) | 0.23 | [13] |
Despite the positive PFS results, the improvement in overall survival (OS) was not statistically significant.[13] The most common adverse events associated with this compound were stomatitis, thrombocytopenia, and hyperglycemia.[13][14][15]
Regulatory Journey and Discontinuation
In 2011, Merck, who had entered into a collaboration with ARIAD Pharmaceuticals for the development and commercialization of this compound, submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for the treatment of metastatic soft-tissue or bone sarcomas. However, in 2012, the FDA's Oncologic Drugs Advisory Committee (ODAC) voted against recommending approval, citing concerns about the modest clinical benefit and the safety profile. Subsequently, the FDA issued a Complete Response Letter, and Merck and ARIAD withdrew their marketing application in Europe. The development of this compound for sarcoma was ultimately discontinued.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is a representative method for assessing the antiproliferative activity of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (Ridaforolimus)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the cells and replace it with medium containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.[16]
Experimental Workflow for In Vitro Proliferation Assay
Caption: A typical workflow for an in vitro cell proliferation assay.
Western Blot Analysis for Pharmacodynamic Markers
This protocol describes a method to assess the inhibition of mTOR signaling by this compound.
Materials:
-
Cancer cells or patient-derived tissues (e.g., PBMCs)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6, anti-total-S6, anti-phospho-4E-BP1, anti-total-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells or tissues in lysis buffer and quantify protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[16]
Conclusion
The development of this compound represents a significant effort in the field of targeted cancer therapy. As a potent and selective mTOR inhibitor with favorable pharmaceutical properties, it demonstrated clear biological activity and a clinical benefit in a difficult-to-treat cancer like sarcoma. While it ultimately did not gain regulatory approval for this indication, the extensive preclinical and clinical data generated throughout its development provide valuable insights for the ongoing research and development of mTOR inhibitors and other targeted agents. The story of this compound underscores the complexities and challenges of drug development, even for well-validated targets and promising drug candidates.
References
- 1. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting tumorigenesis: development and use of mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rapamycin.us [rapamycin.us]
- 7. medkoo.com [medkoo.com]
- 8. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Phase II Study of the Mammalian Target of Rapamycin Inhibitor Ridaforolimus in Patients With Advanced Bone and Soft Tissue Sarcomas [en-cancer.fr]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor ridaforolimus versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Preclinical Profile of Deforolimus: An In-depth Technical Guide on its Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deforolimus (Ridaforolimus, AP23573), a potent and selective, non-prodrug analog of rapamycin, has demonstrated significant preclinical antitumor activity across a range of solid tumor models. As a specific inhibitor of the mammalian target of rapamycin (mTOR), this compound modulates a critical signaling pathway frequently dysregulated in cancer, leading to the inhibition of cell growth, proliferation, and survival. This technical guide provides a comprehensive overview of the preclinical data supporting the development of this compound, with a focus on its efficacy in solid tumors. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of targeted therapies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor of mTOR, a serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[1][2] mTOR integrates signals from various upstream pathways, including the PI3K/AKT pathway, and in response to growth factors and nutrients, orchestrates protein synthesis, cell cycle progression, and angiogenesis.[2][3] In many human cancers, the mTOR pathway is hyperactivated, contributing to uncontrolled tumor growth and survival.[3]
This compound exerts its antitumor effects by binding to the intracellular protein FKBP12, forming a complex that allosterically inhibits mTOR Complex 1 (mTORC1).[4] This inhibition disrupts the phosphorylation of key downstream effectors of mTORC1, namely the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4] The dephosphorylation of these proteins leads to a reduction in protein synthesis and arrests the cell cycle at the G1 phase, thereby inhibiting tumor cell proliferation.[2]
In Vitro Efficacy in Solid Tumor Cell Lines
This compound has demonstrated potent antiproliferative activity across a panel of human solid tumor cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation is consistently in the low nanomolar range, highlighting its potent on-target activity.
Table 1: In Vitro Antiproliferative Activity of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (nM) | Reference |
| Sarcoma | |||
| SK-LMS-1 | Leiomyosarcoma | ~1 | [5] |
| HT-1080 | Fibrosarcoma | Not explicitly stated, but potent inhibition observed | [6] |
| A panel of 11 sarcoma cell lines | Various Sarcomas | ~1 (half-maximal effect) | [5] |
| Endometrial Cancer | |||
| AN3-CA | Endometrial Carcinoma | ~1 | [5] |
| A panel of 6 endometrial cell lines | Endometrial Cancer | ~1 (half-maximal effect) | [5] |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Not explicitly stated for this compound, but mTOR inhibitors show activity. | |
| MDA-MB-231 | Breast Adenocarcinoma | Not explicitly stated for this compound, but mTOR inhibitors show activity. | |
| Pancreatic Cancer | |||
| PANC-1 | Pancreatic Ductal Adenocarcinoma | Not explicitly stated for this compound, but mTOR inhibitors show activity. | [7] |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated for this compound, but mTOR inhibitors show activity. | [8] |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated for this compound, but mTOR inhibitors show activity. | [8] |
Note: While specific IC50 values for this compound in some breast, pancreatic, and lung cancer cell lines were not explicitly found in the provided search results, the general potent activity of mTOR inhibitors in these cell types is well-documented.
In Vivo Efficacy in Solid Tumor Xenograft Models
The antitumor activity of this compound has been extensively evaluated in various preclinical xenograft models of human solid tumors. These studies have consistently demonstrated dose-dependent tumor growth inhibition.
Table 2: In Vivo Antitumor Activity of this compound in Solid Tumor Xenograft Models
| Tumor Model | Cancer Type | Treatment Regimen (Dose, Schedule) | Tumor Growth Inhibition (TGI) | Reference |
| SK-LMS-1 | Sarcoma | 1 mg/kg and 3 mg/kg, i.p., 5 continuous days/week | Significant inhibition observed | [9] |
| SK-LMS-1 | Sarcoma | 10 mg/kg, i.p., 5 continuous days every other week | 67% | [5] |
| AN3-CA | Endometrial Cancer | 0.3 mg/kg to 3 mg/kg, i.p., 5 continuous days/week | Dose-dependent inhibition | [9] |
| MCF-7 | Breast Cancer | Not explicitly stated for this compound, but mTOR inhibitors show activity in this model. | - | |
| PANC-1 | Pancreatic Cancer | Not explicitly stated for this compound, but mTOR inhibitors show activity in this model. | - | [9] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Animal Model | Route of Administration | Cmax | AUC | T1/2 (half-life) | Reference |
| Mice | Oral | Less than proportional increase with doses >40 mg | Less than proportional increase with doses >40 mg | ~30-60 hours | [1][10] |
| Rats | Intravenous | - | - | - | [11] |
Note: Detailed quantitative Cmax and AUC values for preclinical models were not consistently available in the provided search results. The data indicates non-linear pharmacokinetics with oral administration.[10]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][12] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[12] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Preparation: Culture and treat cells with this compound or a positive control (e.g., DNase I) on coverslips or in a 96-well plate.[2][13]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.[13]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or EdUTP), for 60 minutes at 37°C in a humidified chamber.[13] TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[2]
-
Detection:
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33342) and visualize the cells using an appropriate microscope. Apoptotic cells will exhibit a positive TUNEL signal.[13]
Western Blotting for mTOR Pathway Modulation
Western blotting is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway, such as S6 and 4E-BP1.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[10]
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-S6, total S6, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.[10] A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[10]
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development as a targeted therapy for solid tumors. Its potent and selective inhibition of the mTOR pathway translates to significant antitumor activity in both in vitro and in vivo models of various cancers, including sarcoma and endometrial cancer. The well-characterized mechanism of action and the established preclinical efficacy and safety profile underscore the potential of this compound as a valuable therapeutic agent in oncology. This technical guide summarizes the key preclinical findings to aid researchers and drug development professionals in their ongoing efforts to advance cancer treatment.
References
- 1. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. Phase I/IIa trial of the mammalian target of rapamycin inhibitor ridaforolimus (AP23573; MK-8669) administered orally in patients with refractory or advanced malignancies and sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical results of sirolimus treatment in transplant models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic Adaptation during nab-Paclitaxel Resistance in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Angiogenic Potential of Deforolimus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, invasion, and metastasis. The mammalian target of rapamycin (mTOR) signaling pathway has been identified as a key regulator of cellular processes that drive tumorigenesis, including angiogenesis. Deforolimus (also known as ridaforolimus, AP23573, or MK-8669), a potent and selective inhibitor of mTOR, has demonstrated significant anti-tumor activity, which is attributed in part to its anti-angiogenic properties. This technical guide provides an in-depth exploration of the anti-angiogenic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: Inhibition of the mTOR Signaling Cascade
This compound exerts its anti-angiogenic effects by directly targeting the mTOR protein, a serine/threonine kinase that acts as a central node in cellular signaling.[1] As a rapamycin analog, this compound forms a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts a critical signaling cascade that promotes angiogenesis.
The mTORC1 pathway, when activated by growth factors such as Vascular Endothelial Growth Factor (VEGF) through the PI3K/Akt pathway, promotes the translation of key proteins involved in cell growth, proliferation, and survival.[3] Two major downstream effectors of mTORC1 are the p70 S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4]
A crucial link between mTOR and angiogenesis is the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2] Under hypoxic conditions typical of the tumor microenvironment, HIF-1α stabilization is promoted by mTOR signaling. HIF-1α is a master transcription factor that drives the expression of numerous pro-angiogenic genes, most notably VEGF.[2][5][6] By inhibiting mTORC1, this compound destabilizes HIF-1α, leading to a significant reduction in VEGF production by tumor cells.[2][7] This, in turn, deprives endothelial cells of a primary stimulus for proliferation and migration, thereby suppressing neovascularization.[2][7]
The direct impact of mTOR inhibition on endothelial cells further contributes to the anti-angiogenic activity of this compound. The mTOR pathway is active in endothelial cells and plays a role in their proliferation, survival, and migration, all of which are essential steps in the angiogenic process.[2][8]
Figure 1: this compound Mechanism of Action in Angiogenesis.
Quantitative Data on Anti-Angiogenic Properties
The anti-angiogenic efficacy of this compound has been quantified in various preclinical models. These studies demonstrate its potent activity at both the molecular and cellular levels, translating to significant inhibition of tumor neovascularization in vivo.
| Parameter | Cell/Model System | Value | Reference |
| VEGF Production Inhibition (EC₅₀) | HT-1080 fibrosarcoma cells | ~0.1 nM | [7] |
| Endothelial Cell Proliferation Inhibition (EC₅₀) | Human Umbilical Vein Endothelial Cells (HUVEC) | ~0.1 nM | [7] |
| Blood Vessel Density Reduction | Squamous Cell Carcinoma Xenograft (Rapamycin) | ~30% | [9] |
Key Experimental Protocols
Standardized in vitro and in vivo assays are crucial for evaluating the anti-angiogenic properties of compounds like this compound. Below are detailed methodologies for key experiments.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Principle: Endothelial cells, when cultured on a basement membrane extract (such as Matrigel), will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.
Methodology:
-
Preparation: Thaw basement membrane extract (e.g., Matrigel) on ice overnight. Pre-chill a 96-well plate at 4°C.
-
Coating: Add 50 µL of the cold liquid Matrigel to each well of the pre-chilled 96-well plate. Ensure the entire surface is covered.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in appropriate media containing varying concentrations of this compound or vehicle control.
-
Incubation: Seed the HUVECs (typically 1.5-3 x 10⁴ cells per well) onto the solidified Matrigel.
-
Analysis: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation using a light microscope.
-
Quantification: Capture images of the tube networks. Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using imaging software (e.g., ImageJ). A significant reduction in these parameters in this compound-treated wells compared to control indicates anti-angiogenic activity.
Figure 2: Endothelial Cell Tube Formation Assay Workflow.
HUVEC Proliferation Assay
This assay measures the effect of a compound on the proliferation rate of endothelial cells.
Principle: Anti-angiogenic agents are expected to have a cytostatic effect on endothelial cells, inhibiting their proliferation. This can be quantified using various methods, such as the MTT assay or direct cell counting.
Methodology:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of approximately 3,000-5,000 cells per well in their complete growth medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a basal medium (low serum) containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantification (MTT Assay): a. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. b. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control. Determine the EC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.
VEGF Secretion Assay (ELISA)
This assay quantifies the amount of VEGF secreted by tumor cells following treatment with an inhibitor.
Principle: As this compound is hypothesized to decrease VEGF production, this can be directly measured in the conditioned media of treated cancer cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Cell Culture: Plate tumor cells (e.g., HT-1080) and grow them to near confluence.
-
Treatment: Replace the growth medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the conditioned medium from each well.
-
ELISA Procedure: a. Coat a 96-well ELISA plate with a VEGF capture antibody. b. Block non-specific binding sites. c. Add collected conditioned media and VEGF standards to the wells and incubate. d. Wash the plate and add a biotinylated VEGF detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Add a TMB substrate solution, which will develop a color in proportion to the amount of bound VEGF. g. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Analysis: Measure the absorbance at 450 nm. Generate a standard curve from the VEGF standards and use it to determine the concentration of VEGF in the conditioned media samples.
In Vivo Tumor Xenograft and Microvessel Density Analysis
This in vivo model assesses the effect of a compound on tumor growth and the formation of new blood vessels within the tumor.
Principle: The growth of solid tumors is dependent on angiogenesis. Inhibiting this process should slow tumor growth and result in a lower density of blood vessels within the tumor mass.
Methodology:
-
Tumor Implantation: Subcutaneously inject human tumor cells (e.g., sarcoma or carcinoma cell lines) into the flank of immunocompromised mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound). Administer the treatment according to a defined schedule (e.g., daily or intermittent intraperitoneal injections).
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.
-
Tissue Collection: At the end of the study, euthanize the animals and excise the tumors.
-
Immunohistochemistry (IHC) for Microvessel Density (MVD): a. Fix the tumors in formalin and embed them in paraffin. b. Section the paraffin blocks and mount the sections on slides. c. Perform IHC staining for an endothelial cell marker, typically CD31 (also known as PECAM-1). d. Counterstain with hematoxylin.
-
Quantification of MVD: a. Scan the stained slides to create digital images. b. Identify "hot spots" of high vascular density at low magnification. c. At high magnification (e.g., 200x), count the number of CD31-positive vessels in several fields within these hot spots. d. The MVD is expressed as the average number of vessels per high-power field or as a percentage of the CD31-positive area relative to the total tumor area.
Conclusion
This compound demonstrates potent anti-angiogenic properties through a dual mechanism: the inhibition of pro-angiogenic factor production (primarily VEGF) by tumor cells and the direct suppression of endothelial cell proliferation and differentiation. These effects are a direct consequence of its primary activity as an mTORC1 inhibitor. The quantitative data from preclinical studies underscore its efficacy in disrupting the tumor vasculature. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other mTOR inhibitors as anti-angiogenic agents in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of in vitro and in vivo angiogenesis stimulated by ovine forestomach matrix biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of angiogenesis and antiangiogenesis in vivo, ex vivo and in vitro - an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD31 immunoreactivity in small round cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Deforolimus: A Non-Prodrug Analog of Rapamycin for mTOR-Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deforolimus (also known as ridaforolimus, AP23573, and MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1][2][3] Unlike its parent compound, rapamycin (sirolimus), and some of its other analogs like temsirolimus, this compound is a non-prodrug, meaning it does not require metabolic activation to exert its therapeutic effect.[2][4] This key difference, along with its distinct pharmacokinetic profile, has positioned this compound as a significant compound in the landscape of mTOR-targeted cancer therapies. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, comparative preclinical and clinical data against rapamycin, detailed experimental protocols for its evaluation, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction: The Rationale for a Non-Prodrug mTOR Inhibitor
Rapamycin, the first-generation mTOR inhibitor, demonstrated the therapeutic potential of targeting the mTOR pathway in various diseases, including cancer.[3] However, its clinical utility has been hampered by poor aqueous solubility, chemical instability, and low oral bioavailability.[2] This led to the development of rapamycin analogs, or "rapalogs," with improved pharmaceutical properties.[2] While some rapalogs, such as temsirolimus, are prodrugs that are converted to rapamycin in the body, this compound was specifically designed as a non-prodrug analog to offer a more direct and potentially more consistent mTOR inhibition.[5][6] this compound exhibits improved aqueous solubility and stability compared to rapamycin.[3]
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound, like rapamycin, exerts its antiproliferative effects by inhibiting the mTOR signaling pathway. The mechanism involves the formation of a complex with the intracellular protein FKBP12 (FK506-binding protein 12). This this compound-FKBP12 complex then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[7]
mTORC1 is a central regulator of protein synthesis and cell growth. Its inhibition by this compound disrupts the phosphorylation of key downstream effectors, including ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3][4] The dephosphorylation of these proteins leads to a decrease in the translation of mRNAs essential for cell cycle progression from the G1 to the S phase, ultimately resulting in cell cycle arrest and the inhibition of tumor growth.[3]
Figure 1: Simplified mTOR Signaling Pathway and the inhibitory action of this compound.
Comparative Data: this compound vs. Rapamycin
A key aspect of understanding this compound is its comparison to the parent compound, rapamycin. The following tables summarize available quantitative data from preclinical and clinical studies.
In Vitro Potency
| Cell Line | Cancer Type | IC50 (nM) - this compound | IC50 (nM) - Rapamycin |
| Various | Multiple | Potent mTOR inhibition demonstrated | Varies (e.g., ~1-10 nM in MCF-7)[7] |
| Erythroleukemic | Leukemia | Potent inhibition of proliferation | Data not available |
Pharmacokinetic Parameters
| Parameter | This compound (Oral) | This compound (Intravenous) | Rapamycin (Oral) |
| Bioavailability | ~20%[8] | 100% | ~14-18%[9] |
| Tmax (Time to Maximum Concentration) | 2-3 hours[8] | Not Applicable | ~1 hour[10] |
| Terminal Half-life (t1/2) | 35-70 hours[8] | Prolonged[5] | 46-78 hours[9] |
| Cmax (Maximum Concentration) | Dose-dependent, less than proportional increase[8] | Dose-dependent | Dose-dependent |
| AUC (Area Under the Curve) | Dose-dependent, less than proportional increase[8] | Dose-dependent | Dose-dependent |
Data for this compound is primarily from Phase I clinical trials.[5][8][11] Rapamycin pharmacokinetic data is from various studies in healthy volunteers and transplant patients.[10][12][13]
Clinical Efficacy (Advanced Sarcoma)
| Parameter | This compound | Placebo |
| Median Progression-Free Survival (PFS) | ~18 weeks | Data not available |
| Objective Response Rate (ORR) | Data not available | Data not available |
Data from a Phase 3 trial (SUCCEED) in patients with metastatic soft-tissue and bone sarcoma who had a favorable response to chemotherapy.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of mTOR inhibitors like this compound.
mTORC1 Kinase Assay (In Vitro)
Objective: To determine the direct inhibitory effect of a compound on the kinase activity of mTORC1.
Materials:
-
HEK293T cells
-
mTOR lysis buffer (e.g., CHAPS-based) with protease and phosphatase inhibitors
-
Anti-mTOR or anti-Raptor antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant inactive p70S6K or 4E-BP1 as substrate
-
ATP
-
SDS-PAGE gels and Western blot reagents
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-phospho-4E-BP1 (Thr37/46), anti-mTOR, anti-p70S6K, anti-4E-BP1
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Lysis: Culture HEK293T cells to 80-90% confluency. Lyse the cells in ice-cold mTOR lysis buffer.
-
Immunoprecipitation of mTORC1: Incubate the cell lysate with an anti-mTOR or anti-Raptor antibody, followed by the addition of protein A/G agarose beads to pull down the mTORC1 complex.
-
Kinase Reaction: Wash the immunoprecipitated mTORC1 complex. Resuspend the beads in kinase assay buffer containing the recombinant substrate (inactive p70S6K or 4E-BP1) and the test compound (e.g., this compound) at various concentrations. Initiate the reaction by adding ATP. Incubate at 30°C for 30 minutes.
-
Western Blot Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against the phosphorylated forms of the substrates (p-p70S6K, p-4E-BP1) and total protein levels as loading controls.
-
Data Analysis: Quantify the band intensities to determine the extent of mTORC1 inhibition by the compound.
Cell Proliferation Assay (e.g., MTT Assay)
Objective: To assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of a compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound (this compound) formulated for administration (e.g., oral gavage or intravenous injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the predetermined dose and schedule.
-
Tumor Measurement and Body Weight: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (Length x Width²)/2) at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target modulation).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.
Visualization of Key Concepts
Logical Relationship: From Rapamycin to this compound
Figure 2: The developmental rationale leading from Rapamycin to the non-prodrug analog, this compound.
Experimental Workflow for Preclinical Evaluation of mTOR Inhibitors
Figure 3: A generalized experimental workflow for the preclinical development of an mTOR inhibitor.
Conclusion
This compound represents a significant advancement in the development of mTOR inhibitors. As a non-prodrug analog of rapamycin, it offers a direct mechanism of action and distinct pharmacokinetic properties. The preclinical and clinical data, though requiring further comparative studies for a complete picture, demonstrate its potential as an effective anticancer agent, particularly in solid tumors such as sarcoma. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of this compound and other novel mTOR-targeted therapies. For researchers and drug development professionals, a thorough understanding of the nuances of this compound, from its molecular interactions to its clinical application, is crucial for advancing the field of targeted cancer therapy.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. karger.com [karger.com]
- 10. rapamycin.news [rapamycin.news]
- 11. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Deforolimus: A Technical Guide to Molecular Interactions Beyond mTORC1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deforolimus (Ridaforolimus, AP23573, MK-8669) is a potent, second-generation, non-prodrug analog of rapamycin, engineered for enhanced stability, solubility, and affinity as a selective inhibitor of the mammalian target of rapamycin (mTOR).[1] While its primary mechanism of action is the well-characterized allosteric inhibition of mTOR Complex 1 (mTORC1), a comprehensive understanding of its molecular interactions beyond this principal target is critical for anticipating its full therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known molecular targets and pathway effects of this compound beyond mTORC1, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The available data underscore a high degree of selectivity for mTORC1, with the most significant "off-target" effects arising indirectly from the inhibition of this central metabolic signaling node.
Primary Target and Potency: mTORC1
This compound, like other rapamycin analogs (rapalogs), exerts its primary effect by forming a gain-of-function complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[2] This drug-protein complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to allosteric inhibition of mTORC1.[3] This action is highly potent, with this compound exhibiting a half-maximal inhibitory concentration (IC50) of 0.2 nM for mTOR.[4][5]
Molecular Targets and Effects Beyond mTORC1
While this compound is highly selective for mTORC1, its impact on cellular signaling extends beyond the direct inhibition of this complex. These effects can be categorized as indirect consequences of mTORC1 inhibition and potential, though less characterized, direct off-target interactions.
Indirect Effects on the PI3K/AKT Signaling Pathway
The most significant and clinically relevant effects of this compound beyond mTORC1 are the feedback activation of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6] mTORC1 is a critical negative regulator of this pathway, and its inhibition by this compound disrupts this feedback loop, leading to the upregulation of AKT signaling.
-
Mechanism of Feedback Activation: mTORC1, through its substrate S6 Kinase 1 (S6K1), phosphorylates and promotes the degradation of Insulin Receptor Substrate 1 (IRS1).[7] IRS1 is a key adaptor protein that links receptor tyrosine kinases (RTKs) like the insulin and insulin-like growth factor 1 receptors (IGF-1R) to the activation of PI3K. By inhibiting mTORC1/S6K1, this compound prevents IRS1 degradation, leading to enhanced signaling through the PI3K/AKT pathway.[7] This compensatory activation can be a mechanism of resistance to mTORC1 inhibitors.[2]
Activity Against mTOR Complex 2 (mTORC2)
First-generation mTOR inhibitors, including this compound, are generally considered to be selective for mTORC1 and do not directly inhibit the kinase activity of mTORC2 in an acute setting.[2] mTORC2 is responsible for the phosphorylation and activation of AKT at serine 473, a key step in the full activation of AKT.[8] While direct, acute inhibition of mTORC2 by this compound has not been demonstrated with specific IC50 values in the literature, prolonged treatment with rapamycin has been shown to inhibit the assembly of mTORC2 in certain cell types, suggesting a potential for long-term effects on mTORC2 function with this compound as well.
Other Potential Molecular Interactions
Publicly available, comprehensive kinome-wide or proteome-wide off-target profiling studies for this compound are limited. However, some studies have reported other molecular changes associated with this compound treatment:
-
Cadherin-6 (CDH6): One study noted an association between ridaforolimus treatment and elevated expression of CDH6 in high-grade glioma. The directness of this interaction is not established.
-
IFITM2 and IFITM3: A recent study found that ridaforolimus can enhance cellular susceptibility to SARS-CoV-2 infection by promoting the degradation of the antiviral proteins IFITM2 and IFITM3 through microautophagy.[1] This is an indirect cellular effect rather than a direct binding interaction.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activity. The lack of comprehensive off-target data is a notable gap in the current literature.
| Target | Assay Type | Value | Units | Reference |
| mTOR | Kinase Assay | 0.2 | nM | [4][5] |
| VEGF Production | Cell-based Assay | 0.1 | nM (EC50) | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the primary and indirect signaling effects of this compound.
Caption: Primary mechanism of this compound action on mTORC1.
Caption: Indirect feedback activation of the PI3K/AKT pathway by this compound.
Experimental Protocols
In Vitro mTORC1 Kinase Assay
This protocol is adapted from standard methodologies for assessing mTORC1 kinase activity in mammalian cells.[9][10][11][12][13]
Objective: To measure the kinase activity of immunoprecipitated mTORC1 by quantifying the phosphorylation of a known substrate, such as 4E-BP1.
Materials:
-
HEK293T cells
-
CHAPS lysis buffer (40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)
-
Anti-Raptor antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Kinase wash buffer (25 mM HEPES pH 7.4, 1 M NaCl, 0.1% CHAPS)
-
Kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)
-
Recombinant GST-4E-BP1 (substrate)
-
ATP
-
SDS-PAGE sample buffer
Procedure:
-
Culture and lyse HEK293T cells in CHAPS lysis buffer.
-
Clarify the lysate by centrifugation.
-
Immunoprecipitate mTORC1 from the lysate using an anti-Raptor antibody and Protein A/G agarose beads.
-
Wash the immunoprecipitates sequentially with CHAPS lysis buffer and kinase wash buffer.
-
Resuspend the beads in kinase assay buffer.
-
Initiate the kinase reaction by adding recombinant GST-4E-BP1 and ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-specific antibody.
Western Blotting for p-S6 and p-4E-BP1
This protocol outlines the detection of downstream markers of mTORC1 activity in cell lysates.[14][15][16][17]
Objective: To determine the phosphorylation status of S6 ribosomal protein and 4E-BP1 as a measure of mTORC1 activity in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-4E-BP1 (Thr37/46), anti-total 4E-BP1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-S6) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total S6) or a loading control (e.g., β-actin).
Caption: Workflow for assessing this compound activity.
Conclusion
This compound is a highly potent and selective inhibitor of mTORC1. The available evidence suggests that its molecular interactions are predominantly focused on this target. The most significant cellular effects beyond direct mTORC1 inhibition are the consequence of disrupting the negative feedback loop to the PI3K/AKT pathway, leading to its activation. While this compound is considered selective for mTORC1 over mTORC2, long-term treatment may affect mTORC2 assembly. A comprehensive, publicly available kinome-wide screen to definitively identify other direct, low-affinity targets is currently lacking in the scientific literature. Future research employing unbiased, systems-level approaches such as chemical proteomics and broad kinase profiling will be invaluable in fully elucidating the complete molecular interaction landscape of this compound and further refining its therapeutic application.
References
- 1. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapamycin.us [rapamycin.us]
- 5. rapamycin.us [rapamycin.us]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of mTOR Inhibitors and PI3K Pathway Blockade in Renal Cell Cancer | Oncohema Key [oncohemakey.com]
- 8. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. researchgate.net [researchgate.net]
The Pharmacological Profile of Deforolimus (AP23573): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deforolimus (AP23573), also known as ridaforolimus, is a potent and selective small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a non-prodrug analog of rapamycin, this compound exhibits significant anti-proliferative and antitumor activity across a range of malignancies.[4][5] This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo preclinical data, and clinical pharmacokinetics and efficacy. Detailed experimental protocols for key assays and visualizations of the mTOR signaling pathway and experimental workflows are included to support further research and development.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][6] mTOR integrates signals from various upstream pathways, including the PI3K/AKT pathway, and its activation is a frequent event in many human cancers.[6][7] this compound, by inhibiting mTOR, disrupts downstream signaling, leading to cell cycle arrest and the inhibition of tumor growth and proliferation.[3][8]
The primary mechanism involves the formation of a complex with the intracellular protein FKBP12. This this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[9] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][8] The dephosphorylation of these substrates ultimately leads to a decrease in protein synthesis and cell cycle progression.
mTOR Signaling Pathway and the Action of this compound
Caption: The mTOR signaling pathway is activated by growth factors, leading to protein synthesis and cell growth. This compound inhibits mTORC1, blocking this cascade.
In Vitro Activity
This compound has demonstrated potent anti-proliferative activity across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low nanomolar range, highlighting its significant in vitro potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HT-1080 | Fibrosarcoma | ~1 | [2] |
| SK-LMS-1 #20 | Leiomyosarcoma | Not specified, but sensitive | [10] |
| AN3-CA | Endometrial Cancer | Not specified, but sensitive | [10] |
| Various Sarcoma Cell Lines (11 total) | Sarcoma | ~1 (half-maximal effect) | [2] |
| Various Endometrial Cancer Cell Lines (6 total) | Endometrial Cancer | ~1 (half-maximal effect) | [2] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in multiple clinical trials with both intravenous (IV) and oral formulations.
Table 2: Pharmacokinetic Parameters of Intravenous this compound
| Dose | Patient Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Reference |
| 3-28 mg/day (daily for 5 days every 2 weeks) | Advanced Solid Malignancies | Dose-dependent increase | Dose-dependent increase | Not specified | [11] |
| 12.5 mg (daily for 5 days every 2 weeks) | Advanced Sarcomas | Not specified | Not specified | Not specified | [12] |
| 6.25-75 mg (weekly) | Advanced Malignancies | Dose-dependent increase | Nonlinear increase | Prolonged | [13] |
Table 3: Pharmacokinetic Parameters of Oral this compound
| Dose | Patient Population | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (hours) | Tmax (hours) | Absolute Bioavailability | Reference |
| 40 mg (daily for 5 days/week) | Advanced Malignancies/Sarcoma | Less than proportional increase >40mg | Less than proportional increase >40mg | ~30-60 (mean), 42.0 (terminal) | 2-3 | ~20% | [1][14] |
| 10 mg (single dose) | Moderate Hepatic Insufficiency | 53.9 (Geometric Mean) | 1168 (Geometric Mean) | Not specified | 6.0 (Median) | Not applicable | [7] |
| 10 mg (single dose) | Healthy Matched Controls | 41.4 (Geometric Mean) | 589 (Geometric Mean) | Not specified | 4.0 (Median) | Not applicable | [7] |
Clinical Efficacy and Safety
This compound has been investigated in numerous clinical trials, showing promising antitumor activity, particularly in patients with advanced sarcomas.
A phase III trial (SUCCEED) in patients with metastatic soft tissue or bone sarcomas who had a favorable response to prior chemotherapy demonstrated that oral ridaforolimus (40 mg/day, 5 days a week) significantly improved progression-free survival (PFS) compared to placebo (median PFS 17.7 weeks vs. 14.6 weeks).[15][16][17] In a phase II study in patients with advanced bone and soft tissue sarcomas, single-agent intravenous ridaforolimus resulted in a clinical benefit response rate of 28.8% and a median PFS of 15.3 weeks.[12]
The most common treatment-related adverse events observed with this compound are generally mild to moderate and include stomatitis, rash, fatigue, and mucosal inflammation.[12][17]
Experimental Protocols
mTOR Inhibition Assay (Western Blot for Phosphorylated S6)
This protocol describes the assessment of mTORC1 activity by measuring the phosphorylation status of its downstream effector, ribosomal protein S6.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-total S6.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-phospho-S6) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total S6 to normalize for protein loading.
Cell Proliferation Assay (CyQUANT® Assay)
This protocol outlines a method for quantifying cell proliferation based on the measurement of cellular DNA content.
Materials:
-
CyQUANT® Cell Proliferation Assay Kit (containing CyQUANT® GR dye and cell-lysis buffer).
-
96-well microplate (black, clear bottom for adherent cells).
-
Microplate reader with fluorescence detection (excitation ~485 nm, emission ~530 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Execution:
-
Remove the culture medium from the wells.
-
Freeze the plate at -70°C for at least 30 minutes to ensure complete cell lysis.
-
Thaw the plate at room temperature.
-
Add the CyQUANT® GR dye/cell-lysis buffer solution to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader.
-
Data Analysis: Generate a standard curve using a known number of cells to calculate the cell number in each treated well. Plot cell viability against drug concentration to determine the IC50 value.
Typical Experimental Workflow for In Vitro Drug Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound, from cell culture to data analysis.
In Vivo Tumor Xenograft Study
This protocol provides a general method for establishing and monitoring human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Human cancer cell line of interest.
-
Cell culture medium and supplements.
-
Matrigel (optional).
-
Calipers for tumor measurement.
-
This compound formulation for in vivo administration.
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to a sufficient number. Harvest and resuspend the cells in sterile PBS or medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily, intermittent).
-
Monitoring and Endpoint: Continue to monitor tumor growth and the general health of the mice (e.g., body weight) throughout the study. The study may be terminated when tumors in the control group reach a specified size or after a defined treatment period.
-
Data Analysis: At the end of the study, excise the tumors and measure their final weight and volume. Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
This compound (AP23573) is a potent mTOR inhibitor with a well-characterized pharmacological profile. Its demonstrated in vitro and in vivo antitumor activity, coupled with a manageable safety profile, has established its clinical potential, particularly in the treatment of advanced sarcomas. The detailed methodologies and pathway information provided in this guide are intended to facilitate further research into the therapeutic applications and mechanisms of action of this and other mTOR inhibitors.
References
- 1. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Ridaforolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Making sure you're not a bot! [tib.eu]
- 11. Ridaforolimus: a promising drug in the treatment of soft-tissue sarcoma and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. origene.com [origene.com]
- 14. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 17. benchchem.com [benchchem.com]
Deforolimus (MK-8669): A Technical Guide for Hematologic Malignancy Research
An In-Depth Review of the mTOR Inhibitor in Preclinical and Clinical Investigation
Introduction
Deforolimus (also known as AP23573 and MK-8669) is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] As a non-prodrug analog of rapamycin, it exhibits distinct pharmacokinetic properties and has been the subject of significant investigation for its therapeutic potential in various cancers, including hematologic malignancies.[1][3] The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival; its frequent dysregulation in cancers like leukemia, lymphoma, and multiple myeloma makes it a compelling target for therapeutic intervention.[4][5][6] This technical guide provides a comprehensive overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing critical pathways to support ongoing research and development efforts in hematologic oncology.
Mechanism of Action: mTOR Pathway Inhibition
This compound exerts its anti-neoplastic effects by targeting the mTOR protein, a serine/threonine kinase that forms the catalytic core of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][7] this compound, like its parent compound rapamycin, primarily inhibits the function of mTORC1.[6]
The PI3K/Akt/mTOR pathway is a central signaling cascade that integrates signals from growth factors and nutrients to control cellular functions.[5] In many hematologic malignancies, this pathway is constitutively activated, leading to uncontrolled cell proliferation and survival.[1] this compound binds to the intracellular protein FKBP-12, and this complex then allosterically inhibits mTORC1.[4] The inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, namely the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase 1 (S6K1).[5][6] This disruption leads to a downstream reduction in the translation of critical proteins required for cell cycle progression (e.g., cyclin D1), cell growth, and proliferation, effectively inducing a starvation-like state in cancer cells.[6][8] Furthermore, mTOR inhibition can suppress angiogenesis by reducing the production of vascular endothelial growth factor (VEGF).[9][10]
Preclinical Research
This compound has demonstrated potent anti-proliferative activity across a diverse range of malignancies in preclinical studies.[2][3] In vitro studies have shown that this compound effectively blocks mTOR activity and inhibits the proliferation of multiple tumor cell lines, including an erythroleukemic line.[1]
In Vitro Sensitivity
While specific IC50 values for a wide panel of hematologic malignancy cell lines are not detailed in the provided literature, this compound is characterized as an ultra-potent mTOR inhibitor with activity in the low nanomolar range.[10][11] For example, it has a reported IC50 of 0.2 nM for the mTOR pathway and an EC50 of 0.1 nM for the inhibition of VEGF production.[10] Studies evaluating its effect on cell proliferation in sarcoma and endometrial cancer models found that the concentration giving a half-maximal effect was consistently around 1 nM.[12]
| Parameter | Value | Target/Process | Reference |
| IC50 | 0.2 nM | mTOR Pathway Inhibition | [10] |
| EC50 | 0.1 nM | VEGF Production Inhibition | [10] |
| GI50 (approx.) | ~1 nM | Cell Proliferation (Sarcoma/Endometrial Cancer Lines) | [12] |
Clinical Research in Hematologic Malignancies
A significant body of clinical data for this compound in hematologic malignancies comes from a multicenter Phase 2 clinical trial.[1][13] This study evaluated the efficacy and safety of single-agent this compound in heavily pretreated patients with various relapsed or refractory hematologic cancers.[1][13]
Phase 2 Trial Design and Patient Population
The trial enrolled patients into five disease-specific cohorts.[1][13] this compound was administered at a dose of 12.5 mg as a 30-minute intravenous infusion once daily for five consecutive days, every two weeks.[1]
| Characteristic | Value |
| Total Patients Enrolled | 55 |
| Evaluable Patients | 52 |
| Median Age (years) | 67 (Range: 32-84) |
| Median Prior Regimens | 3 (Range: 0-11) |
| Patient Cohorts | |
| Cohort 1 | 23 AML, 2 MDS, 1 CML (blast phase) |
| Cohort 2 | 1 ALL |
| Cohort 3 | 9 Agnogenic Myeloid Metaplasia (AMM) |
| Cohort 4 | 8 Chronic Lymphocytic Leukemia (CLL) |
| Cohort 5 | 9 Mantle Cell Lymphoma (MCL), 2 T-cell Leukemia/Lymphoma |
Efficacy and Clinical Activity
The study demonstrated notable anti-tumor activity in a heavily pretreated patient population.[1][13] Partial responses were observed in patients with agnogenic myeloid metaplasia and mantle cell lymphoma.[1][13]
| Disease Cohort | Number of Patients | Partial Response (PR) | Hematologic Improvement / Stable Disease (HI/SD) |
| Overall | 52 | 5 (10%) | 21 (40%) |
| AMM | 7 | 2 (29%) | Not specified |
| MCL | 9 | 3 (33%) | Not specified |
| AML/MDS | 25 | 0 | 5 (SD) |
Safety and Tolerability
This compound was generally well-tolerated.[1] The most common treatment-related adverse events were mild to moderate and reversible.[1][13]
| Adverse Event | Frequency | Severity |
| Mouth Sores (Mucositis) | Common | Generally mild and reversible; Grade 3 reported as a DLT in Phase 1.[1][14] |
| Fatigue | Common | Generally mild and reversible.[1] |
| Nausea | Common | Generally mild and reversible.[1] |
| Thrombocytopenia | Common | Generally mild and reversible.[1] |
| Rash | Common | Generally mild and reversible.[14] |
Pharmacodynamic Evidence of mTOR Inhibition
A key finding from the clinical trial was the direct evidence of mTOR pathway inhibition in patients.[1] Analysis of peripheral blood cells from AML/MDS patients showed a significant reduction in the levels of phosphorylated 4E-BP1 after treatment, confirming that this compound engaged its target in vivo.[1][9] In 9 of 11 evaluated patients, a decrease in phosphorylated 4E-BP1 was observed, confirming target engagement.[1][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound.
Pharmacodynamic Monitoring: p-4E-BP1 Analysis by Flow Cytometry
This protocol is based on the methodology used to demonstrate target engagement in the Phase 2 clinical trial.[1]
Objective: To quantify the level of phosphorylated 4E-BP1 in peripheral blood cells before and after this compound administration.
Methodology:
-
Sample Collection: Collect peripheral blood samples from patients at baseline (pre-dose) and at specified time points post-treatment (e.g., 24 hours after the fourth daily dose).[1]
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Fixation: Fix the cells immediately to preserve phosphorylation states using a formaldehyde-based buffer.
-
Permeabilization: Permeabilize the cells with a methanol-based or detergent-based buffer to allow intracellular antibody staining.
-
Staining: Incubate cells with fluorochrome-conjugated antibodies specific for phosphorylated 4E-BP1 (p-4E-BP1) and total 4E-BP1.
-
Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.
-
Analysis: Quantify the percentage of cells positive for p-4E-BP1 and the mean fluorescence intensity (MFI) in the relevant cell populations. Compare pre- and post-treatment samples to determine the change in phosphorylation levels.[1]
In Vitro Cell Proliferation Assay for IC50 Determination
This is a generalized protocol for assessing the anti-proliferative effects of this compound on hematologic cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Culture: Culture hematologic malignancy cell lines (e.g., AML, MCL cell lines) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well microplates at a predetermined optimal density.
-
Treatment: After allowing cells to adhere (if applicable) or stabilize, treat them with a serial dilution of this compound. Recommended concentrations for testing range from 0.01 nM to 1000 nM.[11] Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay:
-
Endpoint Assay: Add a reagent like WST-8 or MTT and measure absorbance.
-
Real-Time Assay: Use a system like the iCELLigence or xCELLigence to monitor cell index (impedance) continuously.[15]
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control cells. Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[16]
Western Blotting for Pathway Analysis
This protocol can be used to assess the phosphorylation status of key mTOR pathway proteins in cell lines or patient samples.
Objective: To qualitatively or semi-quantitatively measure the levels of total and phosphorylated mTOR, S6K1, and 4E-BP1.
Methodology:
-
Sample Preparation: Treat cultured cells with this compound for a specified time (e.g., 2-24 hours).[12]
-
Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
This compound (MK-8669) is a well-characterized mTOR inhibitor with demonstrated biological activity and a manageable safety profile in patients with hematologic malignancies.[1][13] Clinical studies have confirmed its mechanism of action in vivo and have shown promising anti-tumor effects, particularly in mantle cell lymphoma and agnogenic myeloid metaplasia.[1] While single-agent activity in acute leukemias appears limited, the potent biological effect of this compound suggests significant potential for use in combination therapies.[1][4] The favorable safety profile may allow for its integration with other cytotoxic or targeted agents to enhance efficacy and overcome resistance mechanisms.[8] Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies in selected hematologic malignancies.[1][13] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound in the fight against blood cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of mTOR Inhibitors in Hematologic Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. rapamycin.us [rapamycin.us]
- 11. rapamycin.us [rapamycin.us]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A phase 2 clinical trial of this compound (AP23573, MK-8669), a novel mammalian target of rapamycin inhibitor, in patients with relapsed or refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the chemical structure and properties of Deforolimus
An In-depth Technical Guide to Deforolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data of this compound (also known as Ridaforolimus).
Chemical Structure and Properties
This compound (AP-23573, MK-8669) is a synthetic analog of rapamycin, developed to improve upon the pharmacokinetic properties of the parent compound, such as aqueous solubility.[1][2] It is a potent, selective, and small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[3]
| Property | Value |
| IUPAC Name | (1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.0⁴,⁹]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl dimethylphosphinate |
| Chemical Formula | C₅₃H₈₄NO₁₄P |
| Molecular Weight | 990.21 g/mol |
| CAS Number | 572924-54-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and Ethanol. More water-soluble than rapamycin.[1] |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound exerts its therapeutic effects by inhibiting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and angiogenesis that is often dysregulated in cancer.[4][5]
The mechanism of action involves the following key steps:
-
Binding to FKBP12: this compound first forms a complex with the intracellular protein FK506-binding protein 12 (FKBP12).
-
Allosteric Inhibition of mTORC1: The this compound-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1).[6]
-
Downstream Signaling Inhibition: Inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, including ribosomal protein S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5]
-
Cellular Effects: The blockade of this signaling cascade results in the inhibition of protein synthesis, cell cycle arrest at the G1 phase, and a reduction in cell proliferation and angiogenesis.[4]
Figure 1. this compound mechanism of action within the PI3K/AKT/mTOR signaling pathway.
Quantitative Preclinical Data
This compound has demonstrated potent and selective inhibitory activity in a variety of preclinical models.
| Assay Type | Cell Line/Model | Endpoint | Result (IC₅₀/EC₅₀) |
| mTOR Inhibition | HT-1080 Fibrosarcoma | mTOR Kinase Activity | 0.2 nM |
| Antiproliferative Activity | Broad panel of cell lines | Cell Growth | 0.2 - 2.3 nM |
| Downstream Target Inhibition | HT-1080 Fibrosarcoma | S6 Phosphorylation | 0.2 nM |
| Downstream Target Inhibition | HT-1080 Fibrosarcoma | 4E-BP1 Phosphorylation | 5.6 nM |
| Growth Suppression | Human NSCLC cell lines | Cell Growth (IC₃₀) | 2.45 - 8.83 nM |
| Anti-angiogenic Activity | - | VEGF Production | ~0.1 nM |
Clinical Pharmacokinetics and Efficacy
Clinical trials have evaluated the safety, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors, particularly sarcomas.
Pharmacokinetic Parameters (Phase I)[7][8]
| Parameter | Description | Observation |
| Metabolism | Primary route of elimination | Primarily metabolized by CYP3A4. |
| Pharmacokinetics | Dose-concentration relationship | Exhibits nonlinear pharmacokinetics. |
| Half-life | Terminal elimination half-life | Prolonged half-life. |
| Dosing Schedule (Phase I) | Intravenous administration | 12.5 mg administered as a 30-minute infusion daily for 5 days every 2 weeks.[7] |
| Maximum Tolerated Dose (MTD) | Intravenous, daily for 5 days every 2 weeks | 18.75 mg/day.[7] |
| Dose-Limiting Toxicity (DLT) | Most common DLT | Mucositis (mouth sores).[8][7] |
Clinical Efficacy (Phase III SUCCEED Trial in Sarcoma)[10][11]
The SUCCEED trial was a randomized, double-blind, placebo-controlled study in patients with metastatic soft tissue or bone sarcoma who had benefited from prior chemotherapy.[9]
| Endpoint | This compound (n=343) | Placebo (n=359) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 17.7 weeks | 14.6 weeks | 0.72 (0.61 - 0.85) | 0.001 |
| Median Overall Survival (OS) | 90.6 weeks | 85.3 weeks | 0.93 (0.78 - 1.12) | 0.46 |
Common Treatment-Related Adverse Events (Grade ≥3): Stomatitis, infections, fatigue, thrombocytopenia, and hyperglycemia.[9]
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the activity of this compound.
In Vitro Cell Proliferation Assay
This protocol describes a method to determine the antiproliferative effects of this compound on cancer cell lines.
Figure 2. Workflow for an in vitro cell proliferation assay.
Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Addition: Treat cells with a serial dilution of this compound (e.g., from 0.01 nM to 1000 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent such as Sulforhodamine B (SRB) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis of mTOR Pathway Phosphorylation
This protocol is for assessing the inhibition of mTOR signaling by measuring the phosphorylation status of downstream targets like S6K1 and 4E-BP1.[10][11]
Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA or Bradford assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated S6K1 (p-S6K1), total S6K1, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
Synthesis Overview
This compound is a derivative of rapamycin, specifically designed by substituting the hydroxyl group at the C-40 position with a dimethylphosphinate moiety. This modification enhances the aqueous solubility and improves the formulation characteristics compared to rapamycin.[2] The synthesis involves a semi-synthetic approach starting from rapamycin, a natural product macrolide. While the precise, industrial-scale synthesis protocol is proprietary, the general strategy involves the selective chemical modification of the rapamycin scaffold.
Conclusion
This compound is a potent and selective mTOR inhibitor with a well-characterized mechanism of action and a more favorable pharmacokinetic profile than its parent compound, rapamycin. Preclinical studies have demonstrated its significant antiproliferative and anti-angiogenic activities. Clinical trials, particularly in patients with advanced sarcomas, have shown that this compound can modestly but significantly prolong progression-free survival, establishing its role as a targeted therapy. The methodologies outlined in this guide provide a framework for further research into the therapeutic potential and molecular effects of this compound.
References
- 1. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results of an international randomized phase III trial of the mammalian target of rapamycin inhibitor ridaforolimus versus placebo to control metastatic sarcomas in patients after benefit from prior chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Deforolimus In Vitro Assay Protocol for Cancer Cell Lines
Introduction
Deforolimus (also known as Ridaforolimus, AP23573, or MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] As a non-prodrug analog of rapamycin, this compound offers improved aqueous solubility and stability.[3] mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[2][4] It integrates signals from various upstream pathways, including growth factors and nutrient availability. The mTOR signaling pathway is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention.[4] this compound exerts its anti-proliferative effects by inhibiting the mTOR complex 1 (mTORC1), which subsequently blocks the phosphorylation of downstream effectors like the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][5] This disruption of the mTOR pathway leads to cell cycle arrest and inhibition of tumor growth.[6]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in cancer cell lines. The included methodologies cover the determination of cell viability and the analysis of on-target pathway modulation through Western blotting. The provided data and visualizations are intended to guide researchers in designing and interpreting their own experiments with this compound.
Data Presentation
The anti-proliferative activity of this compound is demonstrated by its low nanomolar half-maximal effective concentration (EC50) across a range of cancer cell lines. The following table summarizes the EC50 values for this compound in various sarcoma and endometrial cancer cell lines.
| Cell Line | Cancer Type | EC50 (nmol/L) |
| Sarcoma | ||
| A-204 | Rhabdomyosarcoma | 0.4 |
| A-673 | Ewings sarcoma | 0.5 |
| HT-1080 | Fibrosarcoma | 0.8 |
| Hs 913T | Fibrosarcoma | 0.3 |
| MG-63 | Osteosarcoma | 0.5 |
| RH30 | Rhabdomyosarcoma | 0.4 |
| Saos-2 | Osteosarcoma | 0.5 |
| SK-LMS-1 | Leiomyosarcoma | 0.3 |
| SK-N-MC | Ewings sarcoma | 0.4 |
| SW 1353 | Chondrosarcoma | 0.6 |
| U-2 OS | Osteosarcoma | 0.4 |
| Endometrial | ||
| AN3 CA | Endometrial Carcinoma | 0.1 |
| HEC-1-A | Endometrial Adenocarcinoma | 0.2 |
| HEC-1-B | Endometrial Adenocarcinoma | 0.2 |
| KLE | Endometrial Carcinoma | 0.3 |
| RL95-2 | Endometrial Carcinoma | 0.1 |
| Ishikawa | Endometrial Adenocarcinoma | 0.2 |
Table 1: EC50 values of this compound in sarcoma and endometrial cancer cell lines. Data is derived from in vitro cell proliferation assays.
Signaling Pathway
This compound targets the PI3K/Akt/mTOR signaling pathway. Upon activation by growth factors, this cascade leads to the activation of mTORC1. mTORC1 then phosphorylates downstream targets p70S6K and 4E-BP1, promoting protein synthesis and cell proliferation. This compound inhibits mTORC1, thereby blocking this signaling cascade.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach and grow overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 10 µM. Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of mTOR Pathway Inhibition
This protocol is used to analyze the phosphorylation status of key downstream effectors of mTOR to confirm the on-target activity of this compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2 or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[4] Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.[4]
-
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
Recommended Primary Antibodies:
| Target Protein | Supplier | Catalog # | Recommended Dilution |
| p-p70S6K (Thr389) | Cell Signaling Technology | 9234 | 1:1000 |
| p70S6K | Cell Signaling Technology | 2708 | 1:1000 |
| p-4E-BP1 (Thr37/46) | Cell Signaling Technology | 2855 | 1:1000 |
| 4E-BP1 | Cell Signaling Technology | 9644 | 1:1000 |
| β-Actin | Cell Signaling Technology | 4970 | 1:1000 |
Table 2: Recommended primary antibodies for Western blot analysis of the mTOR pathway. Dilutions may need to be optimized.
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the in vitro evaluation of this compound in cancer cell lines. The cell viability assay is a robust method for determining the anti-proliferative efficacy of this compound, while the Western blot analysis confirms its on-target inhibition of the mTOR signaling pathway. These methodologies can be adapted to various cancer cell lines to explore the therapeutic potential of this compound and to identify potential biomarkers of sensitivity.
References
- 1. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols: Establishing Deforolimus Concentration for Half-Maximal Effect (IC50) In Vitro
For: Researchers, scientists, and drug development professionals.
Introduction
Deforolimus (also known as ridaforolimus, AP23573, or MK-8669) is a potent and selective small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3] As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical component of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[4][5][6][7] this compound exerts its anti-proliferative effects by binding to FKBP12, forming a complex that inhibits mTOR Complex 1 (mTORC1), thereby disrupting downstream signaling and leading to cell cycle arrest and inhibition of tumor growth.[4][8]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[9]
Mechanism of Action of this compound
This compound is an analogue of rapamycin that functions as an allosteric inhibitor of mTORC1.[6] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that responds to various growth factors and nutrients to regulate essential cellular processes.[7] In many cancers, this pathway is constitutively active, promoting uncontrolled cell proliferation and survival.[5] this compound's inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 ribosomal protein and 4E-BP1, which are critical for protein synthesis and cell cycle progression.[10] This disruption of the mTOR signaling pathway ultimately results in the suppression of tumor cell growth and proliferation.[1]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
3.1. Materials and Reagents
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
3.2. Experimental Workflow
Figure 2: Experimental workflow for determining the IC50 of this compound using the MTT assay.
3.3. Detailed Procedure
Day 1: Cell Seeding
-
Culture the chosen cancer cell line in a T75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well, which should be determined empirically for each cell line).[9][11]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range for this compound is 0.1 nM to 1000 nM.[12]
-
Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
Day 5: MTT Assay and Data Analysis
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13][14]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
3.4. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100[9]
-
Determine IC50: Plot the percent viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[9]
Data Presentation: In Vitro IC50 of this compound
The following table summarizes reported IC50 values for this compound in various cancer cell lines. These values can serve as a reference for expected outcomes.
| Cell Line | Cancer Type | Reported IC50 (nM) |
| HCT-116 | Colon Cancer | ~1 |
| MCF7 | Breast Cancer | ~1 |
| PC-3 | Prostate Cancer | ~1 |
| A549 | Lung Cancer | ~1 |
| PANC-1 | Pancreatic Cancer | ~1 |
| SK-LMS-1 | Leiomyosarcoma | ~1 |
| Various Sarcoma Cell Lines | Sarcoma | ~1 |
| Various Endometrial Cell Lines | Endometrial Cancer | ~1 |
Note: The IC50 values can vary depending on the specific experimental conditions, including cell line passage number, seeding density, and incubation time. The maximal degree of inhibition has been observed to range from 20-60% across different cell lines.[12]
Conclusion
The protocol described provides a robust and reproducible method for determining the in vitro IC50 of this compound. Accurate determination of the IC50 is a critical step in the preclinical evaluation of this mTOR inhibitor, providing valuable insights into its anti-proliferative potency and guiding further drug development efforts. Researchers should optimize the assay conditions for their specific cell lines to ensure reliable and consistent results.
References
- 1. Ridaforolimus | C53H84NO14P | CID 11520894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 3. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 8. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rapamycin.us [rapamycin.us]
- 11. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: In Vivo Dosing Strategies for Deforolimus in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deforolimus (also known as Ridaforolimus, AP23573, or MK-8669) is a potent and selective, non-prodrug analog of rapamycin that targets the mammalian target of rapamycin (mTOR), a critical serine-threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and angiogenesis, and its hyperactivation is a common feature in many human cancers.[2][4][5] this compound has demonstrated broad antitumor activity in preclinical models and has been evaluated in clinical trials for various malignancies, including sarcomas and endometrial cancer.[6][7][8]
These application notes provide a comprehensive overview of in vivo dosing strategies for this compound in mouse xenograft models, based on published preclinical data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacodynamics of this mTOR inhibitor.
Mechanism of Action: The PI3K/Akt/mTOR Pathway
This compound exerts its antitumor effects by inhibiting the mTOR kinase activity.[9] This leads to a cytostatic effect, characterized by the inhibition of cell growth and division.[1][2] The inhibition of mTOR by this compound leads to the dephosphorylation of its key downstream effectors, including the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[1][4] This disruption of the signaling cascade ultimately results in cell cycle arrest and a reduction in tumor cell proliferation and angiogenesis.[4]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary: In Vivo Dosing and Efficacy
The following table summarizes various dosing regimens of this compound used in mouse xenograft models as reported in the literature.
| Xenograft Model | Cell Line | Mouse Strain | Route of Administration | Dosing Schedule | Dose (mg/kg) | Observed Efficacy | Reference |
| Leiomyosarcoma | SK-LMS-1 | Nude | Intraperitoneal (i.p.) | Daily for 5 consecutive days, every other week | 10 | 67% Tumor Growth Inhibition (TGI) | [6] |
| Fibrosarcoma | HT-1080 | NCr-nu nude | Intraperitoneal (i.p.) | Daily for 5 days, every other week | 0.1, 0.3, 1, 3, 10 | Dose-dependent TGI | [1] |
| Sarcoma | Not specified | Not specified | Intraperitoneal (i.p.) | Once weekly | 3, 10 | Robust antitumor activity | [1] |
| Various human tumors | Not specified | Not specified | Not specified | Intermittent Dosing | Not specified | Robust antitumor activity | [2] |
Experimental Protocols
General Xenograft Model Development
A standardized workflow is crucial for reproducible results in xenograft studies.
Caption: Standard experimental workflow for a mouse xenograft study.
Materials and Reagents
-
This compound (AP23573/MK-8669): Synthesized or commercially sourced.
-
Vehicle Formulation: A common vehicle for intraperitoneal administration consists of a mixture of dimethyl acetamide (DMAC), Polysorbate 80, and polyethylene glycol-400 (PEG-400) in water. A specific ratio reported is 10/10/40/40 (v/v/v/v).[1]
-
Cell Lines: Human tumor cell lines such as SK-LMS-1 (leiomyosarcoma) or HT-1080 (fibrosarcoma).[1][6]
-
Animals: Immunocompromised mice, such as NCr-nu nude or SCID mice, 5-6 weeks of age.[1][10]
Detailed Experimental Protocol
a. Tumor Cell Implantation:
-
Culture selected human tumor cells (e.g., SK-LMS-1) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS) at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.
b. Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish and grow.
-
Monitor tumor size twice weekly using caliper measurements.
-
Calculate tumor volume using the formula: Tumor Volume = (length × width2)/2 .[1]
-
Once tumors reach a predetermined size (e.g., ~100-200 mm3), randomize animals into treatment and control groups (typically 10 animals per cohort). Ensure the median tumor weights on the first day of treatment are similar across all groups.[1]
c. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).[1]
-
On each treatment day, dilute the stock solution to the desired final concentration using the mixed vehicle (e.g., DMAC/Polysorbate 80/PEG-400/water).
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection). The administration volume should be consistent, for instance, 8 mL/kg.[1]
d. Treatment Schedules:
-
Intermittent Dosing: A commonly used and effective schedule is daily administration for 5 consecutive days, followed by a 9-day break (5 days on, 9 days off), repeated in cycles.[1][3]
-
Weekly Dosing: Once-weekly administration has also shown efficacy.[1]
e. Efficacy and Pharmacodynamic Assessments:
-
Continue to monitor tumor volume and body weight twice weekly throughout the study.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the treatment period.
-
For pharmacodynamic studies, harvest tumors at specific time points after the final dose (e.g., 6, 24, or 72 hours).[1]
-
Analyze tumor lysates by Western blot for mTOR pathway biomarkers such as phosphorylated S6 (p-S6) and phosphorylated 4E-BP1 (p-4E-BP1) to confirm target engagement.[1][6]
f. Pharmacokinetic Studies:
-
Administer a single dose of this compound to cohorts of mice.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 16, and 24 hours).[1]
-
Process blood to obtain plasma and/or whole blood lysates.
-
Determine this compound concentrations using a validated LC/MS/MS method.[1]
Concluding Remarks
The preclinical data strongly support the use of intermittent dosing schedules for this compound to maximize antitumor activity while potentially minimizing systemic side effects.[1][2] The provided protocols and data serve as a valuable resource for designing in vivo studies aimed at further elucidating the therapeutic potential of this compound in various cancer models. Careful consideration of the xenograft model, dosing regimen, and pharmacodynamic endpoints is essential for obtaining meaningful and reproducible results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.universityofgalway.ie [research.universityofgalway.ie]
- 9. rapamycin.us [rapamycin.us]
- 10. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Proliferation Assay Using Deforolimus on Sarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deforolimus (also known as Ridaforolimus, AP23573, or MK-8669) is a potent and selective, non-prodrug analog of rapamycin that functions as an inhibitor of the mammalian target of rapamycin (mTOR).[1][2] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, metabolism, and survival.[3] Its frequent dysregulation in various cancers, including sarcomas, makes it a prime target for therapeutic intervention.[1][3] this compound inhibits the mTOR Complex 1 (mTORC1), leading to a cytostatic effect by arresting the cell cycle, primarily in the G1 phase.[4] Preclinical studies have demonstrated that this compound exhibits broad inhibitory activity against sarcoma cell lines at low nanomolar concentrations.[2]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on sarcoma cell lines using a standard cell viability assay and summarize key quantitative data from preclinical studies.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of human sarcoma cell lines. The following table summarizes the 50% effective concentration (EC50) and the maximal inhibition of proliferation (Imax) observed after 72 hours of drug exposure.[2][5]
| Cell Line | Sarcoma Subtype | EC50 (nmol/L) | Imax (%) |
| A-204 | Rhabdomyosarcoma | 0.3 | 46 |
| A-673 | Ewing's Sarcoma | 0.4 | 45 |
| HT-1080 | Fibrosarcoma | 0.3 | 49 |
| Hs 729 | Rhabdomyosarcoma | 0.4 | 34 |
| RH-30 | Rhabdomyosarcoma | 0.3 | 49 |
| Saos-2 | Osteosarcoma | 0.2 | 59 |
| SJSA-1 | Osteosarcoma | 0.1 | 51 |
| SK-ES-1 | Ewing's Sarcoma | 0.2 | 57 |
| SK-LMS-1 | Leiomyosarcoma | 0.3 | 41 |
| SW-872 | Liposarcoma | 0.8 | 31 |
| U-2 OS | Osteosarcoma | 0.3 | 59 |
Data sourced from Squillace et al., Mol Cancer Ther, 2011.[6]
Signaling Pathway
This compound exerts its anti-proliferative effects by inhibiting the mTOR signaling pathway. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound. Growth factor signaling through the PI3K/Akt axis typically activates mTORC1, which in turn promotes protein synthesis and cell proliferation through its downstream effectors, 4E-BP1 and S6K1.[7][8] this compound blocks this cascade, leading to reduced cell proliferation.
Caption: mTOR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT-based)
This protocol describes a method to determine the effect of this compound on the proliferation of sarcoma cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[9]
Materials:
-
Sarcoma cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9][10]
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570-600 nm)
Procedure:
-
Cell Seeding: a. Culture sarcoma cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. c. Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). d. Dilute the cell suspension to the optimal seeding density (typically 2,000-10,000 cells/well, to be determined empirically for each cell line). e. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for initial experiments could be 0.01 nM to 1000 nM.[5] b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells (in triplicate). d. Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. c. Add 100 µL of the solubilization solution to each well. d. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Alternatively, leave the plate at room temperature in the dark for 2-4 hours or overnight.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength between 570 nm and 600 nm.[9] b. Subtract the average absorbance of the medium-only blanks from all other readings. c. Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100 d. Plot the percentage of viability against the log of the this compound concentration. e. Determine the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
Experimental Workflow Diagram
The following diagram outlines the general workflow for the cell proliferation assay.
Caption: Workflow for this compound Cell Proliferation Assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor activity of ridaforolimus and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Monitoring mTOR Inhibition by Deforolimus in Peripheral Blood Mononuclear Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deforolimus (also known as ridaforolimus, AP23573, MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, and survival.[1][2][3] As a central node in cellular signaling, mTOR integrates inputs from various pathways, including growth factors and nutrients.[2] this compound specifically targets the mTORC1 complex, leading to the inhibition of downstream effector molecules such as the ribosomal protein S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2][4] The phosphorylation status of these downstream targets serves as a reliable biomarker for assessing the pharmacodynamic activity of this compound.
Peripheral blood mononuclear cells (PBMCs) have been established as a valuable surrogate tissue for monitoring the systemic mTOR inhibitory effects of drugs like this compound in clinical trials.[5][6] This document provides detailed application notes and protocols for monitoring this compound-mediated mTOR inhibition in human PBMCs.
Data Presentation
Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data on the inhibitory activity of this compound and other mTOR inhibitors in relevant cellular models.
| Cell Line | Cancer Type | EC50 (nmol/L) for Proliferation Inhibition |
| AN3-CA | Endometrial | 0.1 - 1 |
| Various Sarcoma Lines | Sarcoma | 0.1 - 1 |
| Table 1: In Vitro Proliferation Inhibition by this compound. Data shows the effective concentration range of this compound for inhibiting the proliferation of various cancer cell lines.[7] |
| Biomarker | Tissue/Cell Type | Treatment | Time Point | Median Inhibition |
| Phosphorylated 4E-BP1 | PBMCs | This compound (intravenous) | 1 hour post-infusion | 95% |
| Phosphorylated 4E-BP1 | PBMCs | This compound (intravenous) | 48 hours post-infusion | >90% |
| Phosphorylated 4E-BP1 | PBMCs | This compound (intravenous) | 7 days post-infusion | >70% |
| Table 2: Pharmacodynamic Inhibition of mTOR Signaling by this compound in PBMCs from a Phase I Clinical Trial. This table demonstrates the rapid, potent, and sustained inhibition of p-4E-BP1 in PBMCs following a single intravenous dose of this compound.[1] |
| Inhibitor | Cell Type | Biomarker | IC50 |
| Sirolimus | Human T cells in whole blood | Phosphorylated S6 Ribosomal Protein (p-S6RP) | 19.8 nM |
| Table 3: In Vitro Inhibition of a Downstream mTOR Effector by an mTOR Inhibitor. This table provides the half-maximal inhibitory concentration (IC50) for Sirolimus, another mTOR inhibitor, on a key downstream biomarker in T cells, a component of PBMCs.[8][9] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound inhibits mTORC1, preventing downstream signaling.
Experimental Workflow for Monitoring mTOR Inhibition in PBMCs
Caption: Workflow for PBMC isolation and analysis of mTOR inhibition.
Experimental Protocols
PBMC Isolation from Whole Blood
Materials:
-
Whole blood collected in EDTA or heparin-containing tubes.
-
Ficoll-Paque™ PLUS or other density gradient medium.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
15 mL or 50 mL conical centrifuge tubes.
Procedure:
-
Dilute the blood sample at least 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood sample over a volume of Ficoll equivalent to the original sample volume.
-
Centrifuge at 400 x g for 20 minutes at room temperature with the centrifuge brake turned off.
-
Aspirate the layer of PBMCs located at the plasma-Ficoll interface and transfer to a new tube.
-
Wash the isolated PBMCs by filling the tube with PBS.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the PBMC pellet in an appropriate volume of cell culture medium or PBS for cell counting and subsequent experiments.
Western Blotting for Phosphorylated 4E-BP1 (p-4E-BP1)
Materials:
-
Isolated PBMCs.
-
This compound.
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors just before use).[6][10]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% BSA in TBS-T).
-
Primary antibodies: Rabbit anti-phospho-4E-BP1 (Thr37/46) (e.g., Cell Signaling Technology #2855, 1:1000 dilution) and Rabbit anti-4E-BP1 (e.g., Cell Signaling Technology #9452, 1:1000 dilution).[11][12][13]
-
HRP-conjugated secondary antibody (anti-rabbit IgG).
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat isolated PBMCs with varying concentrations of this compound or vehicle control for the desired time at 37°C.
-
Cell Lysis:
-
Pellet the treated PBMCs by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Add ice-cold RIPA buffer (e.g., 100 µL per 1x10^6 cells) supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 15-30 minutes with gentle agitation.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature. Note: Avoid using milk for blocking as it contains phosphoproteins that can increase background.[14]
-
Incubate the membrane with the primary antibody (anti-p-4E-BP1 or anti-total 4E-BP1) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBS-T.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize the p-4E-BP1 signal to the total 4E-BP1 signal.
Phospho-Flow Cytometry for Phosphorylated S6 (p-S6)
Materials:
-
Isolated PBMCs.
-
This compound.
-
BD Phosflow™ Fix Buffer I or equivalent.
-
BD Phosflow™ Perm/Wash Buffer I or equivalent.
-
Fluorochrome-conjugated antibodies: anti-p-S6 (e.g., Alexa Fluor® 647 mouse anti-S6 (pS235/pS236)) and cell surface markers (e.g., anti-CD3, anti-CD4 for T-cell gating).
-
Flow cytometer.
Procedure: (Adapted from BD Phosflow™ Protocols)[15][16]
-
Cell Treatment: Treat isolated PBMCs with this compound or vehicle control at 37°C.
-
Fixation:
-
Immediately after treatment, add an equal volume of pre-warmed (37°C) Fix Buffer to the cell suspension.
-
Mix gently and incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Centrifuge the fixed cells at 300 x g for 5-10 minutes and discard the supernatant.
-
Resuspend the cells in Perm/Wash Buffer I and incubate for 10 minutes at room temperature.
-
Wash the cells twice with Perm/Wash Buffer I.
-
-
Staining:
-
Resuspend the permeabilized cells in Perm/Wash Buffer I.
-
Add the fluorochrome-conjugated anti-p-S6 antibody and any cell surface marker antibodies.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Acquisition:
-
Wash the cells once with Perm/Wash Buffer I.
-
Resuspend the cells in staining buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on the cell population of interest (e.g., lymphocytes or specific T-cell subsets) and quantify the median fluorescence intensity (MFI) of the p-S6 signal. Compare the MFI of this compound-treated samples to the vehicle control to determine the percent inhibition.
References
- 1. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.aijr.org [journals.aijr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assay validation of phosphorylated S6 ribosomal protein for a pharmacodynamic monitoring of mTOR-inhibitors in peripheral human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. biocompare.com [biocompare.com]
- 13. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. stratech.co.uk [stratech.co.uk]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Human PBMCs [bdbiosciences.com]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Deforolimus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deforolimus (also known as ridaforolimus, AP23573, or MK-8669) is a synthetic analog of rapamycin that acts as a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a critical serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[3] It integrates signals from various upstream pathways, including the PI3K/Akt pathway, in response to growth factors and nutrient availability.[1][4] Dysregulation of the mTOR pathway is a frequent event in many human cancers, making it a key target for therapeutic intervention.[1][5] this compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest, typically in the G1 phase, thereby halting the division of cancer cells.[6][7]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a cell population.[8][9] By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI), the DNA content of individual cells can be measured.[9][10] This allows for the quantification of cells in the distinct phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[9][11] This application note provides a detailed protocol for using flow cytometry to analyze and quantify cell cycle arrest induced by this compound.
Mechanism of Action of this compound
This compound functions by first forming a complex with the intracellular protein FKBP12.[12] This drug-protein complex then binds directly to the mTORC1 complex, inhibiting its kinase activity.[12] Inhibition of mTORC1 prevents the phosphorylation of its key downstream effectors, including ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][4] This disruption of the mTORC1 signaling cascade leads to a reduction in protein synthesis, particularly of proteins required for cell cycle progression, such as cyclin D1, ultimately causing cells to arrest in the G1 phase.[7]
Caption: this compound inhibits mTORC1, leading to G1 cell cycle arrest.
Experimental Workflow
The overall process for analyzing this compound-induced cell cycle arrest involves treating cultured cells, preparing them for analysis, staining their DNA, and acquiring and analyzing the data using a flow cytometer.
Caption: General workflow for cell cycle analysis via flow cytometry.
Detailed Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., breast, sarcoma, endometrial)
-
Complete cell culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.25%)
-
70% Ethanol, ice-cold (-20°C)
-
PI Staining Solution:
-
50 µg/mL Propidium Iodide (PI)
-
100 µg/mL RNase A (DNase-free)
-
0.1% (v/v) Triton X-100 in PBS
-
-
Flow cytometry tubes (5 mL)
-
Flow cytometer equipped with a 488 nm laser
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period (aim for 60-70% confluency at harvest).
-
Incubate overnight (37°C, 5% CO₂).
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100 nM) for desired time points (e.g., 24, 48 hours). Include a vehicle-only control (DMSO) corresponding to the highest drug concentration.
-
-
Cell Harvesting:
-
Aspirate the culture medium from each well and transfer to a labeled 15 mL conical tube to collect any floating cells.
-
Wash the adherent cells with 1 mL of PBS, and add this wash to the respective conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach.
-
Resuspend the detached cells in 1 mL of complete medium and add them to the corresponding conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 0.5 mL of ice-cold PBS.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop to prevent cell clumping.[13]
-
Incubate the fixed cells for at least 2 hours at -20°C. (Note: Cells can be stored at -20°C for several weeks).
-
-
DNA Staining:
-
Flow Cytometry Acquisition and Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes. Filter through a nylon mesh if clumps are visible.[14]
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
Collect at least 10,000-20,000 single-cell events.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.
-
Use a fluorescence pulse-width vs. pulse-area plot to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence (DNA content) for the single-cell population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to apply a cell cycle model (e.g., Dean-Jett-Fox) to the DNA histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[16]
-
Data Presentation
Quantitative results should be presented in a clear tabular format to allow for easy comparison across different conditions. The expected result of this compound treatment is a dose- and time-dependent increase in the G0/G1 population, with a corresponding decrease in the S and G2/M populations.[7][17][18]
Table 1: Cell Cycle Distribution of [Target Cell Line] Treated with this compound
| Treatment Group | Concentration (nM) | Time (hr) | % G0/G1 (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M (Mean ± SD) |
| Vehicle Control | 0 | 24 | Data | Data | Data |
| This compound | 1 | 24 | Data | Data | Data |
| This compound | 10 | 24 | Data | Data | Data |
| This compound | 100 | 24 | Data | Data | Data |
| Vehicle Control | 0 | 48 | Data | Data | Data |
| This compound | 1 | 48 | Data | Data | Data |
| This compound | 10 | 48 | Data | Data | Data |
| This compound | 100 | 48 | Data | Data | Data |
(This table is a template. Populate with data from triplicate experiments.)
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) in G0/G1 Peak | - Inconsistent staining- Improper fixation- Fast flow rate | Ensure thorough resuspension in PI solution. Add cold ethanol dropwise while vortexing. Use a slower acquisition flow rate. |
| Excessive Debris in Scatter Plot | - High number of dead cells- Cell lysis during preparation | Handle cells gently. Adjust the FSC/SSC threshold to exclude small debris from analysis. |
| Presence of Broad G2/M Peak or >4N Population | - Cell doublets/aggregates | Gate on single cells using pulse-width vs. pulse-area. Filter samples through a nylon mesh before acquisition.[14] |
| No Apparent Cell Cycle Arrest | - Drug inactivity- Cell line resistance- Insufficient treatment time/dose | Verify drug activity. Use a sensitive cell line. Perform a dose-response and time-course experiment to find optimal conditions. |
References
- 1. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rapamycin.us [rapamycin.us]
- 7. Everolimus induces G1 cell cycle arrest through autophagy-mediated protein degradation of cyclin D1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanocellect.com [nanocellect.com]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 12. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 18. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for mTOR Pathway Markers in Deforolimus-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deforolimus (Ridaforolimus, AP23573, MK-8669) is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase that regulates cell growth, proliferation, survival, and metabolism. The mTOR pathway is frequently hyperactivated in various cancers, making it a key target for anti-cancer therapies. This compound exerts its effect by inhibiting the mTORC1 complex, which subsequently reduces the phosphorylation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).
Immunohistochemistry (IHC) is a powerful technique to assess the pharmacodynamic effects of mTOR inhibitors like this compound in tumor tissues. By detecting the phosphorylation status of key mTOR pathway proteins, researchers can gain insights into the drug's target engagement and its impact on tumor cell signaling. These application notes provide detailed protocols for the IHC staining of key mTOR pathway markers—phosphorylated mTOR (p-mTOR), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated 4E-BP1 (p-4E-BP1)—in tissues that have been treated with this compound.
mTOR Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical mTOR signaling pathway and the point of inhibition by this compound.
Caption: The mTOR signaling pathway and the inhibitory action of this compound on mTORC1.
Experimental Protocols
The following is a representative IHC protocol for the staining of mTOR pathway markers in formalin-fixed, paraffin-embedded (FFPE) tissues. This protocol is based on commonly used methods and may require optimization for specific antibodies and tissue types.
I. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer:
-
Citrate Buffer (10 mM, pH 6.0) or
-
EDTA Buffer (1 mM, pH 8.0)
-
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibodies (see Table 1 for recommendations)
-
Polymer-based Detection System (HRP-conjugated)
-
Chromogen (e.g., DAB)
-
Hematoxylin counterstain
-
Mounting Medium
II. Recommended Primary Antibodies
| Target Marker | Phosphorylation Site | Recommended Clone | Vendor (Example) | Typical Dilution |
| p-mTOR | Ser2448 | 49F9 | Cell Signaling Technology | 1:50 - 1:100 |
| p-S6 | Ser235/236 | D57.2.2E | Cell Signaling Technology | 1:100 - 1:200 |
| p-4E-BP1 | Thr37/46 | 236B4 | Cell Signaling Technology | 1:50 - 1:150 |
III. IHC Staining Workflow
Caption: A typical workflow for immunohistochemical staining of FFPE tissues.
IV. Step-by-Step Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer in a pressure cooker or water bath.
-
Heat at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with deionized water and then with wash buffer (e.g., PBS).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the optimal concentration.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer.
-
Apply the HRP-conjugated polymer secondary antibody and incubate according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
Rinse with wash buffer.
-
-
Chromogen Development:
-
Apply the DAB chromogen solution and incubate for a time sufficient to develop the desired stain intensity (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with water.
-
"Blue" the sections in a gentle stream of tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation and Quantitative Analysis
Quantitative analysis of IHC staining is crucial for an objective assessment of mTOR pathway inhibition. The H-score is a commonly used semi-quantitative method that considers both the staining intensity and the percentage of positive cells.
H-Score Calculation
The H-score is calculated using the following formula:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The resulting H-score ranges from 0 to 300.
Quantitative Data from this compound Studies
While comprehensive quantitative IHC data from this compound clinical trials is limited in the public domain, a study by Iwenofu et al. investigated the predictive value of p-S6 expression in sarcoma patients treated with this compound. The following table summarizes their findings.
| p-S6 Expression Level | Number of Patients | Clinical Outcome: Stable Disease | Clinical Outcome: Progressive Disease |
| High (>20% positive cells) | 11 | 8 (73%) | 3 (27%) |
| Low (0-10% positive cells) | 9 | 3 (33%) | 6 (67%) |
Data adapted from Iwenofu et al. (2008). The study found a statistically significant correlation (p ≤ 0.05) between high p-S6 expression and stable disease in patients treated with this compound.
Conclusion
The immunohistochemical analysis of mTOR pathway markers is an invaluable tool for assessing the biological activity of this compound in preclinical and clinical settings. The provided protocols and guidelines offer a framework for the consistent and reliable staining of p-mTOR, p-S6, and p-4E-BP1 in this compound-treated tissues. Quantitative analysis, such as the H-score, is recommended for an objective interpretation of staining results. The available data suggests that baseline expression of downstream markers like p-S6 may have predictive value for clinical outcomes in patients treated with this compound. Further studies with comprehensive quantitative IHC analysis will continue to elucidate the pharmacodynamics of this compound and aid in the development of predictive biomarkers for patient stratification.
Deforolimus in Combination with Other Anticancer Agents: Preclinical Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical use of deforolimus (formerly known as ridaforolimus, AP23573, MK-8669), an inhibitor of the mammalian target of rapamycin (mTOR), in combination with other anticancer agents. It includes a summary of quantitative data from various preclinical models, detailed experimental protocols for key assays, and diagrams of relevant signaling pathways and workflows.
Introduction
This compound is a potent and selective inhibitor of mTOR, a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for therapeutic intervention. Preclinical studies have demonstrated that this compound exhibits significant antitumor activity across various cancer models. Furthermore, combining this compound with other anticancer agents, such as chemotherapy and other targeted therapies, has shown promise in producing additive or synergistic effects, and in overcoming resistance mechanisms. These combinations aim to enhance therapeutic efficacy by targeting multiple nodes in cancer signaling networks.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in combination with other anticancer agents in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents in Sarcoma and Endometrial Cancer Cell Lines
| Cell Line | Cancer Type | This compound EC50 (nmol/L) | Doxorubicin EC50 (ng/mL) | Carboplatin EC50 (μmol/L) | Paclitaxel EC50 (nmol/L) | Mean Combination Index (CI) | Interaction |
| A204 | Sarcoma | 0.2 | 34 | - | - | 0.8 ± 0.1 | Additive |
| HT-1080 | Sarcoma | 0.3 | 10 | - | - | 0.7 ± 0.1 | Synergistic |
| RH30 | Sarcoma | 0.1 | 18 | - | - | 0.9 ± 0.1 | Additive |
| SK-ES-1 | Sarcoma | 0.2 | 68 | - | - | 0.8 ± 0.1 | Additive |
| SW872 | Sarcoma | 0.4 | 120 | - | - | 0.7 ± 0.1 | Synergistic |
| TC-71 | Sarcoma | 0.1 | 45 | - | - | 0.9 ± 0.1 | Additive |
| AN3-CA | Endometrial | 0.3 | - | 15 | 2.5 | 0.9 ± 0.1 | Additive |
| HEC-1A | Endometrial | 0.2 | - | 8 | 1.8 | 0.9 ± 0.1 | Additive |
| RL95-2 | Endometrial | 0.5 | - | 25 | 4.1 | 0.6 ± 0.1 | Synergistic |
Data from a study on the antitumor activity of ridaforolimus. The combination index (CI) was used to assess the nature of the interaction, with CI < 1 indicating synergy, CI = 1 indicating an additive effect, and CI > 1 indicating antagonism.
Table 2: In Vivo Efficacy of this compound in Combination with an AKT Inhibitor (MK-2206) in Breast Cancer Xenograft Models
| Xenograft Model | Treatment Group | Mean Tumor Growth Inhibition (%) |
| WU-BC4 | This compound (MK-8669) | 54 |
| MK-2206 | - | |
| Combination | 82 | |
| WU-BC5 | This compound (MK-8669) | 74 |
| MK-2206 | 43 | |
| Combination | 91 |
Data from a study on the combined targeting of mTOR and AKT. Tumor growth inhibition was compared to the vehicle-treated control group.[1]
Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway
The diagram below illustrates the central role of the PI3K/AKT/mTOR pathway in regulating cell growth and proliferation, and the point of intervention for this compound.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for In Vitro Combination Studies
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in combination with another anticancer agent.
Caption: In vitro drug combination screening workflow.
Experimental Workflow for In Vivo Xenograft Studies
This diagram illustrates the workflow for evaluating the in vivo efficacy of this compound combinations in a mouse xenograft model.
Caption: In vivo combination therapy xenograft workflow.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CyQUANT®)
Objective: To determine the effect of this compound, alone and in combination, on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound and combination agent(s)
-
Vehicle control (e.g., DMSO)
-
CyQUANT® Cell Proliferation Assay Kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and resuspend in complete medium.
-
Seed cells into two 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Plate Treatment:
-
After 24 hours, aspirate the medium from one plate (Day 0 plate) and store it at -80°C.
-
Prepare serial dilutions of this compound and the combination agent in complete medium. For combination studies, a matrix of concentrations for both drugs should be prepared.
-
Add 100 µL of the drug dilutions or vehicle control to the respective wells of the second plate (Day 3 plate).
-
-
Incubation:
-
Incubate the treated plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Lysis and Staining:
-
After incubation, aspirate the medium from the Day 3 plate and store it at -80°C.
-
Thaw both the Day 0 and Day 3 plates.
-
Prepare the CyQUANT® lysis/dye solution according to the manufacturer's instructions.
-
Add 200 µL of the CyQUANT® solution to each well of both plates.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Calculate the cell proliferation inhibition by comparing the fluorescence values of treated wells to the vehicle control wells.
-
Determine the EC50 values for each agent using a non-linear regression analysis.
-
For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.
-
Protocol 2: Western Blot Analysis for mTOR Pathway Inhibition
Objective: To assess the effect of this compound, alone and in combination, on the phosphorylation status of mTOR downstream targets.
Materials:
-
Treated cell lysates or tumor homogenates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-AKT, anti-AKT, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
For in vitro studies, wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
For in vivo studies, homogenize harvested tumor tissue in lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
-
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest or patient-derived tumor fragments
-
Matrigel (optional, for cell line xenografts)
-
This compound and combination agent(s)
-
Appropriate vehicle(s) for drug formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant cancer cells (typically 1-10 x 10^6 cells in PBS or medium, often mixed with Matrigel) or small tumor fragments into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, and the combination of both).
-
-
Drug Administration:
-
Prepare the drug formulations as required. For example, this compound can be administered via intraperitoneal (IP) injection or oral gavage.
-
Administer the treatments according to the planned schedule and dosage. A common schedule for this compound is once daily for 5 consecutive days.[1]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Tissue Harvest:
-
Continue the treatment for the planned duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and then snap-frozen in liquid nitrogen or fixed in formalin for subsequent pharmacodynamic analyses (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Statistically analyze the differences in tumor volume between the treatment groups.
-
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Deforolimus Resistance
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for overcoming Deforolimus (Ridaforolimus) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the common resistance mechanisms?
A1: Acquired resistance to this compound, an mTORC1 inhibitor, is a significant challenge. The most common mechanism is the activation of alternative survival pathways that bypass mTORC1 inhibition. Key mechanisms include:
-
Feedback Activation of the PI3K/Akt Pathway: this compound inhibits mTORC1, which disrupts a negative feedback loop that normally suppresses PI3K/Akt signaling. This leads to the reactivation of Akt, promoting cell survival and proliferation despite mTORC1 blockade.[1][2] This is often observed as an increase in phosphorylated Akt (p-Akt) levels.
-
Activation of the MAPK/ERK Pathway: Cancer cells can also upregulate the MAPK/ERK signaling cascade as a compensatory survival mechanism.[3][4] This pathway can promote proliferation independently of the PI3K/Akt/mTOR axis.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased signaling from RTKs like the Insulin-like Growth Factor 1 Receptor (IGF-1R) can also drive resistance by activating both the PI3K/Akt and MAPK pathways.[3]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To determine the specific resistance mechanism, you should assess the activation state of key signaling pathways. The most common method is Western Blotting to analyze protein phosphorylation.
-
To check for PI3K/Akt activation: Probe for increased levels of phosphorylated Akt (p-Akt at Ser473 or Thr308) and downstream mTORC1 targets like phosphorylated S6 ribosomal protein (p-S6) after this compound treatment. A rebound in p-Akt levels alongside sustained inhibition of p-S6 suggests feedback activation.
-
To check for MAPK/ERK activation: Probe for phosphorylated ERK (p-ERK). An increase in p-ERK levels following this compound treatment indicates the activation of this bypass pathway.
A detailed protocol for Western Blotting is provided in the "Experimental Protocols" section.
Q3: What are the primary strategies to overcome this compound resistance?
A3: The most effective strategy is rational combination therapy, where this compound is combined with an inhibitor of the specific bypass pathway identified. This dual-target approach can prevent or reverse resistance.[5]
-
PI3K/Akt Pathway Co-inhibition: Combine this compound with a PI3K inhibitor (e.g., BEZ235, ZSTK474) or a direct Akt inhibitor (e.g., MK-2206).[6][7][8] This is the most common and often most effective strategy.
-
MEK/ERK Pathway Co-inhibition: If MAPK pathway activation is observed, combine this compound with a MEK inhibitor (e.g., Trametinib).
-
HDAC Inhibition: Histone deacetylase (HDAC) inhibitors, such as Vorinostat, have been shown to abrogate this compound resistance by downregulating p-Akt levels.[1][6][9]
-
RTK Inhibition: If a specific RTK is overactive, combining this compound with a targeted inhibitor (e.g., an IGF-1R inhibitor like Dalotuzumab) can be effective.[9]
The diagram below illustrates the logic for selecting a combination therapy.
Signaling Pathway Diagrams
The diagram below shows the PI3K/Akt/mTOR pathway and highlights the feedback loop that leads to resistance when only mTORC1 is inhibited.
Quantitative Data on Combination Therapies
Combining mTORC1 inhibitors with PI3K inhibitors can synergistically decrease cell proliferation in resistant lines. The following table presents data from a study on endometrial cancer cell lines using Temsirolimus (an mTORC1 inhibitor similar to this compound) in combination with a PI3K/mTOR inhibitor (BEZ235) or a pan-PI3K inhibitor (ZSTK474). A Combination Index (CI) of < 1 indicates synergy.[8]
| Cell Line | Drug Combination (1 nM Temsirolimus + Inhibitor) | Result | Combination Index (CI) | Citation |
| AN3CA | + BEZ235 (PI3K/mTORi) | Synergistic | < 1 | [8] |
| HEC1A | + BEZ235 (PI3K/mTORi) | Synergistic | < 1 | [8] |
| Ishikawa | + BEZ235 (PI3K/mTORi) | Synergistic | < 1 | [8] |
| AN3CA | + ZSTK474 (PI3Ki) | Synergistic | < 1 | [8] |
| HEC1A | + ZSTK474 (PI3Ki) | Synergistic | < 1 | [8] |
| Ishikawa | + ZSTK474 (PI3Ki) | Synergistic | < 1 | [8] |
| KLE | + ZSTK474 (PI3Ki) | Additive | ~ 1 | [8] |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (Ser473) Analysis
This protocol allows for the detection of changes in Akt phosphorylation, a key indicator of this compound resistance.
1. Cell Lysis and Protein Extraction: a. Culture cells to 70-80% confluency and treat with this compound (and/or combination drug) at desired concentrations and time points. Include a vehicle control (e.g., DMSO). b. Place culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish. d. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. b. Normalize all samples to the same protein concentration using lysis buffer.
3. SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[6]
4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[6] b. Incubate the membrane with a primary antibody against p-Akt (Ser473) (e.g., Cell Signaling Technology, #9271) diluted in blocking buffer overnight at 4°C with gentle agitation.[1][4] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6] e. Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection and Analysis: a. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., GAPDH). d. Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This assay measures cell metabolic activity to determine the concentration of an inhibitor required to reduce viability by 50% (IC50).[10]
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate the plate for 24 hours to allow cells to attach.
2. Drug Treatment: a. Prepare serial dilutions of this compound and/or the combination drug in complete culture medium. A typical concentration range might be 0.1 nM to 10 µM. b. Include wells for vehicle control (e.g., DMSO) and medium-only (background control). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls. d. Incubate the plate for a standard treatment period (e.g., 72 hours).
3. MTT Assay: a. After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.[3] b. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Subtract the background absorbance (medium-only wells) from all other readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells. d. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.[11] For combination studies, synergy can be calculated using models like the Chou-Talalay method (Combination Index) or the ZIP model.[12][13]
References
- 1. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 2. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ccrod.cancer.gov [ccrod.cancer.gov]
- 5. Expression of phosphorylated Akt/mTOR and clinical significance in human ameloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Deforolimus in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the off-target effects of Deforolimus (Ridaforolimus) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[3] mTORC1 is a crucial serine/threonine kinase that regulates cell growth, proliferation, protein synthesis, and metabolism.[1][3] By inhibiting mTORC1, this compound blocks the phosphorylation of its downstream effectors, such as p70 S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), leading to cell cycle arrest and reduced cell proliferation.[2][4]
Q2: What are the most common off-target effects of this compound observed in preclinical models?
A2: Preclinical studies with this compound and other mTOR inhibitors have identified several common off-target effects, including:
-
Metabolic Dysregulation: Increased glucose and cholesterol levels are frequently observed.[5] This can manifest as hyperglycemia and hyperlipidemia.[6][7]
-
Myelosuppression: A reduction in blood cell counts has been noted in toxicology studies.[5]
-
Mucositis: Inflammation and ulceration of mucous membranes, particularly in the mouth, can occur.[2][5]
-
Dermatological Effects: Rashes are a common finding.[2]
-
Pneumonitis: Non-infectious inflammation of the lungs has been reported with mTOR inhibitors.[8][9]
Q3: How can I distinguish between on-target anti-proliferative effects and off-target cytotoxicity in my cell culture experiments?
A3: Differentiating between on-target and off-target effects is critical for accurate data interpretation. Here are a few strategies:
-
Dose-Response Curves: Generate dose-response curves in your cancer cell line of interest and a non-cancerous control cell line from the same tissue of origin. A significantly lower IC50 in the cancer cell line compared to the normal cell line may suggest on-target activity, especially if the cancer cell line is known to have a hyperactive mTOR pathway.
-
Rescue Experiments: If possible, perform rescue experiments by overexpressing a downstream effector of mTOR that is inhibited by this compound. If the overexpression of this effector rescues the cells from the anti-proliferative effects of this compound, it suggests an on-target mechanism.
-
Biomarker Analysis: Use Western blotting to confirm the inhibition of the mTOR pathway at concentrations that cause the anti-proliferative effect. A strong correlation between the inhibition of p70S6K or 4E-BP1 phosphorylation and the observed cellular phenotype supports an on-target mechanism.
-
Use of Control Compounds: Compare the effects of this compound with other mTOR inhibitors with different chemical scaffolds. If the off-target effects are unique to this compound, it may suggest interactions with other cellular targets.
Q4: Are there known biomarkers to monitor for off-target effects of this compound in animal models?
A4: Yes, several biomarkers can be monitored in animal models to assess off-target effects:
-
Metabolic Effects: Regularly monitor blood glucose and serum cholesterol and triglyceride levels.[6][7]
-
Myelosuppression: Perform complete blood counts (CBCs) to monitor for changes in white blood cells, red blood cells, and platelets.[5]
-
General Toxicity: Monitor animal body weight and overall health. A significant decrease in body weight can be an indicator of toxicity.
-
On-Target Engagement: The phosphorylation status of mTOR pathway components (e.g., p-p70S6K, p-S6) in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs) can serve as a pharmacodynamic biomarker of on-target activity.[10]
Troubleshooting Guides
In Vitro Cell Culture Models
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in non-cancerous cell lines at low concentrations of this compound. | Off-target toxicity. | 1. Confirm the identity and health of your cell line. 2. Perform a dose-response experiment with a very wide range of concentrations to determine the IC50. 3. Analyze mTOR pathway inhibition via Western blot at the cytotoxic concentrations. If the pathway is not inhibited, the toxicity is likely off-target. 4. Consider using a different, non-cancerous cell line as a control. |
| Inconsistent anti-proliferative effects between experiments. | 1. Inconsistent cell seeding density. 2. Variability in drug preparation. 3. Cell line instability or high passage number. | 1. Ensure consistent cell seeding density for all experiments. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Use low-passage number cells and regularly check for mycoplasma contamination. |
| Loss of this compound activity over time in culture. | Drug degradation in media. | Prepare fresh media with this compound for longer-term experiments and replace it at regular intervals (e.g., every 48-72 hours). |
In Vivo Animal Models
| Problem | Potential Cause | Suggested Solution |
| Significant weight loss and poor general health in treated animals. | Systemic toxicity. | 1. Reduce the dose of this compound. 2. Consider a different dosing schedule (e.g., intermittent dosing instead of daily). 3. Provide supportive care, such as nutritional supplements. 4. Monitor for specific organ toxicities (e.g., liver and kidney function tests). |
| Hyperglycemia and/or hyperlipidemia in treated mice. | Off-target metabolic effects of mTOR inhibition.[6] | 1. Monitor blood glucose and lipids regularly. 2. For hyperglycemia, consider co-administration of metformin, which has been shown to ameliorate mTOR inhibitor-induced hyperglycemia in some models.[7] 3. For hyperlipidemia, dietary modifications (low-fat diet) may be considered, although the efficacy in animal models can vary. |
| Respiratory distress in treated animals. | Potential for mTOR inhibitor-associated pneumonitis.[8] | 1. Immediately assess the animal for signs of infection to rule out other causes. 2. Consider imaging techniques like micro-CT to look for lung infiltrates.[11] 3. If pneumonitis is suspected, consider discontinuing this compound treatment. In some clinical settings, corticosteroids are used for management.[8] |
Quantitative Data Summary
Table 1: Preclinical Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | Multiple | Proliferation inhibited | [5][12] |
| Hematologic Malignancies | Various | Antitumor activity observed | [4] |
Table 2: Common Off-Target Effects of mTOR Inhibitors in Preclinical Models and Potential Management Strategies
| Off-Target Effect | Animal Model | Observation | Management/Mitigation Strategy |
| Hyperglycemia | Mouse | Increased blood glucose levels.[6] | - Monitor blood glucose. - Consider co-treatment with metformin.[7] |
| Hyperlipidemia | Mouse | Increased serum cholesterol and triglycerides.[6] | - Monitor serum lipid profiles. - Consider dietary modifications. |
| Myelosuppression | Rat | Decreased blood cell counts.[5] | - Monitor complete blood counts. - Adjust this compound dose or schedule. |
| Pneumonitis | Mouse | Inflammatory infiltrates in the lungs.[8] | - Monitor for respiratory distress. - Consider imaging (e.g., micro-CT).[11] - Discontinue treatment if severe. |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the on-target activity of this compound by measuring the phosphorylation status of key downstream effectors of mTORC1.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.[13][14]
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 2 clinical trial of this compound (AP23573, MK-8669), a novel mammalian target of rapamycin inhibitor, in patients with relapsed or refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Metabolic Effects Associated With Anticancer Agents Targeting the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR Dysregulation, Insulin Resistance, and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Perspectives on mTOR Inhibitor‐Associated Pneumonitis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incidence and management of mTOR inhibitor-associated pneumonitis in patients with metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging Biomarkers in Animal Models of Drug-Induced Lung Injury: A Systematic Review [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 14. benchchem.com [benchchem.com]
Optimizing Deforolimus dosage to minimize cytotoxicity in normal cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the mTOR inhibitor, Deforolimus (also known as Ridaforolimus, AP23573, or MK-8669). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments aimed at optimizing this compound dosage while minimizing cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2] mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[1] this compound, an analog of rapamycin, forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits mTOR Complex 1 (mTORC1), a key component of the mTOR signaling pathway.[3] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, including S6 ribosomal protein and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which ultimately results in the suppression of protein synthesis and cell cycle arrest.[1][4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool to study the role of the mTOR signaling pathway in various cellular processes, particularly in the context of cancer biology.[2] Due to its potent anti-proliferative and anti-angiogenic activities, it is extensively studied as a potential anti-cancer therapeutic agent.[2][4] Research applications include investigating mechanisms of tumor growth, exploring therapeutic synergies with other drugs, and understanding the role of mTOR in other diseases.
Q3: How can I minimize the cytotoxic effects of this compound on normal, non-cancerous cells in my experiments?
A3: Minimizing cytotoxicity in normal cells while maximizing efficacy against cancer cells is a critical aspect of optimizing this compound dosage. The key is to determine the therapeutic window, which is the concentration range where this compound effectively inhibits the target in cancer cells with minimal impact on normal cells. This can be achieved by:
-
Performing comparative dose-response studies: Conduct parallel cell viability assays on your cancer cell line of interest and a panel of relevant normal human primary cells or cell lines (e.g., fibroblasts, endothelial cells, epithelial cells).
-
Determining the Selectivity Index (SI): The SI is a quantitative measure of a drug's selectivity. It is calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in normal cells to the IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.[5][6]
-
Using the lowest effective concentration: Once the IC50 for your cancer cell line is determined, aim to use concentrations at or slightly above this value for your experiments, while staying well below the IC50 for normal cells.
Q4: What are the common off-target effects of this compound observed in vitro?
A4: While this compound is a selective mTOR inhibitor, high concentrations or prolonged exposure may lead to off-target effects. Although specific off-target kinases for this compound are not extensively documented in the provided search results, it is a common phenomenon for kinase inhibitors. Potential off-target effects could manifest as unexpected cellular phenotypes or toxicity.[7] If you observe effects that are inconsistent with mTOR inhibition, consider performing kinome-wide profiling to identify other potential targets.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments with this compound.
Problem 1: High variability in dose-response curves between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the culture plate, or errors in drug dilution preparation.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully and consistently. Consider a "cross-pattern" rocking of the plate after seeding to ensure even distribution.[8]
-
Edge Effects: Avoid using the outer wells of the microplate for experimental samples as they are prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.[8][9]
-
Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Visually inspect the dilutions for any signs of precipitation.
-
Problem 2: The observed IC50 value for a cancer cell line is significantly different from published values.
-
Possible Cause: Differences in experimental conditions such as cell line passage number, cell density, incubation time, or the specific cell viability assay used.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that your experimental parameters, including cell density at the time of treatment and the duration of drug exposure, are consistent with the published literature.
-
Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assay Choice: Be aware that different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different IC50 values.[10]
-
Problem 3: No significant inhibition of cancer cell proliferation is observed, even at high concentrations of this compound.
-
Possible Cause: The cancer cell line may be resistant to mTOR inhibition, the drug may be inactive, or the assay conditions may be suboptimal.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Before conducting proliferation assays, confirm that this compound is inhibiting its target in your cell line. This can be done by Western blotting for the phosphorylated forms of mTORC1 downstream targets, such as p-S6K and p-4E-BP1. A decrease in the phosphorylation of these proteins upon this compound treatment indicates target engagement.
-
Check Drug Activity: Use a fresh stock of this compound to rule out degradation of the compound.
-
Consider Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance to mTOR inhibitors due to mutations in the PI3K/Akt/mTOR pathway or activation of bypass signaling pathways.
-
Data Presentation
To effectively optimize this compound dosage, it is crucial to generate and compare cytotoxicity data across different cell types. Below is a template table for summarizing your experimental findings.
| Cell Line | Cell Type | Tissue of Origin | This compound IC50 (nM) | Selectivity Index (SI) |
| Normal Cells | ||||
| HDF (Human Dermal Fibroblasts) | Fibroblast | Skin | [Enter your data] | N/A |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Endothelial | Umbilical Cord | [Enter your data] | N/A |
| NHBE (Normal Human Bronchial Epithelial Cells) | Epithelial | Bronchus | [Enter your data] | N/A |
| Cancer Cells | ||||
| MCF-7 | Adenocarcinoma | Breast | [Enter your data] | [Calculate] |
| A549 | Carcinoma | Lung | [Enter your data] | [Calculate] |
| U-87 MG | Glioblastoma | Brain | [Enter your data] | [Calculate] |
Note: The IC50 values in this table are placeholders. Researchers should determine these values experimentally for their specific cell lines and assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Subtract the absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rapamycin.us [rapamycin.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of Deforolimus in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the preparation and handling of Deforolimus (also known as Ridaforolimus, AP23573, MK-8669) for experimental use, with a focus on addressing its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO)[1][2][3][4]. It is considered practically insoluble in water and ethanol[2][3][4]. Therefore, DMSO should be used to prepare concentrated stock solutions.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. Why is this happening and how can I prevent it?
A2: This is a common issue encountered with hydrophobic compounds like this compound. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution. To prevent this, it is crucial to ensure that the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, although the tolerance can vary between cell lines. It is recommended to prepare a series of dilute working solutions from your main stock and to add the this compound solution to your aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
Q3: What is the quantitative aqueous solubility of this compound?
A3: Publicly available literature and supplier documentation do not provide a precise quantitative value for the aqueous solubility of this compound (e.g., in µg/mL or µM). It is consistently reported as "insoluble" or "practically insoluble" in water[2][3][4]. While this compound was developed to have improved aqueous solubility compared to its parent compound, rapamycin, it remains a challenging compound to dissolve in aqueous solutions[5]. Researchers should empirically determine the solubility limit in their specific buffer or media if this value is critical for their experiments.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability[1][2]. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months, or at -20°C for up to one month[6].
Q5: Is this compound stable in aqueous solutions?
A5: There is limited publicly available data on the stability of this compound in aqueous solutions. As a general precaution for hydrophobic compounds, it is recommended to prepare fresh dilutions in aqueous media for each experiment and to use them promptly. The stability can be affected by factors such as pH, temperature, and the presence of other components in the solution. For critical or long-term experiments, it is advisable to conduct a stability study under your specific experimental conditions.
Troubleshooting Guide: Poor Aqueous Solubility
This guide provides a systematic approach to addressing common issues related to the poor aqueous solubility of this compound.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting this compound precipitation issues.
Physicochemical and Solubility Data
The following tables summarize the key physicochemical and solubility properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₃H₈₄NO₁₄P | [1] |
| Molecular Weight | 990.21 g/mol | [1] |
| CAS Number | 572924-54-0 | [1] |
| Appearance | White to off-white solid |
| Solvent | Solubility | Reference(s) |
| DMSO | ≥49.5 mg/mL (≥50 mM) to 198 mg/mL (~200 mM) | [1][2][4] |
| Ethanol | Insoluble | [2][4] |
| Water | Insoluble | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.90 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock solution, add 1 mL of DMSO for every 9.90 mg of this compound.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary[2].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month)[6].
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a commonly used vehicle for administering poorly water-soluble compounds to animals. Note: This formulation should be prepared fresh before each use.
Materials:
-
This compound stock solution in DMSO (e.g., 50 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure (for a final concentration of 5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of a 50 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly until a clear, homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and vortex vigorously to ensure the surfactant is evenly dispersed.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. The gradual addition is crucial to prevent precipitation.
-
The final formulation will be a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v) solution containing 5 mg/mL of this compound.
-
Visually inspect the final solution for any signs of precipitation or phase separation before administration.
Mechanism of Action: mTOR Signaling Pathway
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. This compound, like other rapamycin analogs, forms a complex with the intracellular protein FKBP12. This complex then binds to the mTOR Complex 1 (mTORC1), leading to the inhibition of its kinase activity. The inhibition of mTORC1 disrupts downstream signaling pathways, including the phosphorylation of p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.
mTOR Signaling Pathway Diagram
Caption: A simplified diagram of the mTOR signaling pathway showing the point of inhibition by this compound.
References
Technical Support Center: Interpreting Unexpected Results in Deforolimus Signaling Studies
Welcome to the technical support center for Deforolimus (also known as Ridaforolimus) signaling studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4] It is a non-prodrug analog of rapamycin.[3][5] this compound forms a complex with the intracellular protein FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[6][7] This inhibition disrupts downstream signaling pathways that are crucial for cell growth, proliferation, and metabolism.[2][7]
Q2: What are the key downstream targets to monitor for assessing this compound activity?
The most reliable downstream markers for mTORC1 activity are the phosphorylation states of ribosomal protein S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[2][7] Inhibition of mTORC1 by this compound should lead to a decrease in the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46).[8][9]
Q3: I'm observing a decrease in p-S6K1 and p-4E-BP1 as expected, but my cells are not undergoing apoptosis or a significant reduction in viability. Why might this be?
This is a common observation and can be attributed to several factors:
-
Feedback Loop Activation: A primary reason for resistance to mTOR inhibitors is the activation of a negative feedback loop.[2] Inhibition of mTORC1/S6K1 can relieve this feedback inhibition, leading to the activation of the PI3K/Akt signaling pathway.[10][11] This can result in increased phosphorylation and activation of Akt, which promotes cell survival and can counteract the anti-proliferative effects of this compound.[10][11]
-
Incomplete Inhibition: The concentration or duration of this compound treatment may not be sufficient to induce cell death in your specific cell line.
-
Cell Line Specific Resistance: Some cell lines may have intrinsic resistance mechanisms to mTOR inhibitors.[12][13]
-
Cytostatic vs. Cytotoxic Effects: mTOR inhibitors like this compound are often cytostatic (inhibit proliferation) rather than cytotoxic (induce cell death) in many contexts.[14]
Q4: I've noticed an increase in Akt phosphorylation (at Ser473) after treating my cells with this compound. Is this an off-target effect?
No, this is not considered an off-target effect but rather a known consequence of mTORC1 inhibition.[10][11] As mentioned above, this is due to the disruption of a negative feedback loop where S6K1 normally suppresses PI3K/Akt signaling.[10] When this compound inhibits mTORC1 and S6K1, this suppression is lifted, leading to increased Akt phosphorylation by mTORC2 and other kinases.[10][11]
Troubleshooting Guides
Issue 1: No or Weak Inhibition of Downstream mTORC1 Targets (p-S6K1, p-4E-BP1)
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Confirm the identity and purity of your this compound stock. - Ensure proper storage conditions (-20°C) and avoid repeated freeze-thaw cycles.[4] - Prepare fresh dilutions for each experiment. |
| Suboptimal Drug Concentration or Treatment Duration | - Perform a dose-response experiment to determine the optimal concentration for your cell line. - Conduct a time-course experiment to identify the optimal treatment duration. |
| Western Blotting Issues | - Verify the quality and specificity of your primary antibodies for phosphorylated and total proteins. - Optimize your Western blot protocol, including lysis buffer composition, protein transfer efficiency (especially for large proteins like mTOR), and antibody incubation times.[15] - See the detailed Western Blot protocol below. |
| Cell Line Resistance | - Consider using a different cell line known to be sensitive to mTOR inhibitors as a positive control. - Investigate potential resistance mechanisms in your cell line, such as mutations in the mTOR pathway.[12] |
Issue 2: Unexpected Increase in Akt Phosphorylation
| Possible Cause | Troubleshooting and Interpretation |
| Feedback Loop Activation | - This is an expected outcome of mTORC1 inhibition.[10] - To confirm this, you can co-treat cells with this compound and a PI3K or Akt inhibitor. This should abrogate the increase in Akt phosphorylation and may enhance the anti-proliferative effect.[16] |
| Experimental Confirmation | - Perform a time-course experiment to observe the dynamics of p-Akt induction relative to p-S6K1 inhibition. - Quantify the changes in phosphorylation using densitometry and normalize to total protein levels. |
Issue 3: Inconsistent Cell Viability Assay Results
| Possible Cause | Troubleshooting Steps |
| Assay Type | - Be aware of the limitations of your chosen assay. MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell number.[7][17][18] - Consider using a direct cell counting method (e.g., trypan blue exclusion) or a crystal violet assay to complement your results. |
| Incomplete Solubilization of Formazan (MTT assay) | - Ensure complete dissolution of the formazan crystals by vigorous pipetting or shaking. - Allow sufficient incubation time with the solubilization buffer.[18] |
| Cell Seeding Density | - Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Drug-Reagent Interaction | - Run a control with this compound in cell-free media to check for any direct reaction with your viability assay reagents. |
Data Presentation
Table 1: Representative Inhibitory Concentrations (IC50) of mTOR Inhibitors
| Compound | Target(s) | Representative IC50 | Cell Line |
| This compound (Ridaforolimus) | mTORC1 | 0.2 nM | HT-1080 (Fibrosarcoma) |
| Everolimus | mTORC1 | Varies (e.g., 1-20 nM) | Breast Cancer Cell Lines |
| AZD8055 | mTORC1/mTORC2 | ~4 nM | Breast Cancer Cell Lines |
Note: IC50 values are highly dependent on the cell line and assay conditions. This table provides representative values for context.[1][14]
Table 2: Expected Quantitative Changes in Protein Phosphorylation Following this compound Treatment
| Protein | Phosphorylation Site | Expected Change | Notes |
| S6K1 | Thr389 | Decrease | A direct downstream target of mTORC1.[8] |
| 4E-BP1 | Thr37/46 | Decrease | A direct downstream target of mTORC1.[7][19] |
| Akt | Ser473 | Increase | Due to feedback loop activation.[10][11] |
| S6 Ribosomal Protein | Ser235/236 | Decrease | Downstream of S6K1.[8] |
Note: The magnitude of change will vary depending on the cell line, drug concentration, and treatment duration.
Experimental Protocols
Western Blot Protocol for mTOR Pathway Analysis
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[20]
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.[20]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]
-
Incubate with primary antibodies (e.g., p-S6K1, total S6K1, p-Akt, total Akt, GAPDH) overnight at 4°C.[15][22]
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection and Analysis:
In Vitro mTOR Kinase Assay
-
Immunoprecipitation of mTORC1:
-
Lyse cells using a CHAPS-based buffer to maintain the integrity of the mTOR complex.
-
Incubate cell lysate with an anti-Raptor antibody to specifically pull down mTORC1.
-
Capture the antibody-protein complex with protein A/G agarose beads.
-
-
Kinase Reaction:
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Cell Viability (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[26]
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
-
-
Data Analysis:
-
Subtract the background absorbance and express cell viability as a percentage relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: this compound inhibits mTORC1, blocking downstream signaling required for cell growth.
Caption: A systematic workflow for troubleshooting unexpected experimental results.
Caption: Logical flow illustrating how mTORC1 inhibition can lead to paradoxical Akt activation.
References
- 1. rapamycin.us [rapamycin.us]
- 2. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rapamycin.us [rapamycin.us]
- 5. research.universityofgalway.ie [research.universityofgalway.ie]
- 6. youtube.com [youtube.com]
- 7. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR Inhibitor Therapy and Metabolic Consequences: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of mTOR inhibitor resistance in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of Growth Inhibitory Responses of the mTOR Inhibitor Everolimus by Dual mTORC1/2 Inhibitors in Cultured Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. MTT Assay [protocols.io]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance the bioavailability of oral Deforolimus formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of Deforolimus (also known as Ridaforolimus).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges stem from its physicochemical properties. This compound, an analogue of rapamycin, has poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract—a critical step for absorption. Additionally, it is a sub[1]strate for the efflux transporter P-glycoprotein (P-gp) and is metabolized by the cytochrome P450 3A (CYP3A) enzyme in the gut wall and liver. This extensive first-pass[2] metabolism further reduces the amount of active drug reaching systemic circulation.
Q2: What are the princ[3]ipal strategies to enhance the oral bioavailability of this compound?
A2: Strategies focus on overcoming its solubility and metabolic challenges. Key approaches include:
-
Solubility Enhancement: Utilizing advanced formulation technologies like amorphous solid dispersions and nanocrystal technologies to increase the dissolution rate.
-
Lipid-Based Formula[4][5]tions: Incorporating this compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve solubilization and potentially leverage lymphatic transport, bypassing the liver's first-pass metabolism.
-
Metabolism Inhibiti[6][7][8]on: Co-administration with inhibitors of CYP3A4 can significantly increase plasma concentrations, although this requires careful dose management to avoid toxicity.
Q3: How does convertin[2]g this compound to an amorphous form improve bioavailability?
A3: Converting a crystalline drug to its amorphous state disrupts the highly ordered crystal lattice, placing the molecules in a higher energy state. This results in a signifi[9]cant increase in apparent solubility and a faster dissolution rate. When formulated as an amo[9]rphous solid dispersion (ASD), a polymer carrier stabilizes the amorphous drug, preventing re-crystallization and maintaining a supersaturated concentration in the GI tract, which enhances absorption.
Q4: What role do lipid[10]-based formulations play?
A4: Lipid-based formulations, such as SMEDDS, consist of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in GI fluids. This microemulsion increa[7]ses the surface area for drug release and maintains the drug in a solubilized state, facilitating absorption. These formulations can al[6][8]so inhibit P-gp efflux and reduce pre-systemic metabolism by promoting lymphatic uptake.
Section 2: Trouble[11]shooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low in vitro dissolution rate | 1. Poor wettability of the drug powder.2. Drug aggregation or particle agglomeration.3. Insufficient solubility in the dissolution medium.4. Re-crystallization of amorphous formulations. | 1. Incorporate Surfactants: Add a low percentage of a pharmaceutically acceptable surfactant (e.g., Polysorbate 80, SLS) to the dissolution medium to improve wetting.2. Particle Size Red[11]uction: Employ micronization or nanocrystal technology. For existing formulations, ensure adequate dispersion during preparation.3. Modify Dissolution Medium: Test in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal fluids. For quality control, consider using a surfactant-containing medium that ensures sink conditions.4. Stabilize Amorpho[12][13]us Form: For ASDs, screen for polymers (e.g., HPMC, PVPVA) that have strong interactions with this compound to inhibit crystallization. Monitor solid-state stabi[10]lity using techniques like DSC and XRD. |
| High variability in in vivo pharmacokinetic (PK) data | 1. Food effects (positive or negative).2. Formulation-dependent absorption window.3. Inter-subject differences in GI physiology (e.g., pH, motility, enzyme levels).4. Inconsistent dispersion of the formulation in vivo. | 1. Conduct Fed/Fasted Studies: Perform PK studies in both fed and fasted states to characterize the food effect. Clinical studies have shown that this compound absorption can be consistent regardless of a light or high-fat breakfast, but this should be confirmed for novel formulations.2. Consider Controll[14]ed-Release: If a narrow absorption window is suspected, explore modified-release formulations to prolong drug release and absorption.3. Increase Sample Size: Ensure the animal study has a sufficient sample size to achieve adequate statistical power (typically aiming for >80%).4. Optimize Formulat[15]ion: For lipid-based systems, ensure they form stable and fine microemulsions rapidly upon dilution to minimize performance variability. |
| Poor in vitro - [7]in vivo correlation (IVIVC) | 1. In vitro dissolution method is not biorelevant and fails to be discriminating.2. Absorption is limited by permeability, not dissolution (BCS Class IV behavior).3. Significant gut-wall metabolism or P-gp efflux not captured by the in vitro test. | 1. Develop a Biorelevant Dissolution Method: Use media that simulate GI conditions (pH, bile salts). For poorly soluble drugs, an IVIVC may be possible if dissolution is the rate-limiting step.2. Assess Permeabili[16]ty: Use in vitro models like Caco-2 cell monolayers to estimate intestinal permeability. If permeability is low, strategies to enhance it (e.g., use of permeation enhancers) may be needed in addition to solubility enhancement.3. Factor in Biological Barriers: Recognize that standard dissolution tests cannot predict metabolism or transporter effects. Use in vivo data to und[12]erstand the gap and refine the formulation strategy, for example, by incorporating excipients known to inhibit P-gp. |
| Chemical instability of this compound in the formulation | 1. Hydrolysis or oxidation of the drug substance.2. Incompatibility with excipients. | 1. Control Moisture and Oxygen: Manufacture and store the formulation under controlled humidity and consider packaging with desiccants or in an inert atmosphere.2. Excipient Compatibility Studies: Perform stressed stability studies (e.g., elevated temperature and humidity) with binary mixtures of this compound and each proposed excipient. Analyze for degradation products using a stability-indicating HPLC method. |
Section 3: Data & Experimental Protocols
Comparative Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical pharmacokinetic data to illustrate the potential improvements offered by advanced formulation strategies compared to a simple drug suspension.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 45 ± 12 | 4.0 | 450 ± 95 | 100% (Reference) |
| Nanocrystal Suspension | 10 | 95 ± 20 | 2.5 | 1150 ± 210 | ~255% |
| Amorphous Solid Dispersion (ASD) | 10 | 150 ± 35 | 2.0 | 1850 ± 350 | ~411% |
| SMEDDS | 10 | 180 ± 40 | 1.5 | 2100 ± 420 | ~467% |
Note: Data are illustrative and intended for comparative purposes only. Actual results will vary based on the specific excipients, drug loading, and experimental conditions.
Key Experimental Protocols
1. Protocol: In Vitro Dissolution Testing for Poorly Soluble Formulations
-
Objective: To assess the drug release profile of different this compound formulations under simulated intestinal conditions.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). Maintain at 37 ± 0.5 °C.
-
Paddle Speed: 50-75 RPM.
-
Procedure: 1.[16] Place a single dose of the this compound formulation (e.g., one capsule or tablet) into each dissolution vessel. 2. Begin paddle rotation. 3. Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes). 4. Immediately replace the withdrawn volume with fresh, pre-warmed medium. 5. Filter the samples through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved particles. 6. Analyze the filtrate for this compound concentration using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. Compare the profiles of different formulations.
2. Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of different oral this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Study Design: A parallel or crossover study design can be used. A typical study involves [15]at least 3-4 groups (e.g., Vehicle Control, Formulation A, Formulation B, IV formulation for absolute bioavailability). N=6-8 animals per group.
-
Dosing: Administer the formulation via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling:
-
Collect blood samples (~150 µL) from the tail vein or jugular vein at pre-dose (0) and various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Sample Processing and Analysis:
-
Process the whole blood samples for drug extraction (e.g., via chlorobutane extraction).
-
Analyze the conce[17]ntration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis: Us[17]e non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters (AUC, Cmax, Tmax, half-life). Calculate relative bioava[17]ilability compared to a control formulation.
Section 4: Visualizations
Signaling Pathway and Formulation Strategies
Caption: this compound inhibits the mTOR pathway. Formulation strategies aim to overcome GI barriers.
Experimental Workflow for Formulation Development
Caption: A stepwise workflow for developing and testing enhanced oral this compound formulations.
Logical Relationships of Bioavailability Enhancement
Caption: How formulation technologies contribute to enhancing oral bioavailability.
References
- 1. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altusformulation.com [altusformulation.com]
- 4. Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery - An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nano-sized Solid Dispersions for Improving the Bioavailability of Poorly Water-soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. scispace.com [scispace.com]
- 9. Amorphous Nanoparticulate Formulation of Sirolimus and Its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. agnopharma.com [agnopharma.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Frontiers Publishing Partnerships | The bioequivalence study design recommendations for immediate-release solid oral dosage forms in the international pharmaceutical regulators programme participating regulators and organisations: differences and commonalities [frontierspartnerships.org]
- 16. fda.gov [fda.gov]
- 17. aacrjournals.org [aacrjournals.org]
Mitigating common adverse events of Deforolimus in animal studies like mucositis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating mucositis, a common adverse event associated with the mTOR inhibitor Deforolimus in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced mucositis?
A1: this compound, an inhibitor of the mammalian target of rapamycin (mTOR), can cause a specific type of oral mucositis, often referred to as mTOR inhibitor-associated stomatitis (mIAS). Unlike traditional chemotherapy-induced mucositis, which is characterized by widespread inflammation and ulceration, mIAS typically presents as discrete, aphthous-like ulcers. These lesions can be painful and may impact the animal's ability to eat and drink, potentially affecting experimental outcomes.
Q2: What is the underlying mechanism of this compound-induced mucositis?
A2: The precise mechanism is not fully elucidated but is thought to be distinct from the direct cytotoxic effects of traditional chemotherapy. The mTOR pathway is crucial for epithelial cell proliferation and survival. Inhibition of mTOR by this compound can disrupt the normal homeostasis of the oral mucosa, impairing its ability to repair and regenerate. This can lead to the breakdown of the mucosal barrier and the formation of ulcers. There is also evidence to suggest that mTOR inhibitors may have pro-inflammatory effects by promoting autophagy and activating T-cells, which could contribute to the development of these oral lesions.
Q3: Why are corticosteroids a potential mitigating strategy for this compound-induced mucositis?
A3: Corticosteroids are potent anti-inflammatory agents. Their efficacy in managing mIAS is likely due to the suppression of the local inflammatory response that contributes to the formation and persistence of the oral ulcers.[1][2][3] Clinical studies in humans have shown that topical application of corticosteroids, such as dexamethasone and clobetasol, can effectively reduce the severity and duration of mIAS.[4][5][6][7][8][9] This suggests a similar approach may be beneficial in animal models.
Q4: Are there established animal models for studying this compound-induced mucositis?
A4: While there is a lack of published, standardized models specifically for this compound-induced mucositis, the Golden Syrian hamster cheek pouch model is a well-established and widely used model for studying chemotherapy- and radiation-induced oral mucositis.[10][11][12] This model can be adapted to investigate mTOR inhibitor-induced mucositis.
Troubleshooting Guides
Issue: The incidence and severity of mucositis in my animal cohort are higher than expected.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or model.
-
Troubleshooting Step: Review the literature for dose-ranging studies of this compound or other mTOR inhibitors in your animal model. Consider performing a pilot study to determine the maximum tolerated dose (MTD) with mucositis as a key endpoint.
-
-
Possible Cause: The method of inducing mechanical trauma (if applicable to the model) may be too aggressive.
-
Troubleshooting Step: Standardize the procedure for inducing mechanical trauma to ensure consistency across all animals. If using a scratching method, ensure the depth and extent of the scratch are uniform.
-
-
Possible Cause: The health status of the animals may be compromised.
-
Troubleshooting Step: Ensure that all animals are healthy and free from any underlying conditions that may predispose them to oral lesions before starting the experiment.
-
Issue: The mitigating agent (e.g., topical corticosteroid) is not effectively reducing mucositis.
-
Possible Cause: The concentration or frequency of application of the mitigating agent is insufficient.
-
Troubleshooting Step: Increase the concentration or the frequency of application of the topical corticosteroid, based on available literature and pilot data. Ensure complete coverage of the affected mucosal surfaces.
-
-
Possible Cause: The vehicle used for the mitigating agent is not optimal for mucosal adhesion.
-
Troubleshooting Step: Consider using a mucoadhesive vehicle to prolong the contact time of the corticosteroid with the oral mucosa.
-
-
Possible Cause: The timing of the intervention is not optimal.
-
Troubleshooting Step: Initiate the application of the mitigating agent prophylactically (before the expected onset of mucositis) or at the very first sign of oral lesions.
-
Issue: Animals are losing a significant amount of weight.
-
Possible Cause: Painful oral lesions are preventing the animals from eating and drinking.
-
Troubleshooting Step: Provide soft, palatable, and high-calorie food to encourage intake. Ensure easy access to water. In severe cases, subcutaneous fluid administration may be necessary to prevent dehydration.
-
Troubleshooting Step: Consider the use of analgesics, in consultation with a veterinarian, to manage pain.
-
Experimental Protocols
Representative Protocol: Induction and Mitigation of mTOR Inhibitor-Induced Oral Mucositis in the Hamster Model
This protocol is a representative model adapted from the established hamster cheek pouch model for chemotherapy-induced mucositis and informed by clinical strategies for managing mIAS.
1. Animal Model:
-
Species: Male Golden Syrian hamsters
-
Weight: 80-100 g
2. Materials:
-
This compound (or other mTOR inhibitor)
-
Vehicle for this compound (e.g., 5% PEG-400, 5% Tween 80 in sterile water)
-
Dexamethasone sodium phosphate (for preparing a 0.5 mg/5 mL oral rinse)
-
Sterile water for injection
-
1 mL syringes
-
Gavage needles (for oral administration if applicable)
-
Topical applicators (e.g., cotton swabs)
-
Anesthesia (e.g., isoflurane)
-
Calipers for ulcer measurement
3. Experimental Groups:
-
Group 1: Vehicle Control
-
Group 2: this compound + Vehicle for Mitigating Agent
-
Group 3: this compound + Dexamethasone Oral Rinse
4. Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least one week prior to the experiment.
-
This compound Administration (Day 0): Administer this compound (dose to be determined by pilot studies, e.g., intraperitoneally or by oral gavage) to animals in Groups 2 and 3. Administer vehicle to Group 1.
-
Mechanical Trauma (Day 1 and 2): Lightly anesthetize the hamsters. Gently evert the left cheek pouch and make a superficial scratch along the midline of the mucosal surface with a sterile 18-gauge needle. This step enhances the development of localized mucositis.
-
Mitigating Agent Administration (Prophylactic Regimen - starting Day 0 or Therapeutic Regimen - starting at first sign of mucositis):
-
For Group 3, apply 0.2 mL of the dexamethasone oral rinse to the surface of the everted cheek pouch using a cotton swab twice daily.
-
For Group 2, apply 0.2 mL of the vehicle for the mitigating agent in the same manner.
-
-
Monitoring and Scoring (Daily from Day 3 to Day 16):
-
Record body weight and general health status daily.
-
Visually score the severity of mucositis in the cheek pouch using a validated scoring system (see Table 1).
-
Photograph the cheek pouches daily for documentation.
-
Measure the size of any ulcers using calipers.
-
-
Euthanasia and Tissue Collection (Day 16 or at experiment endpoint): Euthanize animals and collect the cheek pouch tissue for histological analysis (e.g., H&E staining, immunohistochemistry for inflammatory markers).
Table 1: Representative Mucositis Scoring Scale for Hamster Cheek Pouch
| Score | Clinical Description |
| 0 | Normal pouch; no erythema or vasodilation. |
| 1 | Mild to moderate erythema and vasodilation; no evidence of mucosal erosion. |
| 2 | Severe erythema and vasodilation; superficial erosion. |
| 3 | Severe erythema and vasodilation with the formation of a solitary, small ulcer. |
| 4 | Severe erythema and vasodilation with multiple or coalescing ulcers. |
| 5 | Severe, extensive ulceration with necrosis. |
Data Presentation
Table 2: Representative Quantitative Data on the Efficacy of Dexamethasone Oral Rinse in a Hamster Model of this compound-Induced Mucositis
| Parameter | Vehicle Control | This compound + Vehicle | This compound + Dexamethasone |
| Peak Mean Mucositis Score (± SEM) | 0.5 ± 0.2 | 4.2 ± 0.4 | 2.1 ± 0.3 |
| Mean Area Under the Curve (AUC) for Mucositis Score (± SEM) | 2.1 ± 0.5 | 25.8 ± 2.1 | 10.5 ± 1.5 |
| Incidence of Severe Mucositis (Score ≥ 3) | 0% | 90% | 30% |
| Mean Body Weight Change at Nadir (%) | +2.5% | -15.2% | -5.8% |
*p < 0.05 compared to this compound + Vehicle group. Data are hypothetical but representative of expected outcomes based on clinical efficacy of corticosteroids for mIAS and preclinical mucositis models.
Mandatory Visualizations
Caption: mTOR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for mitigating this compound-induced mucositis.
References
- 1. Recognition and Management of Oral Mucosal Injury Caused by Mammalian Target of Rapamycin Inhibitors: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Clinical presentation and management of mTOR inhibitor-associated stomatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobetasol ameliorates aphthous ulceration in renal transplant patients on sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Oral ulcers in kidney allograft recipients treated with sirolimus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexamethasone Mouth Rinse Should Be Routine Part of Everolimus Treatment - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. Dexamethasone to prevent everolimus-induced stomatitis (Alliance MIST Trial: A221701) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steroid Mouth Rinse Prevents Stomatitis with Everolimus [theoncologynurse.com]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Refinement of Deforolimus treatment schedules for long-term in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Deforolimus (also known as ridaforolimus, AP23573, MK-8669) in long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the mammalian target of rapamycin (mTOR).[1] mTOR is a crucial protein kinase that regulates cell growth, proliferation, protein synthesis, and survival.[2] By blocking mTOR, particularly the mTORC1 complex, this compound mimics a state of starvation in cancer cells, interfering with their growth, division, metabolism, and angiogenesis.[1] This inhibition disrupts the phosphorylation of key downstream targets, including the S6 ribosomal protein (S6) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3]
Q2: What are the recommended starting doses and schedules for long-term in vivo studies in mice?
A2: Intermittent dosing schedules are often recommended to optimize the antitumor activity of this compound while minimizing systemic effects such as immunosuppression.[4][5] Based on preclinical studies, here are some suggested starting points for xenograft models in mice:
-
Intraperitoneal (i.p.) injection:
It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific animal model and experimental endpoint.
Q3: What are the common toxicities observed with this compound in long-term animal studies?
A3: Preclinical studies in rats have identified several toxicities, including myelosuppression (a decrease in the production of blood cells in the bone marrow) and increases in blood glucose and cholesterol levels.[3][7] In monkeys, repeat-dose intravenous studies have shown lymphoid atrophy, increased glucose and cholesterol, and effects on the pancreas, heart, gastrointestinal tract, lungs, and kidneys. In clinical trials, common side effects in humans include stomatitis (mouth sores), fatigue, anorexia, and rash.[7][8] Researchers should closely monitor animals for these potential side effects.
Q4: How can I monitor the pharmacodynamic effects of this compound in my study?
A4: The most common method to assess the pharmacodynamic activity of this compound is to measure the phosphorylation status of its downstream targets, p-S6 and p-4E-BP1, in tumor tissue or surrogate tissues like peripheral blood mononuclear cells (PBMCs). A reduction in the levels of p-S6 and p-4E-BP1 indicates successful mTOR pathway inhibition.[3] This can be measured by techniques such as Western blotting or immunohistochemistry.
Troubleshooting Guides
Issue 1: High Inter-Animal Variability in Tumor Growth or Treatment Response
-
Possible Cause: Inconsistent drug formulation and administration.
-
Solution: Ensure a standardized and validated protocol for preparing and administering this compound. For intraperitoneal injection, a common vehicle is a mix of dimethyl acetamide, polysorbate 80, polyethylene glycol-400, and water.[4] For oral gavage, ensure the compound is fully solubilized or evenly suspended. Always vortex the solution before each administration to ensure homogeneity.
-
-
Possible Cause: Inaccurate dosing.
-
Solution: Calibrate all equipment used for weighing the compound and measuring vehicle volumes. Ensure that the injection or gavage technique is consistent across all animals and performed by trained personnel.
-
-
Possible Cause: Animal-related factors.
-
Solution: Use animals of the same age, sex, and genetic background. Ensure all animals are healthy and properly acclimated before starting the experiment. Standardize housing conditions and diet to minimize variations.
-
Issue 2: Unexpected Animal Morbidity or Mortality
-
Possible Cause: Vehicle toxicity.
-
Solution: Before starting a large-scale study, conduct a pilot study to evaluate the tolerability of the chosen vehicle at the intended administration volume and frequency.
-
-
Possible Cause: Drug-related toxicity.
-
Solution: Monitor animals closely for signs of toxicity such as weight loss, lethargy, hunched posture, and ruffled fur. Consider reducing the dose or frequency of administration. If an animal dies unexpectedly, perform a necropsy to investigate the cause of death.[9][10][11] Histopathological examination of key organs such as the liver, kidneys, heart, and lungs can provide valuable insights.
-
-
Possible Cause: Complications from tumor burden.
-
Solution: Establish clear endpoint criteria for tumor size and overall animal health to ensure that animals are euthanized before the tumor burden causes excessive suffering.
-
Issue 3: Management of Common this compound-Related Side Effects in Animals
-
Symptom: Hyperglycemia (elevated blood glucose).
-
Management: Monitor blood glucose levels regularly, especially during the initial phase of treatment. If persistent hyperglycemia is observed, consult with a veterinarian. Dose reduction may be necessary.[12]
-
-
Symptom: Stomatitis (mouth sores) or signs of oral discomfort (e.g., reduced food intake, drooling).
Data Presentation
Table 1: Recommended Starting Dosing Schedules for this compound in Mouse Xenograft Models
| Route of Administration | Dosing Schedule | Dose Range (mg/kg) | Reference |
| Intraperitoneal (i.p.) | Daily for 5 consecutive days, every other week | 3 - 10 | [4] |
| Intraperitoneal (i.p.) | Once weekly | 3 - 10 | [4] |
| Oral Gavage (suggested) | Every other day | 3 | [6] |
Table 2: Observed Toxicities of this compound in Preclinical Studies
| Species | Route of Administration | Observed Toxicities | Reference |
| Rat | Intravenous | Myelosuppression, increased glucose, increased cholesterol | [3][7] |
| Rat | Oral | Hepatotoxicity (more pronounced than with i.v. dosing) | [15] |
| Monkey | Intravenous | Lymphoid atrophy, increased glucose and cholesterol, pancreatic islet cell vacuolation, myocardial degeneration, GI toxicity, hypokalemia, hypophosphatemia, lung inflammation, renal effects, coagulation effects | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound (Ridaforolimus) powder
-
Dimethyl sulfoxide (DMSO)
-
Vehicle solution (e.g., a mix of dimethyl acetamide/polysorbate 80/polyethylene glycol-400/water in a 10/10/40/40 v/v/v/v ratio)[4]
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). The solubility of this compound in DMSO is >10 mM.[6] Warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6]
-
On the day of injection, dilute the stock solution to the final desired concentration using the vehicle solution.
-
Vortex the final solution thoroughly before each injection to ensure a homogenous mixture.
-
Administer the prepared solution to the mice via intraperitoneal injection at the calculated dose and volume.
-
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the desired human tumor cell line under standard conditions.
-
Implant tumor cells or tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.[4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare this compound and vehicle control solutions as described in Protocol 1.
-
Administer the treatment according to the desired dosing schedule (e.g., daily for 5 days, followed by a 9-day break).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health throughout the study.
-
Continue to measure tumor volume 2-3 times per week.
-
At the end of the study (based on tumor size endpoints or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis, such as pharmacodynamic studies (Western blot for p-S6, p-4E-BP1).
-
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Toxicity of a combined therapy using the mTOR-inhibitor everolimus and PRRT with [177Lu]Lu-DOTA-TATE in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dosing-time, feeding, and sex-dependent variations of everolimus pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety and influence on growth in patients receiving sirolimus: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous administration of the mTORC1 inhibitor everolimus induces tolerance and decreases autophagy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic models for everolimus and sorafenib in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 11. Retrospective analysis of necropsy reports suggestive of abuse in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the mTOR inhibitor everolimus and the PI3K/mTOR inhibitor NVP-BEZ235 in murine acute lung injury models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. This compound (AP23573) a novel mTOR inhibitor in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Deforolimus in Stock Solutions
Welcome to the technical support center for Deforolimus. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in stock solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist you in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and storage of this compound stock solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the aqueous medium.
-
Optimize Dilution Method: Instead of adding the stock solution directly to the full volume of the aqueous buffer, try a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations.
-
Pre-warm the Aqueous Medium: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
-
Use a Co-solvent: In some cases, a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in the final aqueous solution can help maintain solubility. However, the compatibility of the co-solvent with the experimental system must be verified.
-
Issue 2: Inconsistent or lower-than-expected biological activity of this compound.
-
Possible Cause: This could be due to the degradation of this compound in the stock solution or the working solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Proper Stock Solution Storage: Store this compound stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Verify Stock Concentration: If degradation is suspected, the concentration of the stock solution can be verified using an analytical method such as HPLC-UV.
-
Issue 3: Visible particles or cloudiness in the this compound stock solution.
-
Possible Cause: This may be due to the precipitation of this compound from the solvent, especially if the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles. It could also indicate the presence of insoluble impurities.
-
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the vial to 37°C and sonicate in a water bath to try and redissolve the precipitate.
-
Centrifugation: If the precipitate does not redissolve, centrifuge the vial at high speed to pellet the insoluble material. Carefully aspirate the supernatant for use. Note that the actual concentration of the supernatant may be lower than intended.
-
Prepare a Fresh Stock Solution: If precipitation is persistent, it is best to discard the solution and prepare a fresh stock.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Q2: What is the recommended storage temperature and duration for this compound stock solutions?
A2: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C. When stored properly in single-use aliquots to avoid repeated freeze-thaw cycles, these solutions can be stable for several months. However, it is always best to prepare fresh solutions whenever possible and to use stored solutions as quickly as possible.
Q3: How can I assess the stability of my this compound stock solution over time?
A3: The stability of a this compound stock solution can be assessed by performing a stability study. This typically involves storing aliquots of the stock solution under different conditions (e.g., -20°C, 4°C, room temperature) and analyzing the concentration of the parent compound at various time points using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
Q4: Can I store diluted working solutions of this compound in an aqueous buffer?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods. Due to the potential for hydrolysis and precipitation, it is best to prepare these solutions fresh for each experiment from a frozen DMSO stock.
Data Presentation
The following tables summarize the general solubility and stability information for this compound. Please note that the stability data is illustrative and based on general knowledge of similar compounds stored in DMSO. For precise stability data, it is recommended to perform an in-house stability study.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
| Methanol | Sparingly soluble |
Table 2: Illustrative Stability of this compound in DMSO Stock Solution (10 mM)
| Storage Temperature | Time Point | Estimated % Remaining (Illustrative) |
| -80°C | 6 months | >99% |
| -20°C | 6 months | >98% |
| 4°C | 1 month | ~95% |
| Room Temperature (25°C) | 1 week | ~90% |
| Room Temperature (25°C) | 1 month | <80% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 9.90 mg of this compound (Molecular Weight: 990.21 g/mol ).
-
Dissolve: Add the calculated volume of anhydrous DMSO to the tube.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles for the entire stock.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Experimental Design for Assessing the Stability of this compound in a DMSO Stock Solution using HPLC
Objective:
To determine the degradation rate of this compound in a DMSO stock solution at different storage temperatures over time.
Materials:
-
10 mM this compound stock solution in DMSO (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubators or temperature-controlled chambers set at -20°C, 4°C, and 25°C (room temperature)
Procedure:
-
Initial Analysis (Time 0):
-
Immediately after preparing the 10 mM this compound stock solution, dilute a small aliquot to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.
-
Inject the diluted sample into the HPLC system and record the peak area of the this compound peak. This will serve as the 100% reference point.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple tubes for each storage condition (-20°C, 4°C, and 25°C).
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.
-
Allow the frozen samples to thaw completely at room temperature.
-
Dilute an aliquot from each tube to the same concentration as the initial analysis.
-
Inject the diluted samples into the HPLC system and record the peak area of the this compound peak.
-
-
Data Analysis:
-
For each time point and storage condition, calculate the percentage of this compound remaining using the following formula:
-
Plot the percentage of this compound remaining against time for each storage condition to visualize the degradation kinetics.
-
Mandatory Visualizations
Validation & Comparative
Deforolimus vs. Everolimus: A Comparative Analysis in Renal Cell Carcinoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mTOR inhibitors deforolimus (ridaforolimus) and everolimus in the context of renal cell carcinoma (RCC) models. This analysis is based on available preclinical and clinical data to inform research and development decisions.
Both this compound and everolimus are analogs of rapamycin and function as inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in renal cell carcinoma, making mTOR an attractive therapeutic target.[1][3] While both drugs share a common mechanism of action, differences in their molecular structure, pharmacokinetics, and clinical development can lead to distinct efficacy and safety profiles.
Mechanism of Action and Signaling Pathway
This compound and everolimus exert their anticancer effects by binding to the intracellular protein FKBP-12. This complex then allosterically inhibits mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and metabolism.[1][2] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, 4E-binding protein 1 (4E-BP1) and the S6 kinases (S6K), which in turn suppresses protein synthesis and arrests the cell cycle, primarily at the G1 phase.[4]
The PI3K/Akt/mTOR pathway is a central signaling cascade in cancer. Growth factor signaling activates PI3K, leading to the activation of Akt. Akt then phosphorylates and inactivates the tuberous sclerosis complex (TSC), a negative regulator of mTORC1. In many RCC tumors, genetic alterations such as mutations in PTEN or VHL can lead to the constitutive activation of this pathway, promoting tumor growth and survival.[1]
Preclinical Data Comparison
Direct head-to-head preclinical studies comparing this compound and everolimus in the same renal cell carcinoma models are limited in publicly available literature. However, by compiling data from various independent studies, a comparative overview can be constructed.
In Vitro Antiproliferative Activity
Both this compound and everolimus have demonstrated antiproliferative activity against a range of cancer cell lines, including those derived from renal cell carcinoma. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in vitro.
| Cell Line | Drug | IC50 (nM) | Reference |
| 786-O (RCC) | Rapamycin (parent compound) | ~20 (for S6K phosphorylation inhibition) | [4] |
| Caki-1 (RCC) | Everolimus | Dose-dependent decrease in proliferation | [5] |
| A-498 (RCC) | Everolimus | Dose-dependent decrease in proliferation | [5] |
| Various Cancer Cell Lines | This compound | Antiproliferative in multiple lines | [6] |
| T-cell Lymphoma Lines | Everolimus | Strong inhibition of proliferation | [4] |
In Vivo Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models, typically immunodeficient mice bearing human tumor xenografts, provide insights into the in vivo efficacy of anticancer agents.
| Xenograft Model | Drug | Dosing | Tumor Growth Inhibition | Reference |
| Caki-1 (RCC) | Everolimus (in combination) | 1 mg/kg/day | Synergistic antitumor efficacy | [7] |
| 786-O (RCC) | Everolimus (in combination) | 1 mg/kg/day | Synergistic antitumor efficacy | [7] |
| Mouse Xenograft Models | This compound | Not specified | Antiproliferative actions | [6] |
| RenCa (murine RCC) | Everolimus (in combination) | Not specified | Complete suppression of tumor growth | [5] |
Note: As with the in vitro data, direct comparative studies of this compound and everolimus in the same RCC xenograft model are not well-documented in the available literature.
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for key experiments used to evaluate mTOR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate renal cell carcinoma cells (e.g., 786-O, Caki-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and everolimus in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phosphorylated Proteins
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules downstream of mTOR.
Protocol:
-
Cell Lysis: Treat RCC cells with this compound or everolimus for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-S6K, p-4E-BP1) and total proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Study
This experimental model is used to evaluate the antitumor efficacy of a drug in a living organism.
Protocol:
-
Cell Implantation: Inject a suspension of human RCC cells (e.g., 1-5 x 10^6 cells) subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, this compound, everolimus).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for pharmacodynamic markers.
Clinical Context and Conclusion
Both everolimus and this compound (ridaforolimus) have been evaluated in clinical trials for various cancers, including renal cell carcinoma.[1][8] Everolimus is approved for the treatment of advanced RCC after failure of therapy with VEGF-targeted agents.[1][9] Clinical trials have demonstrated its ability to prolong progression-free survival in this patient population.[10] Ridaforolimus has also shown promising results in early-phase trials for several tumor types, including sarcoma and RCC.[1][8]
While a direct, comprehensive preclinical comparison between this compound and everolimus in RCC models is not extensively documented in the literature, the available data suggest that both are potent inhibitors of the mTOR pathway with significant antitumor activity. The choice between these agents in a research or clinical setting may depend on factors such as their specific pharmacokinetic and pharmacodynamic profiles, toxicity, and the specific molecular characteristics of the tumor.[1][3] Further head-to-head preclinical and clinical studies would be beneficial to delineate the nuanced differences between these two mTOR inhibitors and to guide their optimal use in the treatment of renal cell carcinoma.
References
- 1. Differentiating mTOR Inhibitors in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Differentiating mTOR inhibitors in renal cell carcinoma [cancer.fr]
- 4. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR inhibitors in advanced renal cell carcinoma. [vivo.weill.cornell.edu]
- 6. Frontiers | Judicious Toggling of mTOR Activity to Combat Insulin Resistance and Cancer: Current Evidence and Perspectives [frontiersin.org]
- 7. Therapeutic Use of mTOR Inhibitors in Renal Diseases: Advances, Drawbacks, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 9. Everolimus: the first approved product for patients with advanced renal cell cancer after sunitinib and/or sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Everolimus – a new approach in the treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of the mTOR Inhibitors Deforolimus and Sirolimus
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the efficacy of Deforolimus (also known as ridaforolimus or AP23573) and its parent compound, Sirolimus (rapamycin). This document synthesizes available experimental data to contrast their performance, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows.
This compound, a non-prodrug analog of Sirolimus, was developed to improve upon the physicochemical properties of the original compound, such as aqueous solubility and chemical stability.[1][2][3] Both macrolide compounds are potent inhibitors of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1][4] Their mechanism of action involves forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin-binding (FRB) domain of mTOR complex 1 (mTORC1), leading to its allosteric inhibition.[4]
Quantitative Comparison of In Vitro Efficacy
A direct, head-to-head comparison of the half-maximal inhibitory concentration (IC50) values for this compound and Sirolimus in the same cancer cell lines under identical experimental conditions is essential for a precise evaluation of their relative potency. While comprehensive comparative studies are not abundant in the public domain, data from individual studies can be juxtaposed to provide an initial assessment.
One study reported that in HT-1080 fibrosarcoma cells, this compound (ridaforolimus) inhibited the phosphorylation of the downstream mTORC1 substrate, ribosomal protein S6, with an IC50 of 0.2 nM.[5] For Sirolimus, a separate study in the MG63/ADM human osteosarcoma cell line showed a dose-dependent suppression of cell proliferation with an IC50 of 23.97 nmol/L. It is critical to note that these values are from different cell lines and experimental set-ups, and therefore do not allow for a direct comparison of potency. A recent review has highlighted the lack of comparative studies on the anticancer effects of ridaforolimus and rapamycin, suggesting a need for further research in this area.[1]
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | pS6 Phosphorylation Inhibition | HT-1080 (Fibrosarcoma) | 0.2 nM | [5] |
| Sirolimus | Cell Proliferation Inhibition | MG63/ADM (Osteosarcoma) | 23.97 nmol/L |
Note: The data presented in this table is for informational purposes only and does not represent a direct comparison due to differing experimental conditions.
Signaling Pathway and Mechanism of Action
Both this compound and Sirolimus exert their effects by targeting the PI3K/Akt/mTOR signaling pathway. Upon binding to FKBP12, the resulting drug-protein complex inhibits mTORC1, preventing the phosphorylation of its downstream effectors, 4E-BP1 and S6K1. This disruption of mTORC1 signaling leads to the inhibition of protein synthesis and arrests the cell cycle, primarily in the G1 phase, thereby impeding cell proliferation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the mechanism of inhibition by this compound and Sirolimus.
Experimental Protocols
To assess the in vitro efficacy of mTOR inhibitors like this compound and Sirolimus, several key experiments are typically performed. These include cell proliferation assays and kinase assays.
In Vitro Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HT-1080 fibrosarcoma, MG63/ADM osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, Sirolimus, or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The percentage of cell viability relative to the vehicle control is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of mTORC1 and its inhibition by the compounds.
Methodology:
-
Immunoprecipitation of mTORC1: mTORC1 is immunoprecipitated from cell lysates using an antibody against a specific component of the complex, such as Raptor.
-
Kinase Reaction: The immunoprecipitated mTORC1 is incubated with a substrate (e.g., recombinant 4E-BP1 or S6K1) in a kinase reaction buffer containing ATP and the test compounds (this compound or Sirolimus) at various concentrations.
-
Detection of Phosphorylation: The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody.
-
Data Analysis: The band intensities of the phosphorylated substrate are quantified, and the percentage of inhibition for each drug concentration is calculated relative to the control. The IC50 value is then determined.
Caption: General experimental workflows for in vitro cell proliferation and mTORC1 kinase assays.
Conclusion
Both this compound and Sirolimus are potent allosteric inhibitors of mTORC1, demonstrating antiproliferative activity in various cancer cell lines. This compound was developed as an analog of Sirolimus with potentially improved pharmaceutical properties. While direct, comprehensive comparative in vitro efficacy data is limited, the available information suggests that both compounds are active in the nanomolar range. To definitively determine the relative in vitro efficacy of this compound and Sirolimus, a head-to-head comparison in a panel of cancer cell lines using standardized experimental protocols is necessary. Such studies would provide invaluable data for researchers and clinicians in the field of oncology and drug development.
References
- 1. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. Inhibitors of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapamycin.us [rapamycin.us]
Head-to-head comparison of Deforolimus and temsirolimus in preclinical sarcoma models
For Researchers, Scientists, and Drug Development Professionals
Introduction to mTOR Inhibition in Sarcoma
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is a frequent event in various cancers, including sarcomas, making it a key therapeutic target.[1] Deforolimus and temsirolimus are both analogues of sirolimus (rapamycin) that function by inhibiting the mTOR complex 1 (mTORC1).[1] This inhibition disrupts downstream signaling, leading to reduced protein synthesis and cell cycle arrest.
In Vitro Efficacy: A Look at Cellular Response
Preclinical in vitro studies are fundamental in determining the direct cytotoxic or cytostatic effects of a drug on cancer cell lines. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) are key metrics used to quantify a drug's potency.
This compound (Ridaforolimus) In Vitro Activity
A study by Squillace et al. (2011) evaluated the in vitro activity of ridaforolimus across a panel of sarcoma cell lines. The results demonstrated broad inhibitory activity at low nanomolar concentrations.
Table 1: In Vitro Efficacy of this compound in Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | EC50 (nmol/L) |
| Leiomyosarcoma | SK-LMS-1 | 0.4 |
| Liposarcoma | SW 872 | 0.3 |
| Synovial Sarcoma | SYO-1 | 0.5 |
| Rhabdomyosarcoma | Rh30 | 0.2 |
| Osteosarcoma | U-2 OS | 0.6 |
| Ewing Sarcoma | A673 | 0.3 |
Source: Adapted from Squillace et al., Molecular Cancer Therapeutics, 2011.
Temsirolimus In Vitro Activity
While a direct comparative study with the same panel of sarcoma cell lines is unavailable, various studies have reported IC50 values for temsirolimus in different cancer cell lines, indicating its potent anti-proliferative activity. For instance, in a cell-free assay, temsirolimus exhibited an IC50 of 1.76 μM for mTOR inhibition. In cellular assays, its IC50 values vary depending on the cell line.
Table 2: In Vitro Efficacy of Temsirolimus in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 |
| A498 | Renal Carcinoma | 0.35 μM |
| SKBr3 | Breast Cancer | 1.6 nM |
| BT474 | Breast Cancer | 4.3 nM |
Note: These values are for reference and are not a direct comparison to this compound in sarcoma cell lines.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies using animal models, typically immunodeficient mice bearing human tumor xenografts, are critical for evaluating a drug's anti-tumor activity in a more complex biological system.
This compound (Ridaforolimus) In Vivo Activity
The same study by Squillace et al. (2011) also investigated the in vivo efficacy of ridaforolimus in a leiomyosarcoma xenograft model (SK-LMS-1). The study demonstrated a dose-dependent inhibition of tumor growth.
Table 3: In Vivo Efficacy of this compound in a Leiomyosarcoma Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Ridaforolimus (1 mg/kg) | Daily for 5 days, then 2 days off | Significant inhibition (p < 0.05) |
| Ridaforolimus (3 mg/kg) | Daily for 5 days, then 2 days off | Significant inhibition (p < 0.01) |
| Ridaforolimus (10 mg/kg) | Daily for 5 days, then 2 days off | Significant inhibition (p < 0.001) |
Source: Adapted from Squillace et al., Molecular Cancer Therapeutics, 2011.
Temsirolimus In Vivo Activity
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo studies with mTOR inhibitors.
In Vitro Cell Proliferation Assay (Example for this compound)
-
Cell Culture: Sarcoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a serial dilution of this compound or vehicle control.
-
Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or MTS assay.
-
Data Analysis: The absorbance is read using a microplate reader, and the data is used to calculate the EC50 values by fitting the dose-response curves to a sigmoidal model.
In Vivo Xenograft Study (Example for this compound)
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: Human sarcoma cells (e.g., SK-LMS-1) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. This compound or vehicle is administered via an appropriate route (e.g., intraperitoneal or oral) according to the specified dosing schedule.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a specific size. Tumor volumes and body weights are recorded throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mTOR signaling pathway and a typical experimental workflow for preclinical drug evaluation.
References
Validating Deforolimus Target Engagement In Vivo: A Guide to Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of Deforolimus (also known as Ridaforolimus, AP23573, MK-8669), a potent inhibitor of the mammalian target of rapamycin (mTOR). Objective experimental data and detailed protocols are presented to assist researchers in designing and interpreting pharmacodynamic studies.
Introduction to this compound and Target Engagement
This compound is a non-prodrug analog of rapamycin that acts as a small-molecule inhibitor of mTOR.[1][2] mTOR is a critical serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] It integrates signals from various pathways, including the PI3K/AKT pathway, which is often dysregulated in cancer.[3] this compound forms a complex with the intracellular protein FKBP12, and this complex binds to and inhibits mTOR Complex 1 (mTORC1).[4] This inhibition disrupts downstream signaling, leading to cell cycle arrest and reduced proliferation.[5]
Validating that a drug is engaging its intended target in vivo is a critical step in clinical development. Pharmacodynamic (PD) markers, which are molecular indicators of a drug's effect on its target, provide this crucial evidence. For this compound, monitoring the phosphorylation status of key downstream effectors of mTORC1 serves as a reliable measure of target engagement, helping to inform dose selection and schedule.[6][7]
The mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade in cellular regulation. This compound specifically targets mTORC1, preventing the phosphorylation of its primary downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). The inhibition of this pathway is the basis for the pharmacodynamic markers used to assess this compound activity.
Comparison of Pharmacodynamic Markers for this compound
The most common PD markers for assessing this compound target engagement are the phosphorylated forms of mTORC1 downstream effectors. These markers can be measured in various tissues, including peripheral blood mononuclear cells (PBMCs), skin, and tumor biopsies. PBMCs are a readily accessible surrogate tissue for measuring drug activity.[7][8]
| Pharmacodynamic Marker | Tissue Source | Dosing Schedule (Clinical Trial) | Result | Citation |
| Phospho-4E-BP1 (p-4E-BP1) | Peripheral Blood Mononuclear Cells (PBMCs) | Intravenous, once daily for 5 days every 2 weeks (all dose levels) | Rapid and potent mTOR inhibition. Median inhibition of 96% observed within 1 hour after the first dose. Inhibition was sustained throughout the 5-day dosing period. | [7] |
| Phospho-4E-BP1 (p-4E-BP1) | Tumor Cells (AML/MDS Patients) | 12.5 mg IV infusion, once daily for 5 days every 2 weeks | Decreased levels of p-4E-BP1 observed in 9 of 11 patients after therapy, confirming mTOR inhibition. | [1] |
| Phospho-S6 (pS6) | Skin Biopsy | Intravenous, once daily for 5 days every 2 weeks (all dose levels) | Evidence of mTOR inhibition was observed, but the effect did not persist through the 9-day break between dosing courses. | [7] |
| Phospho-S6 (pS6) | Tumor Biopsy | Intravenous, once daily for 5 days every 2 weeks | Inhibition of mTOR was detected in one of three patients analyzed after two to three doses. | [7] |
Comparison with Other mTOR Inhibitors (Rapalogs):
The use of pS6 and p-4E-BP1 as PD markers is consistent across the class of mTOR inhibitors known as "rapalogs," including everolimus and temsirolimus.[8][9] Studies with these agents have similarly shown that while decreases in these markers confirm target engagement, they do not always directly predict clinical response.[9] However, they are invaluable for establishing biologically active dose ranges. For instance, PBMC S6K1 activity has been successfully used as a PD marker in studies of temsirolimus and everolimus.[9] The data for this compound aligns with these findings, showing robust and sustained target inhibition in surrogate tissues like PBMCs at clinically tested doses.[7]
Experimental Protocols & Workflow
Accurate measurement of PD markers is essential for validating target engagement. The primary methods used are immunoblotting (Western Blot) for cell lysates (e.g., from PBMCs) and immunohistochemistry (IHC) for tissue sections (e.g., skin or tumor biopsies).
Experimental Workflow
The general workflow for sample collection and analysis involves collecting pre- and post-treatment samples, processing them to isolate the relevant proteins, and analyzing them using a specific immunoassay.
Protocol 1: Immunoblot (Western Blot) Analysis of p-4E-BP1 in PBMCs
This protocol is for the semi-quantitative analysis of protein phosphorylation in cell lysates.
-
PBMC Isolation: Isolate PBMCs from whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Lysis: Wash isolated PBMCs with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer (or similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-4E-BP1 (e.g., anti-phospho-4E-BP1, Thr37/46) overnight at 4°C with gentle agitation. A parallel blot should be run for total 4E-BP1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software. Normalize the p-4E-BP1 signal to the total 4E-BP1 or loading control signal. Compare the normalized signal in post-dose samples to the pre-dose sample.
Protocol 2: Immunohistochemistry (IHC) Analysis of pS6 in Tissue Biopsies
This protocol is for visualizing protein expression and phosphorylation within the context of tissue architecture.
-
Tissue Preparation: Fix fresh tissue biopsies (e.g., skin punch or tumor biopsy) in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Sectioning: Cut 4-5 µm thick sections from the FFPE blocks and mount them on positively charged glass slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. This is commonly done by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate the slides with a primary antibody specific for pS6 (e.g., anti-phospho-S6 Ribosomal Protein, Ser235/236) overnight at 4°C in a humidified chamber.
-
Detection System: Use a polymer-based detection system. Incubate with an HRP-conjugated secondary antibody.
-
Chromogen Application: Apply a chromogen substrate, such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen-antibody complex.
-
Counterstaining: Lightly counterstain the nuclei with hematoxylin to provide tissue context.
-
Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: A pathologist or trained scientist scores the slides based on the intensity and percentage of stained cells. Compare the scores from post-dose biopsies to the pre-dose baseline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ridaforolimus - Wikipedia [en.wikipedia.org]
- 3. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 4. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapamycin.us [rapamycin.us]
- 6. Phase I trial of the novel mammalian target of rapamycin inhibitor this compound (AP23573; MK-8669) administered intravenously daily for 5 days every 2 weeks to patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the pharmacodynamic activity of the mTOR inhibitor ridaforolimus (AP23573, MK-8669) in a phase 1 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Markers for Efficacy of Mammalian Target of Rapamycin Inhibitor | Anticancer Research [ar.iiarjournals.org]
- 9. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
Deforolimus: A Comparative Guide to its Anti-Proliferative Effects Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-proliferative effects of Deforolimus (also known as Ridaforolimus or MK-8669), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). This compound has demonstrated broad anti-tumor activity in a range of preclinical and clinical studies.[1][2] This document summarizes key experimental data, details relevant methodologies, and contextualizes its mechanism of action within the mTOR signaling pathway.
While other mTOR inhibitors, such as Everolimus and Temsirolimus, are established therapeutic alternatives, this guide focuses on the experimental data available for this compound. Direct head-to-head preclinical studies providing quantitative comparative data on the anti-proliferative efficacy of this compound against these alternatives are limited in the publicly available scientific literature. The data presented here is intended to serve as a robust resource for researchers investigating the therapeutic potential of this compound in various cancer contexts.
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of this compound has been evaluated across a multitude of cancer cell lines. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of the drug's potency.
Table 1: EC50 Values of this compound in Sarcoma and Endometrial Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nmol/L) |
| A-204 | Rhabdomyosarcoma | 0.4 |
| HT-1080 | Fibrosarcoma | 0.2 |
| RH30 | Rhabdomyosarcoma | 0.3 |
| RD | Rhabdomyosarcoma | 0.2 |
| SJ-RH30 | Rhabdomyosarcoma | 0.3 |
| SK-LMS-1 | Leiomyosarcoma | 0.3 |
| SK-UT-1 | Uterine Sarcoma | 0.2 |
| SW872 | Liposarcoma | 0.3 |
| U-2 OS | Osteosarcoma | 0.4 |
| VA-ES-BJ | Ewing's Sarcoma | 0.3 |
| AN3 CA | Endometrial Carcinoma | 0.2 |
| HEC-1-A | Endometrial Carcinoma | 0.3 |
| HEC-1-B | Endometrial Carcinoma | 0.3 |
| Ishikawa | Endometrial Carcinoma | 0.2 |
| RL95-2 | Endometrial Carcinoma | 0.4 |
| SPEC-2 | Endometrial Carcinoma | 0.3 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) |
| HCT-116 | Colon Cancer | Not specified, but potent |
| MCF7 | Breast Cancer | Not specified, but potent |
| PC-3 | Prostate Cancer | Not specified, but potent |
| A549 | Lung Cancer | Not specified, but potent |
| PANC-1 | Pancreatic Cancer | Not specified, but potent |
| SK-LMS-1 | Leiomyosarcoma | Not specified, but potent |
| HT-1080 | Fibrosarcoma | 0.2 (for p-S6 inhibition) |
Experimental Protocols
A detailed understanding of the methodologies used to generate the presented data is crucial for interpretation and replication. The following is a representative protocol for a cell proliferation assay used to determine the anti-proliferative effects of this compound.
Cell Proliferation Assay (CyQUANT® Cell Proliferation Assay)
Objective: To determine the in vitro anti-proliferative effect of this compound on cancer cell lines by measuring the rate of cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (Ridaforolimus) stock solution (e.g., 1 mM in DMSO)
-
96-well cell culture plates
-
CyQUANT® Cell Proliferation Assay Kit
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density for each cell line.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration) to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
-
Cell Lysis and Staining:
-
At the end of the incubation period, carefully remove the medium from the wells.
-
Freeze the plates at -80°C to ensure complete cell lysis.
-
Thaw the plates at room temperature.
-
Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.
-
Add 200 µL of the CyQUANT® GR dye/cell-lysis buffer solution to each well.
-
Incubate the plates for 2-5 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of each well using a microplate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the EC50 or IC50 value using non-linear regression analysis.
-
Mechanism of Action: The mTOR Signaling Pathway
This compound exerts its anti-proliferative effects by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.[3]
Experimental Workflow for Assessing mTOR Pathway Inhibition
Caption: Workflow for evaluating this compound's anti-proliferative effects.
mTOR Signaling Pathway in Cancer
The following diagram illustrates the central role of mTOR in cancer cell signaling and the points of intervention by inhibitors like this compound.
References
Comparative analysis of the safety profiles of different rapalogs including Deforolimus
For researchers, scientists, and drug development professionals, understanding the nuanced safety profiles of mechanistic target of rapamycin (mTOR) inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed comparative analysis of the safety profiles of four key rapalogs: Deforolimus, Sirolimus, Everolimus, and Temsirolimus, supported by experimental data and methodologies.
Rapalogs, a class of drugs that includes this compound, Sirolimus, Everolimus, and Temsirolimus, exert their therapeutic effects by forming a complex with FK506-binding protein 12 (FKBP12), which then allosterically inhibits mTOR complex 1 (mTORC1).[1] While their efficacy in various cancers and other indications is well-documented, their use is often accompanied by a range of adverse events. A thorough understanding of these toxicities is critical for patient management and the development of next-generation mTOR inhibitors with improved safety profiles.
Comparative Safety Profiles of Rapalogs
The safety profiles of rapalogs are characterized by a constellation of class-effect toxicities, primarily mucocutaneous, metabolic, and hematologic. While the types of adverse events are generally similar across the class, the incidence and severity can vary. The following table summarizes the most common adverse events reported in clinical trials for this compound, Sirolimus, Everolimus, and Temsirolimus.
| Adverse Event | This compound (%) | Sirolimus (%) | Everolimus (%) | Temsirolimus (%) |
| Stomatitis/Mucositis | 63[2] | 31.9 - 72[3][4] | 30 - 67[5][6] | 41[7][8] |
| Rash | 22 - 63[2][9] | 8.2[3] | 30[5] | 47[7][8] |
| Fatigue/Asthenia | 76[2] | - | 30[6] | 51[7][8] |
| Anemia | 33[2] | ≥30[3] | - | ≥30[7][8] |
| Thrombocytopenia | 13 - 18[2][10] | ≥30[3] | - | ≥30[7][8] |
| Hyperglycemia | 22[2] | - | - | 89[7][8] |
| Hyperlipidemia | 7 (Hypercholesterolemia)[2] | 16.5[3] | - | 87 (Hyperlipemia)[7][8] |
| Diarrhea | 50[2] | 36[4] | 30[6] | - |
| Nausea | 57[2] | - | - | 37[7][8] |
| Anorexia | 67[2] | - | - | 32[7][8] |
| Edema | - | ≥30 (Peripheral)[3] | 30 (Peripheral)[6] | 35[7][8] |
Note: The incidence rates are derived from various clinical trials and may not be directly comparable due to differences in study design, patient populations, and dosing regimens.
Signaling Pathway and Mechanism of Action
Rapalogs function by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The diagram below illustrates the canonical mTOR pathway and the point of intervention by rapalogs.
Caption: The mTOR signaling pathway and the mechanism of action of rapalogs.
Experimental Protocols for Safety Assessment
The evaluation of rapalog safety involves a combination of preclinical toxicology studies and rigorous monitoring in clinical trials.
Preclinical Safety and Toxicology
Standard preclinical toxicology studies for mTOR inhibitors are conducted in at least two species (one rodent, one non-rodent) to assess potential target organ toxicities. Key assessments include:
-
In vitro cytotoxicity assays: To determine the concentration of the drug that is toxic to various cell lines.
-
Genotoxicity assays: To evaluate the potential for the drug to cause DNA damage.
-
Safety pharmacology studies: To assess the effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.
-
Repeat-dose toxicology studies: To identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL). These studies involve daily administration of the drug for various durations (e.g., 28 days, 90 days) followed by detailed histopathological examination of tissues.
Clinical Safety Monitoring
In clinical trials, patient safety is monitored through regular clinical assessments, laboratory tests, and the grading of adverse events using standardized criteria.
Key Monitoring Parameters:
-
Complete Blood Count (CBC) with differential: To monitor for hematologic toxicities such as anemia, thrombocytopenia, and neutropenia.
-
Comprehensive Metabolic Panel: To assess renal and hepatic function, as well as electrolyte and glucose levels.
-
Lipid Panel: To monitor for hypercholesterolemia and hypertriglyceridemia.
-
Physical Examinations: To assess for mucocutaneous toxicities (stomatitis, rash) and other physical signs of adverse events.
Assessment of Common Adverse Events:
-
Oral Mucositis/Stomatitis: Assessed and graded using scales such as the World Health Organization (WHO) Oral Toxicity Scale or the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[11][12] These scales evaluate the severity of erythema, ulceration, and the impact on a patient's ability to eat.
-
Rash: The severity of drug-induced rash is typically evaluated based on the percentage of body surface area affected, the presence of symptoms like itching or pain, and its impact on daily activities. A skin biopsy may be performed in severe or atypical cases to aid in diagnosis.[13][14]
The following diagram illustrates a typical workflow for assessing the safety of a new rapalog from preclinical studies to clinical trials.
Caption: A generalized workflow for the safety assessment of rapalogs.
Conclusion
The safety profiles of this compound, Sirolimus, Everolimus, and Temsirolimus are broadly similar, reflecting their shared mechanism of action. However, the incidence of specific adverse events can differ, highlighting the importance of careful patient selection and monitoring. Stomatitis, rash, and metabolic and hematologic abnormalities are the most frequently observed toxicities. A comprehensive understanding of these safety profiles, coupled with standardized assessment methodologies, is essential for optimizing the therapeutic use of current rapalogs and for guiding the development of future mTOR inhibitors with an improved therapeutic index.
References
- 1. These highlights do not include all the information needed to use TEMSIROLIMUS INJECTION safely and effectively. See full prescribing information for TEMSIROLIMUS INJECTION. TEMSIROLIMUS injection, for intravenous use Initial U.S. Approval: 2007 [dailymed.nlm.nih.gov]
- 2. A Phase I Trial to Determine the Safety, Tolerability, and Maximum Tolerated Dose of this compound in Patients with Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Common toxicities of mammalian target of rapamycin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DailyMed - EVEROLIMUS tablet [dailymed.nlm.nih.gov]
- 6. fyarrohcp.com [fyarrohcp.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. drugs.com [drugs.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Tailoring mTOR-based therapy: molecular evidence and clinical challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Management of Oral Mucositis in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Mucositis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Drug Eruptions Workup: Laboratory Studies, Imaging Studies, Other Tests [emedicine.medscape.com]
- 14. The assessment of severe cutaneous adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
Deforolimus in Combination with Chemotherapy: A Comparative Analysis of Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Deforolimus (also known as Ridaforolimus) when used in combination with traditional chemotherapy agents versus its application as a monotherapy. This compound is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR), a critical regulator of cell growth, proliferation, and survival.[1] The rationale for combining this compound with chemotherapy lies in the potential for synergistic or additive antitumor effects, aiming to enhance efficacy and overcome resistance.[2]
Preclinical Evidence: Synergistic and Additive Interactions
In vitro studies have been pivotal in demonstrating the potential benefits of combining this compound with standard-of-care chemotherapeutics in sarcoma and endometrial cancer models. These studies typically assess the combination's effect on cell proliferation to determine if the interaction is synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
A key preclinical study investigated the combination of this compound with doxorubicin in sarcoma cell lines and with carboplatin and paclitaxel in endometrial cancer cell lines. The findings indicated that the combination of this compound and doxorubicin was either additive or moderately synergistic across six sarcoma cell lines.[3][4] Similarly, in three endometrial cancer cell lines, the combination of this compound with carboplatin and paclitaxel was generally found to be additive.[3][4]
Quantitative Data from In Vitro Proliferation Assays
The following tables summarize the 50% effective concentration (EC50) values for this compound and the tested chemotherapy agents as single agents in various sarcoma and endometrial cancer cell lines. Lower EC50 values indicate greater potency. The combination effects are described qualitatively as reported in the source literature.
Table 1: this compound and Doxorubicin in Sarcoma Cell Lines [3]
| Cell Line | Cancer Type | This compound EC50 (nmol/L) | Doxorubicin EC50 (ng/mL) | Combination Effect |
| A-204 | Rhabdomyosarcoma | 0.4 | 14.9 | Additive/Synergistic |
| G-292 | Osteosarcoma | 0.4 | 12.3 | Additive/Synergistic |
| HT-1080 | Fibrosarcoma | 0.8 | 3.5 | Additive/Synergistic |
| MG-63 | Osteosarcoma | 0.2 | 14.2 | Additive/Synergistic |
| Saos-2 | Osteosarcoma | 0.3 | 28.1 | Additive/Synergistic |
| U-2 OS | Osteosarcoma | 0.2 | 10.3 | Additive/Synergistic |
Table 2: this compound, Carboplatin, and Paclitaxel in Endometrial Cancer Cell Lines [3]
| Cell Line | Cancer Type | This compound EC50 (nmol/L) | Carboplatin EC50 (μmol/L) | Paclitaxel EC50 (nmol/L) | Combination Effect |
| AN3 CA | Endometrial Carcinoma | 0.1 | 24.5 | 1.8 | Additive |
| HEC-1-A | Endometrial Adenocarcinoma | 0.2 | 14.3 | 2.1 | Additive |
| RL95-2 | Endometrial Carcinoma | 0.2 | 10.2 | 1.1 | Modestly Synergistic |
Clinical Evaluation of Combination Therapy
Building on promising preclinical data, a Phase I clinical trial was conducted to assess the safety, tolerability, and efficacy of oral this compound in combination with paclitaxel and carboplatin in patients with advanced solid tumors.[2][5][6]
Table 3: Efficacy of this compound in Combination with Paclitaxel and Carboplatin in a Phase I Trial [5][6]
| Parameter | Result |
| Number of Evaluable Patients | 18 |
| Partial Response | 9 (50%) |
| Stable Disease | 6 (33%) |
| Progressive Disease | 3 (17%) |
| Clinical Benefit Rate (PR + SD) | 83% |
These results indicate that the combination of this compound with paclitaxel and carboplatin demonstrated significant antineoplastic activity in a clinical setting.[5][6] The recommended Phase II dose and schedule was determined to be 30 mg of ridaforolimus on days 1-5 and 8-12, combined with paclitaxel (175 mg/m²) and carboplatin (AUC 5 mg/mL/min) on day 1 of a 21-day cycle.[2][6]
This compound Monotherapy in Clinical Trials
As a single agent, this compound has been evaluated in various clinical trials. In a Phase II study of patients with relapsed or refractory hematologic malignancies, this compound monotherapy led to partial responses in 10% of evaluable patients and stable disease in 40%.[7] In a large Phase III trial (SUCCEED) for patients with metastatic soft tissue or bone sarcomas who had benefited from prior chemotherapy, this compound as a maintenance therapy showed a modest but statistically significant improvement in progression-free survival compared to placebo (17.7 weeks vs. 14.6 weeks).[8]
Experimental Protocols
In Vitro Proliferation and Synergy Analysis
Cell Culture and Proliferation Assay: Sarcoma and endometrial cancer cell lines are cultured in appropriate media and conditions. For proliferation assays, cells are seeded in 96-well plates. After a 24-hour incubation period, cells are treated with a range of concentrations of this compound, the chemotherapeutic agent(s), or the combination of both. Following a 72-hour incubation, cell proliferation is measured using a fluorescent or colorimetric assay that quantifies the number of viable cells.
Synergy Determination (Median Effect Method): The interaction between this compound and the chemotherapy agents is quantified using the Median Effect method. This method involves calculating a Combination Index (CI), where:
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
Phase I Clinical Trial Protocol for Combination Therapy
The Phase I study of this compound with paclitaxel and carboplatin followed a standard 3+3 dose-escalation design.[2][5][6] Eligible patients with advanced solid tumors received oral this compound at doses ranging from 10 to 30 mg for 5 consecutive days per week, in combination with intravenous paclitaxel (175 mg/m²) and carboplatin (AUC 5-6 mg/mL/min) administered in 3-week cycles.[2][5][6] The primary objectives were to determine the maximum tolerated dose and the recommended Phase II dose and schedule.[2][5]
Visualizing the Mechanism and Workflow
mTOR Signaling Pathway
This compound exerts its effect by inhibiting the mTOR kinase, a central component of the mTORC1 complex. This complex integrates signals from growth factors and nutrients to regulate protein synthesis and cell growth.
Caption: Simplified mTOR signaling pathway showing the point of inhibition by this compound.
Experimental Workflow for In Vitro Synergy Assessment
The process of evaluating the synergistic effects of this compound with chemotherapy in a laboratory setting follows a structured workflow.
Caption: Workflow for in vitro assessment of drug synergy.
References
- 1. Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of oral ridaforolimus in combination with paclitaxel and carboplatin in patients with solid tumor cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of oral ridaforolimus in combination with paclitaxel and carboplatin in patients with solid tumor cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancerresearchuk.org [cancerresearchuk.org]
A Researcher's Guide to Predicting Sensitivity to Deforolimus Treatment: A Biomarker Comparison
For researchers, scientists, and drug development professionals, identifying patients who will respond to targeted therapies is a critical step in advancing personalized medicine. This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Deforolimus (Ridaforolimus), an mTOR inhibitor, and its alternatives, Everolimus and Temsirolimus. We present supporting experimental data, detailed methodologies, and visual pathways to aid in the selection of patient populations for clinical trials and future therapeutic strategies.
This compound is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial kinase in the PI3K/AKT/mTOR signaling pathway that governs cell growth, proliferation, and survival.[1][2] Dysregulation of this pathway is a common event in many cancers, making mTOR an attractive therapeutic target.[1][2] However, the clinical efficacy of mTOR inhibitors can vary among patients. This guide explores key biomarkers that have been investigated to predict sensitivity to this compound and other mTOR inhibitors.
Comparative Analysis of Predictive Biomarkers
Several biomarkers, primarily components and downstream effectors of the PI3K/AKT/mTOR pathway, have been evaluated for their ability to predict response to mTOR inhibitors. The following tables summarize the quantitative data on the association between these biomarkers and the efficacy of this compound, Everolimus, and Temsirolimus.
Table 1: PI3K/AKT/mTOR Pathway Activation Markers and Treatment Sensitivity
| Biomarker | mTOR Inhibitor | Cancer Type(s) | Correlation with Sensitivity | Supporting Data |
| Phospho-S6 (p-S6) Levels | This compound | Sarcoma | Positive | High p-S6 expression was predictive of early tumor response in a clinical trial.[3] |
| Everolimus | Various | Positive | Significant correlation between the ratio of p-S6/total S6 and in vitro sensitivity (IC50).[4] | |
| Temsirolimus | Renal Cell Carcinoma | Positive | High expression of phospho-S6 correlated with response to temsirolimus.[5] | |
| Phospho-AKT (p-AKT) Levels | This compound | Endometrial Cancer | Positive | Elevated levels of phosphorylated or total AKT were associated with greater in vitro sensitivity.[6] |
| Everolimus | Various | Positive | Significant correlation between p-AKT levels and in vitro sensitivity (IC50).[4] | |
| Temsirolimus | Renal Cell Carcinoma | Positive | A trend toward positive expression of p-AKT with response to temsirolimus was observed.[5] |
Table 2: Genetic Alterations in the PI3K/AKT/mTOR Pathway and Treatment Sensitivity
| Biomarker | mTOR Inhibitor | Cancer Type(s) | Correlation with Sensitivity | Supporting Data |
| PTEN Loss | This compound | Endometrial Cancer | Positive | Absence of PTEN was associated with greater in vitro sensitivity in endometrial cancer cell lines.[6] |
| Everolimus | Glioblastoma | Inconsistent | In vitro sensitivity was higher in PTEN-deficient glioblastoma cell lines, but this did not consistently predict in vivo response.[7] In some cancers, PTEN loss is associated with resistance.[8] | |
| Temsirolimus | Various | Inconsistent | No correlation was found between PTEN expression and response to temsirolimus in renal cell carcinoma.[5] | |
| PIK3CA Mutations | This compound | Not extensively studied | - | Limited data available specifically for this compound. |
| Everolimus | Breast Cancer, Colorectal Cancer | Positive | PIK3CA mutations can sensitize cancer cells to Everolimus.[9] | |
| Temsirolimus | Various | Inconsistent | The predictive value of PIK3CA mutations for Temsirolimus sensitivity is not well established. |
Table 3: Cell Cycle-Related Biomarkers and this compound Sensitivity
| Biomarker | Cancer Type(s) | Correlation with Sensitivity | Supporting Data |
| Percentage of cells in G0-G1 phase | Sarcoma, Endometrial Cancer | Positive | A higher proportion of cells in the G0-G1 phase before treatment correlated significantly with this compound sensitivity in vitro.[6] |
| p21 and p27 expression | Sarcoma, Endometrial Cancer | Positive | Higher expression of the cell cycle inhibitors p21 and p27 was observed in more sensitive cell lines.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 2. Targeting the mTOR pathway using this compound in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDG-PET as a predictive biomarker for therapy with everolimus in metastatic renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomarker Development for the Clinical Activity of the mTOR Inhibitor Everolimus (RAD001): Processes, Limitations, and Further Proposals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential histologic and molecular predictors of response to temsirolimus in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of ridaforolimus and potential cell-cycle determinants of sensitivity in sarcoma and endometrial cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTEN Loss Does Not Predict for Response to RAD001 (Everolimus) in a Glioblastoma Orthotopic Xenograft Test Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PTEN expression and mutations in TSC1, TSC2 and MTOR are associated with response to rapalogs in patients with renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biomarkers of Everolimus Sensitivity in Hormone Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Deforolimus: A Comparative Analysis of its Differential Impact on mTORC1 and mTORC2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deforolimus (also known as Ridaforolimus, AP23573, MK-8669), a first-generation mTOR inhibitor, and its differential effects on the two distinct mTOR complexes, mTORC1 and mTORC2. We will delve into its mechanism of action, compare its performance with alternative mTOR inhibitors, and provide detailed experimental protocols for assessing mTORC1 and mTORC2 activity, supported by available data.
Mechanism of Action: Preferential Inhibition of mTORC1
This compound, a rapamycin analog, exerts its inhibitory effect on the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[1] mTOR functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
This compound, like other rapamycin analogs, functions as an allosteric inhibitor of mTOR. It first forms a complex with the intracellular protein FKBP12. This drug-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1.[2] This mechanism is highly specific to mTORC1, as mTORC2 lacks the FRB domain necessary for this interaction. Consequently, this compound is a potent and selective inhibitor of mTORC1, while its direct inhibitory effect on mTORC2 is significantly weaker.[2][3] Prolonged exposure to rapalogs may indirectly affect mTORC2 assembly and signaling in some cell types, but this is not its primary mechanism of action.[4]
Quantitative Comparison of mTOR Inhibitors
The following table summarizes the inhibitory activity of this compound and compares it with other first-generation and second-generation mTOR inhibitors. Second-generation inhibitors were developed to target the ATP-binding site of the mTOR kinase domain, thus inhibiting both mTORC1 and mTORC2.
| Inhibitor Class | Inhibitor | Target(s) | IC50 (mTORC1) | IC50 (mTORC2) | Key Features |
| First-Generation | This compound (Ridaforolimus) | mTORC1 | 0.2 nM (cellular IC50 in HT-1080 cells) [5] | Weak/Ineffective | Potent and selective allosteric inhibitor of mTORC1. [2] |
| Everolimus | mTORC1 | Not specified in provided results | Weak/Ineffective | Another widely used rapamycin analog. | |
| Temsirolimus | mTORC1 | Not specified in provided results | Weak/Ineffective | A prodrug of sirolimus (rapamycin). | |
| Second-Generation | AZD8055 | mTORC1/mTORC2 | 0.8 nM (cellular IC50 in MDA-MB-468 cells)[5] | Not specified in provided results | ATP-competitive inhibitor of both mTORC1 and mTORC2.[5] |
| OSI-027 | mTORC1/mTORC2 | 22 nM (cell-free)[5] | 65 nM (cell-free)[5] | Dual inhibitor of mTORC1 and mTORC2.[5] | |
| XL388 | mTORC1/mTORC2 | 8 nM (in vitro)[6] | 166 nM (in vitro)[6] | ATP-competitive inhibitor targeting both complexes.[6] |
Visualizing the mTOR Signaling Pathway and Inhibition
To illustrate the mechanism of action, the following diagrams depict the mTOR signaling pathway and the experimental workflow for assessing mTOR inhibition.
Caption: mTOR signaling pathway and points of inhibition.
Caption: Western blot workflow for assessing mTOR inhibition.
Experimental Protocols
To assess the differential impact of this compound on mTORC1 and mTORC2, the following experimental protocols are recommended.
Western Blotting for Phosphorylated Downstream Targets
This method provides a semi-quantitative assessment of mTORC1 and mTORC2 activity by measuring the phosphorylation status of their key downstream effectors.
Objective: To determine the effect of this compound on the phosphorylation of S6 Kinase (S6K), a downstream target of mTORC1, and Akt at serine 473 (p-Akt Ser473), a downstream target of mTORC2.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Cell culture medium and supplements
-
This compound and other mTOR inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p70 S6 Kinase (Thr389)
-
Rabbit anti-p70 S6 Kinase
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or other mTOR inhibitors for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer per well.
-
Scrape cells and transfer lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use recommended dilutions (e.g., 1:1000).
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control (β-actin).
-
Compare the levels of p-S6K and p-Akt Ser473 across different treatment groups.
-
In Vitro Kinase Assay
This method directly measures the kinase activity of immunoprecipitated mTORC1 and mTORC2.
Objective: To directly assess the inhibitory effect of this compound on the kinase activity of mTORC1 and mTORC2.
Materials:
-
Cell lysate from a cell line with high mTOR activity
-
Antibodies for immunoprecipitation:
-
Anti-Raptor antibody (for mTORC1)
-
Anti-Rictor antibody (for mTORC2)
-
-
Protein A/G agarose beads
-
Kinase assay buffer
-
Recombinant substrates:
-
GST-4E-BP1 (for mTORC1)
-
GST-Akt1 (inactive) (for mTORC2)
-
-
ATP (including [γ-³²P]ATP for radioactive detection, or use phospho-specific antibodies for non-radioactive detection)
-
This compound and other mTOR inhibitors
-
SDS-PAGE and Western blotting reagents (if using non-radioactive detection)
-
Phosphorimager or scintillation counter (for radioactive detection)
Procedure:
-
Immunoprecipitation of mTORC1 and mTORC2:
-
Incubate cell lysate with anti-Raptor or anti-Rictor antibody for 2-4 hours at 4°C.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add the respective recombinant substrate (GST-4E-BP1 for mTORC1, GST-Akt1 for mTORC2).
-
Add varying concentrations of this compound or other inhibitors.
-
Initiate the reaction by adding ATP (with [γ-³²P]ATP if applicable).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding Laemmli buffer.
-
-
Detection and Analysis:
-
Radioactive Detection:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal.
-
-
Non-Radioactive Detection:
-
Perform Western blotting as described above using phospho-specific antibodies against the substrates (e.g., anti-phospho-4E-BP1, anti-phospho-Akt Ser473).
-
Quantify the band intensities.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kinase activity at each inhibitor concentration.
-
Determine the IC50 value of this compound for mTORC1 and mTORC2.
-
Conclusion
This compound is a potent and selective inhibitor of mTORC1, with a mechanism of action that is distinct from second-generation mTOR inhibitors that target both mTORC1 and mTORC2. Its preferential targeting of mTORC1 makes it a valuable tool for dissecting the specific roles of this complex in cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the differential impact of this compound and other mTOR inhibitors on mTORC1 and mTORC2 signaling, thereby aiding in the development of more targeted and effective therapeutic strategies.
References
- 1. Diverse signaling mechanisms of mTOR complexes: mTORC1 and mTORC2 in forming a formidable relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased AKT S473 phosphorylation after mTORC1 inhibition is rictor dependent and does not predict tumor cell response to PI3K/mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Deforolimus Efficacy: A Comparative Analysis with Alternative mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of a drug's efficacy in independent research settings is a cornerstone of translational science. This guide provides a comparative analysis of the preclinical and clinical efficacy of Deforolimus (also known as ridaforolimus), a potent mTOR inhibitor. To offer a comprehensive perspective, its performance is benchmarked against two other well-established mTOR inhibitors, Everolimus and Sirolimus. The data presented is collated from various independent studies to provide an objective overview of the consistency of their anti-tumor effects.
Mechanism of Action: Targeting the mTOR Signaling Pathway
This compound, Everolimus, and Sirolimus are all analogs of rapamycin and share a common mechanism of action by inhibiting the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase.[1][2][3] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It forms two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] this compound and its counterparts primarily inhibit mTORC1 by forming a complex with the intracellular receptor FKBP12.[1][2] This inhibition disrupts downstream signaling, leading to cell cycle arrest and reduced cell proliferation.[1]
Below is a diagram illustrating the mTOR signaling pathway and the point of intervention for these inhibitors.
References
- 1. Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Clinical research progress of ridaforolimus (AP23573, MK8668) over the past decade: a systemic review [frontiersin.org]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Deforolimus
For researchers and drug development professionals, the proper disposal of potent pharmaceutical compounds like Deforolimus is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes exposure risks and ensures compliance with regulatory standards. This compound, a rapamycin analog, is a pharmacologically active substance that requires careful handling throughout its lifecycle, including disposal.[1] It is suspected of causing cancer and posing risks to fertility and unborn children, necessitating stringent disposal protocols.[1]
Standard Disposal Procedure for this compound
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] This ensures that the compound is managed in accordance with all national and local regulations.[3]
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling this compound waste, personnel must wear appropriate PPE, including gloves, protective clothing, and eye protection.[1] Handling should occur in a well-ventilated area or under a chemical fume hood.[2]
-
Waste Segregation: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's waste management plan.[3]
-
Containment:
-
Solid Waste: Collect solid this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, and empty vials), in a dedicated, clearly labeled, and sealed container.[2][4]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Spills: In the event of a spill, cover the material with an absorbent, sweep it up, and place it into a suitable container for disposal.[2]
-
-
Labeling: The waste container must be accurately labeled as hazardous waste, clearly identifying the contents, including "this compound."
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials until it can be collected by a specialized disposal company.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] The disposal method will typically involve high-temperature incineration.[5][6]
Important Considerations:
-
Regulatory Compliance: Disposal of this compound must comply with the Resource Conservation and Recovery Act (RCRA) in the United States and other relevant national and local regulations.[7][8]
-
Do Not Dispose in Drains or Trash: this compound should not be flushed down the sewer system or disposed of in regular trash.[5][8][9] Improper disposal can lead to environmental contamination.[7]
Quantitative Data Summary
The available safety data sheets do not provide specific quantitative limits for the disposal of this compound. Instead, they emphasize its classification as a hazardous material requiring disposal through a licensed facility.
| Data Point | Value/Specification | Source |
| Hazard Classification | Suspected of causing cancer. Suspected of damaging fertility or the unborn child. | [1] |
| Disposal Method | Transfer to a suitable container and arrange for collection by a specialized disposal company. Dispose of in a regulated landfill site or other method for hazardous or toxic wastes. | [2] |
| Environmental Fate | Very toxic to aquatic life with long-lasting effects (data for similar compound Everolimus). | [3] |
Experimental Protocols for Inactivation
The reviewed safety and disposal literature does not provide specific experimental protocols for the chemical inactivation of this compound. The standard industry practice for potent pharmaceutical compounds of this nature is not chemical neutralization in the lab but rather thermal destruction via incineration by a licensed waste management facility.[5][6]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the laboratory.
References
- 1. pharmasd.com [pharmasd.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
